Sodium sulfapyridazine
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(6-methoxypyridazin-3-yl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N4O3S.Na/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9;/h2-7H,12H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKFIJKKXUZOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N4NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2577-32-4 | |
| Record name | Sulfamethoxypyridazine sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium N-(6-methoxypyridazin-3-yl)sulphanilamidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM SULFAPYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ24M7728K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Sodium Sulfapyridine as a Competitive Inhibitor of Dihydropteroate Synthase
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Fundamental Pathway for Bacterial Survival
The discovery of sulfonamides marked a pivotal moment in medicine, introducing the first class of effective systemic antimicrobial agents. Their success lies in the elegant exploitation of a fundamental metabolic difference between bacteria and mammals. While mammals obtain folate (Vitamin B9) from their diet, many pathogenic bacteria rely on its de novo synthesis.[1][2][3] This biosynthetic pathway is indispensable for producing tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids (DNA and RNA) and essential amino acids.[2][4] Disrupting this pathway effectively halts bacterial growth and replication, making it a prime target for antimicrobial therapy.[5][6]
At the heart of this pathway is the enzyme Dihydropteroate Synthase (DHPS), which catalyzes a critical condensation reaction.[7][8] This guide provides a detailed examination of sodium sulfapyridine, a classic sulfonamide, and its mechanism of action as a competitive inhibitor of DHPS. We will explore the molecular interactions, the kinetic evidence that defines its inhibitory profile, and the experimental protocols required to validate this mechanism from the enzyme to the cellular level.
The Molecular Target: Dihydropteroate Synthase (DHPS)
DHPS is a key enzyme that catalyzes the reaction between para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[7][8] This reaction is a committed step in the folate pathway.
-
Structure: The enzyme typically exists as a homodimer, with each monomer adopting a classic TIM barrel fold—an arrangement of eight parallel β-strands surrounded by eight α-helices.[7][9] This structure forms the core of the active site.
-
Active Site: The active site of DHPS contains two distinct binding pockets to accommodate its substrates: one for the pterin moiety (DHPP) and another for pABA.[8][9] The catalysis proceeds through an SN1 reaction mechanism, where DHPP binds first, followed by the elimination of its pyrophosphate group to form a cationic pterin intermediate, which is then attacked by pABA.[10][11]
The selective toxicity of sulfonamides is due to the absence of the DHPS enzyme in mammals, who lack this folate synthesis pathway entirely.[3][8][12]
The Mechanism: Structural Mimicry and Competitive Inhibition
The antibacterial power of sodium sulfapyridine stems from its remarkable structural similarity to the natural substrate, pABA. This molecular mimicry is the foundation of its function as a competitive inhibitor.[2][13][14]
A competitive inhibitor directly competes with the substrate for binding to the enzyme's active site.[15][16] In this case, sulfapyridine binds to the same pABA-binding pocket on the DHPS enzyme.[17] When sulfapyridine occupies the active site, it physically obstructs pABA from binding, thereby preventing the synthesis of 7,8-dihydropteroate.[2][14] This leads to a depletion of the folate pool, which in turn inhibits the synthesis of DNA, RNA, and proteins, resulting in a bacteriostatic effect that halts bacterial proliferation.[3][13]
The following diagram illustrates the bacterial folate pathway and the specific point of inhibition by sulfapyridine.
In Vitro Validation: A Guide to Characterizing Inhibition
To rigorously classify an inhibitor as competitive, its effect on the enzyme's kinetic parameters—the Michaelis constant (Km) and maximum velocity (Vmax)—must be determined.[18] For a competitive inhibitor, the apparent Km increases, while the Vmax remains unchanged.[16] This is because the inhibitor's effect can be overcome by sufficiently high concentrations of the substrate.[16]
Experimental Protocol: Coupled Spectrophotometric DHPS Assay
A robust and continuous assay is essential for kinetic analysis. The following protocol describes a coupled enzymatic assay where the product of the DHPS reaction is used by a second enzyme, allowing for real-time monitoring.[19][20][21]
Principle: DHPS produces 7,8-dihydropteroate. In a coupled reaction, an excess of dihydrofolate reductase (DHFR) immediately reduces this product to tetrahydrofolate, a reaction that consumes NADPH. The rate of NADPH oxidation is directly proportional to DHPS activity and can be monitored by the decrease in absorbance at 340 nm.[19][20]
Reagents & Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 1 mM DTT
-
Enzymes: Purified Dihydropteroate Synthase (DHPS), purified Dihydrofolate Reductase (DHFR)
-
Substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), para-aminobenzoic acid (pABA)
-
Cofactor: NADPH
-
Inhibitor: Sodium Sulfapyridine stock solution (in DMSO or buffer)
-
Equipment: UV-Vis Spectrophotometer with temperature control, 96-well UV-transparent microplates or cuvettes
Step-by-Step Methodology:
-
Preparation of Reaction Mixtures: Prepare a series of reaction mixtures in microplate wells or cuvettes. For a full kinetic analysis, this will involve varying the concentration of one substrate (e.g., pABA) while keeping the other (DHPP) at a fixed, saturating concentration. Repeat this for several fixed concentrations of sodium sulfapyridine (including a zero-inhibitor control).
-
Component Assembly: To each well, add the following in order:
-
Assay Buffer
-
NADPH (final concentration ~150-200 µM)
-
DHFR (in excess, to ensure the DHPS reaction is the rate-limiting step)
-
DHPP (at a fixed, saturating concentration, e.g., 20 µM)
-
Sodium Sulfapyridine (at the desired fixed concentration for each series)
-
pABA (at varying concentrations across the wells, e.g., 0-10 µM)
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for 5 minutes to allow all components to equilibrate.
-
Reaction Initiation: Initiate the reaction by adding a pre-determined amount of DHPS enzyme to each well.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm (A340) at regular intervals (e.g., every 20 seconds) for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each reaction by determining the linear slope of the A340 vs. time plot. Convert this rate from ΔAbs/min to µM/min using the Beer-Lambert law and the extinction coefficient for NADPH (6220 M⁻¹cm⁻¹).
-
Plot the initial velocities (v₀) against the substrate concentration ([pABA]) for each inhibitor concentration. Fit this data to the Michaelis-Menten equation to determine the apparent Km and Vmax.
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs. 1/[S]). For competitive inhibition, the lines will intersect at the same point on the y-axis (1/Vmax), but will have different x-intercepts (-1/Km,app).[16]
-
Workflow and Expected Results
The following diagrams illustrate the experimental workflow and the characteristic Lineweaver-Burk plot for competitive inhibition.
| Inhibition Type | Effect on Km | Effect on Vmax | Binding Site of Inhibitor |
| Competitive | Increases (Apparent Km) | No Change | Enzyme Active Site |
| Non-competitive | No Change | Decreases | Allosteric Site |
| Uncompetitive | Decreases | Decreases | Enzyme-Substrate (ES) Complex |
Table 1. Effects of different types of reversible inhibitors on enzyme kinetic parameters.[18]
Cellular Validation: Minimum Inhibitory Concentration (MIC) Assay
While kinetic assays confirm the mechanism at the enzymatic level, it is crucial to validate the inhibitor's effect on whole bacterial cells. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the antibacterial activity of a compound.[22][23]
Experimental Protocol: Broth Microdilution MIC Assay
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium after overnight incubation.[22]
Reagents & Materials:
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial Strain: e.g., Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922
-
Inhibitor: Sodium Sulfapyridine
-
Equipment: Sterile 96-well microtiter plates, incubator (35-37°C), spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a standardized concentration equivalent to a 0.5 McFarland standard, then further dilute to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Inhibitor: In a 96-well plate, perform a two-fold serial dilution of sodium sulfapyridine in CAMHB to create a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted inhibitor. Include a positive control well (bacteria, no inhibitor) and a negative control well (broth, no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[22]
-
Result Interpretation: The MIC is the lowest concentration of sodium sulfapyridine at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.
| Sulfonamide | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) |
| Sulfamethoxazole | 16 - >256 | 8 - 128 |
| Sulfadiazine | 8 - 128 | 4 - 64 |
| Sulfapyridine | Variable, often synergistic | Variable, often synergistic |
Table 2. Example MIC ranges for common sulfonamides against Gram-positive and Gram-negative bacteria. Values can vary significantly based on the specific strain and testing conditions.[22][24]
Conclusion
The mechanism of sodium sulfapyridine is a textbook example of rational drug action. By acting as a structural analog of pABA, it competitively inhibits dihydropteroate synthase, a chokepoint in the essential bacterial folate synthesis pathway. This action is characterized by a predictable and measurable effect on enzyme kinetics—an increase in the apparent Km with no change in Vmax. The validation of this mechanism, through rigorous enzymatic assays and confirmation of whole-cell activity via MIC testing, provides a self-validating system of evidence. This in-depth understanding is not merely academic; it underpins the development of new antimicrobial agents and strategies to combat the ever-growing challenge of antibiotic resistance.
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An In-Depth Technical Guide to Investigating the Anti-Inflammatory Pathways Modulated by Sodium Sulfapyridine
Introduction: Elucidating the Mechanism of a Keystone Immunomodulator
In the field of anti-inflammatory drug development, understanding the precise molecular pathways a compound affects is paramount to its optimization and clinical application. Sodium sulfapyridine, a sulfonamide antibiotic, is perhaps more famously known as the active systemic metabolite of sulfasalazine, a disease-modifying antirheumatic drug (DMARD) used for decades in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA).[1][2] Upon oral administration, gut microbiota cleave sulfasalazine into sulfapyridine and 5-aminosalicylic acid (5-ASA).[3][4] While 5-ASA exerts its effects locally in the colon, the absorbed sulfapyridine is largely responsible for the systemic anti-inflammatory and immunomodulatory actions of the parent drug.[1][3]
Despite its long-standing use, a detailed, protocol-driven guide for researchers to investigate its mechanism is warranted. This technical guide provides a comprehensive, experience-grounded framework for elucidating the anti-inflammatory pathways modulated by sodium sulfapyridine. We will move beyond mere protocol listing to explain the causality behind experimental choices, ensuring a self-validating and robust investigative process. The primary focus will be on sulfapyridine's well-documented impact on the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade—a master regulator of inflammation—and its downstream consequences on cytokine expression.
Chapter 1: The Foundational Experiment: Distinguishing Efficacy from Toxicity
Expertise & Causality: Before any investigation into specific anti-inflammatory pathways, it is critical to establish a therapeutic window for the compound. A primary confounding variable in any in-vitro assay is cytotoxicity. A compound that induces cell death will non-specifically reduce the output of inflammatory mediators, leading to a false-positive interpretation of anti-inflammatory activity. Therefore, a cell viability assay is the mandatory first step to determine the non-toxic concentration range of sodium sulfapyridine for your chosen cell model (e.g., RAW 264.7 macrophages, THP-1 monocytes, or primary cells).[5][6] This ensures that all subsequent observations are due to specific pathway modulation, not cellular demise.
Workflow for Determining the Non-Toxic Dose Range
Caption: Workflow for assessing the cytotoxicity of Sodium Sulfapyridine.
Protocol 1: XTT Cell Viability Assay
The XTT assay is a colorimetric method that measures cell viability based on the metabolic activity of living cells.[5] It is often preferred over the MTT assay as it produces a water-soluble formazan dye, eliminating a solubilization step and reducing handling time.[5]
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well flat-bottom plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.
-
Compound Preparation: Prepare a 2X working stock of sodium sulfapyridine concentrations (e.g., 0, 0.2, 0.5, 1, 2, 5, 10 mM) in complete cell culture medium.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X sulfapyridine dilutions to the appropriate wells. Add 100 µL of medium with vehicle (e.g., PBS or DMSO) to the control wells.
-
Incubation: Incubate the plate for the desired time point (e.g., 24 hours), which should match the intended duration of your inflammation experiments.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Roche Cell Proliferation Kit II, XTT).
-
Labeling: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation with Reagent: Incubate the plate for an additional 4 hours at 37°C, 5% CO₂. During this time, metabolically active cells will reduce the XTT reagent to a colored formazan product.
-
Measurement: Measure the absorbance of the samples in a microplate (ELISA) reader at a wavelength of 450 nm (with a reference wavelength of 650 nm).
-
Analysis: Calculate the percentage of viability for each concentration relative to the vehicle-treated control cells (100% viability).
Data Presentation: Sample Cytotoxicity Data
| Sodium Sulfapyridine (mM) | Absorbance (450nm) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 0.5 | 1.22 ± 0.09 | 97.6% |
| 1.0 | 1.19 ± 0.07 | 95.2% |
| 2.5 | 0.65 ± 0.05 | 52.0% |
| 5.0 | 0.15 ± 0.03 | 12.0% |
| Hypothetical data presented as Mean ± SD. Concentrations for subsequent experiments should be selected from the range showing >90% viability (e.g., ≤ 1.0 mM in this example). |
Chapter 2: The Core Mechanism: Interrogating the NF-κB Signaling Pathway
Scientific Background: The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of a host of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[7][8]
Authoritative Grounding: Studies on the parent compound, sulfasalazine, have demonstrated that it is a potent and specific inhibitor of NF-κB activation.[9][10] The mechanism involves the prevention of IκBα phosphorylation and degradation, thereby trapping the NF-κB complex in the cytoplasm.[9] While some reports suggest the sulfapyridine moiety alone is less potent than the parent drug in this regard[11][12], it is the primary metabolite responsible for systemic effects and is hypothesized to act via this crucial pathway.
NF-κB Signaling and Point of Investigation
Caption: The canonical NF-κB pathway and the hypothesized point of inhibition.
Experimental Workflow: NF-κB Pathway Analysis
Caption: Experimental workflow for analyzing NF-κB pathway modulation.
Protocol 2: Western Blot for NF-κB Pathway Components
This protocol outlines the detection of key proteins to verify the inhibition of the NF-κB pathway.[13][14]
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat cells with the determined non-toxic concentration of sodium sulfapyridine (e.g., 1 mM) or vehicle for 2 hours.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 0, 15, 30, and 60 minutes. The time course is critical to capture the transient phosphorylation of IκBα.
-
Lysis: Immediately after stimulation, wash cells twice with ice-cold PBS. Lyse the cells with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-40 µg) with lysis buffer and 4X Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% or 12% polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Rabbit anti-phospho-IκBα (Ser32)
-
Rabbit anti-IκBα
-
Rabbit anti-p65
-
Mouse anti-β-Actin or anti-α-Tubulin (cytoplasmic loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[13]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using a digital imager or X-ray film. Densitometry analysis is then used for quantification.
Data Presentation: Expected Western Blot Outcomes
| Treatment Group | p-IκBα Level | Total IκBα Level | Nuclear p65 Level |
| Vehicle Control | Baseline | High | Low (Cytoplasmic) |
| LPS only (30 min) | High (Peak) | Low (Degraded) | High (Translocated) |
| Sulfapyridine + LPS | Low (Inhibited) | High (Stabilized) | Low (Retained in Cytoplasm) |
| This table summarizes the anticipated qualitative results from a Western Blot experiment, demonstrating sulfapyridine's inhibitory effect. |
Chapter 3: Downstream Consequences: Quantifying Cytokine Modulation
Scientific Integrity: Demonstrating that sulfapyridine blocks an upstream signaling event (NF-κB activation) is powerful. However, to build a complete and trustworthy narrative, it is essential to show the functional downstream consequences. The most important outcome of NF-κB inhibition is the suppression of pro-inflammatory gene expression and protein production.[4][15] We will use a two-pronged approach: Real-Time Quantitative PCR (RT-qPCR) to measure mRNA levels and an Enzyme-Linked Immunosorbent Assay (ELISA) to measure secreted protein levels.
Protocol 3: RT-qPCR for Inflammatory Gene Expression
This protocol measures the levels of mRNA transcripts for key inflammatory genes.[16][17][18]
-
Cell Treatment: Culture and treat cells in 6-well plates as described for the Western blot, but extend the LPS stimulation time to 4-6 hours to allow for robust gene transcription.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Include a DNase treatment step to remove genomic DNA contamination.
-
RNA Quantification & Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).[19]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, include:
-
cDNA template (e.g., 2 µL)
-
Forward and reverse primers for target genes (Tnf, Il6, Il1b) and a housekeeping gene (Actb, Gapdh).
-
SYBR Green or TaqMan Master Mix.
-
-
qPCR Run: Perform the qPCR using a real-time thermal cycler. A typical program includes an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[18][20]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCT method.[19] The expression of target genes is normalized to the housekeeping gene, and the results are presented as a fold change relative to the LPS-stimulated control group.
Protocol 4: Sandwich ELISA for Secreted Cytokines
This protocol quantifies the concentration of pro-inflammatory proteins (e.g., TNF-α, IL-6) secreted into the cell culture medium.[21][22][23]
-
Sample Collection: Culture and treat cells in 24-well plates. To allow for protein accumulation, use a longer LPS stimulation time (e.g., 18-24 hours). After incubation, collect the cell culture supernatants and centrifuge to remove debris.
-
Plate Coating: Coat the wells of a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in coating buffer. Incubate overnight at 4°C.[21][23]
-
Blocking: Wash the plate and block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add your collected cell supernatants and a serial dilution of a known recombinant cytokine standard to the appropriate wells. Incubate for 2 hours at room temperature.[22]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1 hour at room temperature.[21]
-
Enzyme Conjugate: Wash the plate and add an enzyme conjugate like Streptavidin-HRP. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color change will develop in proportion to the amount of cytokine present.
-
Stop Reaction: Stop the reaction by adding an acid solution (e.g., 2N H₂SO₄).
-
Measurement and Analysis: Read the absorbance at 450 nm. Generate a standard curve from the recombinant cytokine data and use it to calculate the concentration of the cytokine in your samples (pg/mL or ng/mL).
Data Presentation: Sample Cytokine Modulation Data
Table 3: Effect of Sodium Sulfapyridine on Inflammatory Gene Expression (RT-qPCR)
| Treatment Group | Tnf mRNA (Fold Change) | Il6 mRNA (Fold Change) |
|---|---|---|
| Control (Unstimulated) | 1.0 ± 0.2 | 1.0 ± 0.3 |
| LPS only (4h) | 100.0 ± 12.5 | 250.0 ± 25.1 |
| Sulfapyridine (1 mM) + LPS | 25.6 ± 4.1 | 60.2 ± 8.9 |
Hypothetical data showing sulfapyridine significantly reduces LPS-induced gene expression.
Table 4: Effect of Sodium Sulfapyridine on Cytokine Secretion (ELISA)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control (Unstimulated) | < 15 | < 10 |
| LPS only (24h) | 2540 ± 180 | 1850 ± 155 |
| Sulfapyridine (1 mM) + LPS | 610 ± 95 | 425 ± 60 |
Hypothetical data showing sulfapyridine significantly inhibits LPS-induced cytokine secretion.
Conclusion and Future Directions
This guide outlines a logical and robust workflow to investigate and validate the anti-inflammatory mechanism of sodium sulfapyridine. By starting with cytotoxicity assays to ensure experimental integrity, proceeding to the core upstream mechanism of NF-κB inhibition via Western blotting, and confirming the downstream functional consequences on cytokine gene and protein expression with RT-qPCR and ELISA, researchers can build a comprehensive and compelling story.
Future investigations could expand upon this core framework to explore effects on other inflammatory pathways, such as the MAPK and JAK-STAT pathways, or to analyze a broader array of inflammatory mediators. This structured approach, grounded in scientific causality and validated protocols, provides the necessary tools to continue unlocking the full therapeutic potential of this long-standing anti-inflammatory agent.
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The Inhibition of Bacterial Folic Acid Synthesis by Sodium Sulfapyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Targeting Folate Metabolism
The bacterial folic acid synthesis pathway represents one of the most successful targets in the history of antimicrobial chemotherapy. Unlike humans, who obtain folic acid (Vitamin B9) from their diet, most bacteria must synthesize it de novo. This metabolic distinction provides a crucial window for selective toxicity. Folic acid is a vital precursor for the synthesis of nucleotides (and therefore DNA and RNA) and certain amino acids, making its production essential for bacterial growth and replication.[1][2][3] Sodium sulfapyridine, a member of the sulfonamide class of antibiotics, was among the first agents developed to exploit this pathway, heralding the dawn of the antibiotic era.[4][5] This guide provides an in-depth technical exploration of sodium sulfapyridine's mechanism of action, its evaluation, and its standing as a prototypical inhibitor of bacterial folic acid synthesis.
The Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase
The antibacterial effect of sodium sulfapyridine is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[2][6] This action is concentrated on a key enzymatic step in the folic acid synthesis pathway.
The core of this mechanism lies in the structural similarity between sulfapyridine and para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[7][8][9] DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[4][10][11] This reaction is a critical checkpoint in the folate pathway.[12]
Due to its resemblance to PABA, sulfapyridine acts as a competitive inhibitor, binding to the active site of DHPS.[7][8] This binding event physically obstructs the entry of the authentic substrate, PABA, thereby halting the synthesis of dihydropteroate and, consequently, the entire folic acid synthesis cascade.[2] The depletion of the resulting tetrahydrofolate pool disrupts the production of essential building blocks for DNA, RNA, and proteins, ultimately arresting bacterial multiplication.[1][13]
Figure 1: Mechanism of Sodium Sulfapyridine Action. The diagram illustrates the bacterial folic acid synthesis pathway and the specific point of competitive inhibition of the DHPS enzyme by sodium sulfapyridine, which mimics the natural substrate PABA.
Evaluating Antimicrobial Efficacy: Methodologies and Protocols
The assessment of sodium sulfapyridine's inhibitory activity is a cornerstone of its characterization. This involves both determining its potency against whole bacterial cells and quantifying its direct effect on the target enzyme, DHPS.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] For sulfonamides, adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is critical for reproducibility and accuracy.[5][14][15] A crucial consideration for sulfonamide testing is the use of a medium with low levels of thymidine, such as Mueller-Hinton Agar/Broth, as thymidine can bypass the folic acid pathway and interfere with the results.[8]
Due to the varying solubility of sulfonamides, a proper stock solution is fundamental. Sodium sulfapyridine is notably more water-soluble than its parent compound.
-
Sodium Sulfapyridine: One gram dissolves in approximately 1.5 ml of water.[16] Prepare a high-concentration stock solution in sterile deionized water.
-
Sulfapyridine (base): Sparingly soluble in water (1g in ~3500 ml).[16] A stock solution can be prepared in a suitable solvent like dimethyl sulfoxide (DMSO).[8]
Protocol 1: Broth Microdilution MIC Assay
This method is widely used for its efficiency and conservation of reagents.
-
Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB) with low thymidine content.
-
Drug Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the sodium sulfapyridine stock solution across the wells to achieve the desired final concentration range. Include a growth control well (no drug) and a sterility control well (no bacteria).[8]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[8]
-
Result Interpretation: The MIC is the lowest concentration of sodium sulfapyridine that shows no visible bacterial growth.[8]
Protocol 2: Agar Dilution MIC Assay
This method involves incorporating the antimicrobial agent directly into the agar medium.
-
Media Preparation: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of sodium sulfapyridine from a two-fold dilution series. Include a control plate with no drug.[8]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.[8]
-
Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[8]
-
Result Interpretation: The MIC is the lowest drug concentration that inhibits the visible growth of the bacteria on the agar surface.[8]
Figure 2: Workflow for Determining Minimum Inhibitory Concentration (MIC). This diagram outlines the parallel processes for both the broth microdilution and agar dilution methods, from inoculum preparation to final MIC determination.
Antibacterial Spectrum of Sulfapyridine
The following table summarizes representative MIC values for sulfapyridine against various bacterial pathogens. It is important to note that MIC values can vary between strains and testing conditions.
| Bacterial Species | Gram Stain | Typical MIC Range (µg/mL) | Reference(s) |
| Yersinia enterocolitica | Negative | 3.1 - 25 | |
| Salmonella spp. | Negative | 25 - 100 | |
| Escherichia coli | Negative | 25 (susceptible strains) to >1600 (resistant strains) | |
| Shigella spp. | Negative | >1600 | |
| Campylobacter jejuni/coli | Negative | 200 - 800 | |
| Staphylococcus aureus | Positive | MIC values for some sulfonamide derivatives range from 32 to 512 |
Direct Target Engagement: The DHPS Enzyme Inhibition Assay
To directly probe the interaction between sodium sulfapyridine and its molecular target, an in vitro enzyme inhibition assay is employed. A common method is a coupled spectrophotometric assay that continuously monitors the enzyme's activity.[6][10]
Assay Principle:
The activity of DHPS is measured indirectly. The product of the DHPS reaction, dihydropteroate, is immediately used as a substrate by a second "coupling" enzyme, dihydrofolate reductase (DHFR). DHFR reduces dihydropteroate, oxidizing the cofactor NADPH to NADP⁺ in the process. The decrease in NADPH concentration is monitored by the corresponding decrease in absorbance at 340 nm.[6] The rate of this absorbance change is directly proportional to the activity of DHPS. The presence of an inhibitor like sodium sulfapyridine will slow down the DHPS reaction, leading to a reduced rate of NADPH oxidation.
Protocol 3: Spectrophotometric DHPS Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tris-HCl with 10 mM MgCl₂, pH 8.5.
-
Substrates: Prepare stock solutions of PABA and DHPPP.
-
Cofactor: Prepare a stock solution of NADPH (e.g., 10 mM).[13]
-
Enzymes: Prepare solutions of purified DHPS and DHFR.
-
Inhibitor: Prepare a range of concentrations of sodium sulfapyridine.
-
-
Assay Setup: In a quartz cuvette or 96-well UV-transparent plate, combine the assay buffer, DHPS enzyme, DHFR enzyme, DHPPP, NADPH, and the desired concentration of sodium sulfapyridine (or vehicle control).
-
Reaction Initiation: Initiate the reaction by adding PABA.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer with kinetic reading capabilities. Record measurements at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Compare the velocities in the presence of the inhibitor to the control to determine the percent inhibition and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Figure 3: Principle of the Coupled Spectrophotometric DHPS Assay. The activity of DHPS is linked to the oxidation of NADPH by the coupling enzyme DHFR. The rate of NADPH consumption, measured by the decrease in absorbance at 340 nm, reflects the DHPS activity.
Demonstrating Competitive Inhibition: Enzyme Kinetics
To definitively characterize the mode of inhibition as competitive, a kinetic analysis is performed. This involves measuring the initial reaction rate (V₀) at various concentrations of the substrate (PABA) both in the absence and presence of a fixed concentration of sodium sulfapyridine.
Protocol 4: DHPS Kinetic Analysis
-
Assay Setup: Prepare a series of reactions as described in Protocol 3.
-
Vary Substrate: For the "no inhibitor" control, vary the concentration of PABA across a range (e.g., 0.1 to 10 times the estimated Kₘ of PABA).
-
Add Inhibitor: Repeat the substrate-variation experiment in the presence of a fixed, sub-saturating concentration of sodium sulfapyridine.
-
Data Analysis:
-
Plot the initial velocity (V₀) against the PABA concentration ([S]) for both datasets.
-
To determine the kinetic parameters, Vₘₐₓ (maximum velocity) and Kₘ (Michaelis constant), transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
In competitive inhibition, the Lineweaver-Burk plots for the inhibited and uninhibited reactions will intersect on the y-axis. This indicates that Vₘₐₓ remains unchanged, but the apparent Kₘ increases in the presence of the inhibitor.
-
Conclusion: A Foundational Tool for Antimicrobial Research
Sodium sulfapyridine, though its clinical use in humans has been largely superseded due to factors like potential for crystalluria and the availability of more potent agents, remains a paradigm for competitive enzyme inhibition in antimicrobial drug discovery. The principles of its action and the methodologies used for its evaluation are fundamental to the field. A thorough understanding of its interaction with dihydropteroate synthase provides a robust framework for the development of new antifolate agents and for studying the mechanisms of sulfonamide resistance. The protocols detailed in this guide offer a self-validating system for researchers to accurately characterize the inhibitory properties of sodium sulfapyridine and other novel DHPS inhibitors, ensuring the continued relevance of this classic antimicrobial target.
References
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Babaoglu, K., et al. (2003). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. Antimicrobial Agents and Chemotherapy, 47(9), 2949-2952. Retrieved from [Link]
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M-CSA. (n.d.). Dihydropteroate synthase. M-CSA Mechanism and Catalytic Site Atlas. Retrieved from [Link]
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International Journal of Science and Research Archive. (2024). Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. International Journal of Science and Research Archive, 11(1), 123-130. Retrieved from [Link]
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ResearchGate. (n.d.). Exploring the Catalytic Mechanism of Dihydropteroate Synthase: Elucidating the Differences between Substrate and Inhibitor. Request PDF. Retrieved from [Link]
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Patsnap Synapse. (2024). What are DHPS inhibitors and how do they work? Retrieved from [Link]
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Wikipedia. (n.d.). Sulfapyridine. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10493-10507. Retrieved from [Link]
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ResearchGate. (n.d.). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). Retrieved from [Link]
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UCLA Health. (2024). Antimicrobial Susceptibility Summary 2024. Retrieved from [Link]
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Goossens, H., et al. (1989). In vitro susceptibility of diarrhoea producing gram negative enteric bacteria to sulfasalazine, 5-aminosalicylic acid, sulfapyridine and four quinolones. Brief report. Arzneimittelforschung, 39(8), 936-938. Retrieved from [Link]
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CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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ChemIDplus. (n.d.). Sulfapyridine. Retrieved from [Link]
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PDB-101. (n.d.). Folate Synthesis. Retrieved from [Link]
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Patsnap Synapse. (2024). What are bacterial DHPS inhibitors and how do they work? Retrieved from [Link]
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Physicochemical properties of "Sodium sulfapyridine" for laboratory use
An In-Depth Technical Guide to the Physicochemical Properties of Sodium Sulfapyridine for Laboratory Applications
Introduction: A Senior Application Scientist's Perspective
Sodium sulfapyridine is the water-soluble sodium salt of sulfapyridine, an early-generation sulfonamide antibiotic. While its clinical use in humans has been largely superseded due to higher toxicity compared to newer agents, sulfapyridine remains a crucial reference compound in pharmaceutical research.[1][2] It serves as a primary metabolite of the anti-inflammatory drug sulfasalazine and is a key subject in studies of drug metabolism, analytical method development, and formulation science.[1][3]
A thorough understanding of its physicochemical properties is not merely academic; it is the foundation upon which robust, reproducible, and meaningful laboratory results are built. This guide moves beyond simple data recitation to provide a practical, in-depth perspective on the core attributes of sodium sulfapyridine, explaining the causality behind experimental choices and providing validated protocols for its laboratory use.
Chapter 1: Fundamental Properties: Sulfapyridine and its Sodium Salt
The critical distinction for any laboratory scientist is between sulfapyridine and its sodium salt. The sodium salt is typically used when aqueous solubility is desired for stock solutions or assay buffers, while the less soluble parent compound is often the subject of dissolution and bioavailability studies.
Chemical Structure and Identification
Sodium sulfapyridine is the sodium salt of 4-amino-N-(pyridin-2-yl)benzenesulfonamide. The deprotonation occurs at the sulfonamide nitrogen, creating the anionic species that pairs with the sodium cation.
Caption: Chemical structure of Sodium Sulfapyridine.
Core Physicochemical Data
The following table summarizes the key physicochemical properties, highlighting the differences between sulfapyridine and its sodium salt where applicable. Understanding these parameters is crucial for designing experiments, from preparing solutions to interpreting chromatographic data.
| Property | Value (Sulfapyridine) | Value (Sodium Sulfapyridine) | Significance in the Lab |
| CAS Number | 144-83-2[1][2][4] | 127-57-1[5][6][7] | Ensures correct identification and procurement of the chemical. |
| Molecular Formula | C₁₁H₁₁N₃O₂S[2][4] | C₁₁H₁₀N₃NaO₂S[5][6] | Used for calculating molarity and mass-based concentrations. |
| Molecular Weight | 249.29 g/mol [2][4][8] | 271.27 g/mol [5][6] | Essential for accurate preparation of standard solutions. |
| Appearance | White to yellowish-white crystalline powder.[1][2][8] | White crystalline powder. | A visual check for purity and degradation (darkening may indicate light exposure).[1][2] |
| Melting Point | 191-193 °C.[2][4][8] | Decomposes (does not have a sharp melting point). | A key parameter for identity and purity assessment of sulfapyridine. The absence of a sharp melting point for the salt is expected. |
| pKa | 8.4[1][2] | Not applicable (is a salt). | Crucial Parameter : Dictates the pH-dependent solubility and the compound's charge state. Below pH 8.4, sulfapyridine is largely neutral; above pH 8.4, it is anionic and more soluble. |
| Water Solubility | Very slightly soluble (1:3500 or ~0.29 g/L at 25°C).[1][2][7] | Very soluble (~1 g in 1.5 mL).[7] | The primary reason for using the sodium salt is to prepare concentrated aqueous stock solutions. |
| Organic Solvents | Soluble in acetone (1:65), slightly soluble in alcohol (1:440).[1][2][7] Freely soluble in dilute mineral acids.[1][2] | Soluble in alcohol (~1 g in 10 mL).[7] | Important for selecting solvents for stock solutions, extraction, and mobile phases in chromatography. |
| LogP (Octanol/Water) | 0.35 - 0.84[8][9] | Not applicable (is a salt). | Indicates the lipophilicity of the neutral form, which influences its behavior in reversed-phase chromatography and membrane permeability. |
Chapter 2: Solubility, Stability, and Storage: A Practical Guide
2.1 pH-Dependent Solubility Profile: The Role of pKa
The pKa of 8.4 for sulfapyridine is the single most important factor governing its aqueous behavior.[1][2] For researchers, this means:
-
Acidic to Neutral pH (pH < 7): The molecule is predominantly in its neutral, poorly soluble form. Dissolution in standard neutral phosphate buffers will be limited.
-
Alkaline pH (pH > 9): The molecule is deprotonated to its anionic (sulfapyridinate) form, which is significantly more soluble. To prepare aqueous solutions of sulfapyridine itself, one must use an alkaline buffer or add a base like NaOH. This is why the pre-formed sodium salt is so convenient.
2.2 Stability Considerations
-
Light Sensitivity: Sulfapyridine slowly darkens upon exposure to light.[1][2] All solutions and solid materials should be stored in amber vials or protected from light to prevent photodegradation, which could lead to inaccurate quantification.
-
Sodium Salt Instability in Air: The sodium salt is hygroscopic and can react with atmospheric carbon dioxide (CO₂) when exposed to humid air.[7] This reaction neutralizes the salt, liberating the poorly soluble free sulfapyridine and causing the material to become incompletely soluble in water.[7] This is a critical point of failure in the lab; if a stock solution prepared from the sodium salt appears cloudy, it may be due to this degradation.
2.3 Recommended Storage and Handling Protocols
-
Solid Storage: Keep containers tightly sealed in a dry, dark place at room temperature.[2][10] For long-term stability, storage in a desiccator is recommended, especially for the sodium salt.
-
Solution Storage: Aqueous stock solutions should be freshly prepared. If short-term storage is necessary, they should be kept at 2-8°C and protected from light. For longer-term storage, aliquoting and freezing at -20°C or below is advisable, though freeze-thaw stability should be verified for the specific assay.[11]
Chapter 3: Key Analytical Workflows
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the quantification of sulfapyridine in various matrices due to its specificity, sensitivity, and reproducibility.
Principle and Rationale: The method typically employs reversed-phase chromatography. The moderately polar sulfapyridine molecule partitions between a nonpolar stationary phase (like C18) and a polar mobile phase. The retention time is controlled by adjusting the mobile phase's organic content and pH. A buffered mobile phase is essential to maintain a consistent ionization state of the molecule (based on its pKa), ensuring a sharp, symmetrical peak shape and reproducible retention. UV detection is highly effective due to the strong absorbance of the aromatic rings.
Detailed Protocol: A Self-Validating System
This protocol is designed to be self-validating through the inclusion of a system suitability test and quality control samples.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[12]
-
-
Reagents and Mobile Phase:
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM acetate buffer, pH 4.0).[12] The exact ratio (e.g., 25:75 v/v) should be optimized to achieve a suitable retention time (typically 4-8 minutes).
-
Rationale: Acetonitrile serves as the organic modifier. The acidic buffer (pH 4.0) ensures that the primary amine group is protonated and the sulfonamide group is neutral, leading to consistent chromatographic behavior.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[12]
-
-
Standard and Sample Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Sodium Sulfapyridine and dissolve in 10 mL of the mobile phase. (Note: Using the sodium salt avoids solubility issues).
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the primary stock solution with the mobile phase.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure the accuracy of the calibration curve.
-
Unknown Samples: Dilute the unknown sample with the mobile phase to fall within the linear range of the calibration curve.
-
-
Chromatographic Conditions:
-
Analysis and System Suitability:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a mid-concentration standard five times. The relative standard deviation (RSD) of the peak area and retention time should be <2%. The theoretical plates should be >2000 and the tailing factor should be <1.5.
-
Inject the standards to generate a calibration curve (peak area vs. concentration). The correlation coefficient (r²) should be ≥0.999.
-
Inject the QC samples and unknown samples. The concentration of QC samples should be within ±15% of their nominal value.
-
Caption: HPLC analysis workflow for Sodium Sulfapyridine.
Spectroscopic Characterization by UV-Vis
UV-Vis spectroscopy is a simpler, high-throughput technique suitable for concentration measurements in clean solutions, such as dissolution media, when no interfering substances are present.
Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. Sulfapyridine has distinct chromophores (the aniline and pyridine rings) that absorb UV light, with a maximum absorbance (λmax) around 270 nm.[14]
Protocol:
-
Solvent Selection: Choose a solvent in which the compound is fully soluble and that is transparent in the measurement range. For Sodium Sulfapyridine, 0.1 M NaOH is an excellent choice.
-
Determine λmax: Prepare a ~10 µg/mL solution. Scan the UV spectrum from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance.
-
Prepare Calibration Curve: Prepare a set of standards (e.g., 1, 2, 5, 10, 15 µg/mL) in the chosen solvent.
-
Measure Absorbance: Measure the absorbance of each standard and the unknown samples at the determined λmax.
-
Calculate Concentration: Plot a calibration curve of absorbance vs. concentration and determine the concentration of the unknown samples using linear regression.
In-Vitro Release Profile: Dissolution Testing
Dissolution testing is a vital quality control tool that measures the rate at which the active pharmaceutical ingredient (API) is released from a solid dosage form (e.g., a tablet).[15][16]
Principle and Rationale: The test mimics the physiological conditions of the gastrointestinal tract to predict in-vivo performance.[15] For a poorly soluble drug like sulfapyridine, the dissolution rate can be the rate-limiting step for absorption. The choice of apparatus, medium, and agitation speed are critical for obtaining meaningful and reproducible results.[16][17]
Detailed Protocol:
-
Apparatus Setup:
-
Dissolution Medium:
-
Volume: 900 mL.
-
Medium Selection: The choice is critical. A common starting point is 0.1 M HCl (to simulate gastric fluid) or pH 6.8 phosphate buffer (to simulate intestinal fluid). For poorly soluble drugs, media containing surfactants (e.g., 0.5% Sodium Lauryl Sulfate) may be required to achieve "sink conditions," where the concentration of the drug in the medium does not exceed 1/3 of its saturation solubility.[18]
-
-
Procedure:
-
Allow the dissolution medium to equilibrate to the set temperature.
-
Place one tablet in each vessel.
-
Start the apparatus and begin timing.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.
-
-
Sample Analysis:
-
Analyze the filtered samples for sulfapyridine concentration using a validated analytical method, typically HPLC or UV-Vis spectroscopy.
-
Calculate the cumulative percentage of the drug dissolved at each time point, correcting for the previously removed sample volumes.
-
Caption: General workflow for tablet dissolution testing.
Chapter 4: Laboratory Safety and Hazard Management
While not acutely toxic in small laboratory quantities, proper handling is paramount.
-
Personal Protective Equipment (PPE): ANSI-approved safety glasses, a lab coat, and chemical-resistant gloves are required at all times.[19]
-
Engineering Controls: Handle solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20]
-
Hazard Identification: Sulfapyridine is suspected of damaging fertility or the unborn child (H361).[21] All personnel should be aware of this potential hazard.
-
Decomposition: When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[2][5]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[20]
Conclusion
Sodium sulfapyridine, though a legacy compound, provides an excellent model for understanding the fundamental physicochemical principles that govern the behavior of ionizable pharmaceutical compounds. For the laboratory scientist, success with this and similar molecules hinges on a deep appreciation for the interplay between pKa, pH, solubility, and stability. By leveraging this knowledge to design robust analytical and formulation workflows—from preparing a simple stock solution to developing a complex HPLC method—researchers can ensure the generation of data that is not only accurate and reproducible but also scientifically sound.
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Sulfapyridine | C11H11N3O2S. (n.d.). PubChem. National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Showing metabocard for Sulfapyridine (HMDB0015028). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]
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Sulfapyridine | C11H11N3O2S. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Sulfapyridine. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Sulfapyridine Sodium | C11H10N3NaO2S. (n.d.). PubChem. National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Buggé, C. J., Gautam, S. R., Parke, L. E., Mason, J. T., & Garcia, D. B. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of Pharmaceutical Sciences, 79(12), 1095–1098. [Link]
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Owerbach, J., Johnson, N. F., Bates, T. R., Pieniaszek, H. J., Jr, & Jusko, W. J. (1978). High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. Journal of Pharmaceutical Sciences, 67(9), 1250–1253. [Link]
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Molecular Recognition and Identification of Sulfapyridine and Sulfadimethoxine by High Performance Liquid Chromatography with Mo. (n.d.). Feng Chia University. Retrieved January 17, 2026, from [Link]
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Simultaneous HPLC Assay of Paracetamol and Sulfapyridine as Markers for Estimating Gastrointestinal Transit of Amphotericin B-co. (2015, September 4). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Sulfapyridine. (n.d.). Merck Index Online. Retrieved January 17, 2026, from [Link]
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sulfapyridine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 17, 2026, from [Link]
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Molecular recognition and identification of sulfapyridine and sulfadimethoxine by high performance liquid chromatography with mo. (n.d.). Journal of Food and Drug Analysis. Retrieved January 17, 2026, from [Link]
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Dissolution Testing For Tablets. (n.d.). Teledyne Labs. Retrieved January 17, 2026, from [Link]
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Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). Dissolution Technologies. Retrieved January 17, 2026, from [Link]
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UV-Vis Spectrum of Sulfadiazine. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]
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Advanced oxidation of the antibiotic sulfapyridine by UV/H₂O₂: Characterization of its transformation products and ecotoxicological implications. (2016, January 17). PubMed. Retrieved January 17, 2026, from [Link]
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Topic: Understanding the Antibacterial Spectrum of Sodium Sulfapyridine Against Various Pathogens
An In-Depth Technical Guide
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand and evaluate the antibacterial spectrum of sodium sulfapyridine. We will delve into the core mechanism of action that defines its spectrum, present robust methodologies for its empirical determination, and discuss the critical impact of bacterial resistance.
Part 1: The Molecular Basis of the Antibacterial Spectrum: Inhibition of Folate Synthesis
To comprehend the antibacterial spectrum of sodium sulfapyridine, we must first understand its precise molecular target. Sodium sulfapyridine is a member of the sulfonamide class of antibiotics, which are synthetic bacteriostatic agents.[1][2] Their efficacy is not derived from killing bacteria outright, but from halting their growth and replication, allowing the host's immune system to clear the infection.[1][3][4]
The mechanism is a classic example of competitive inhibition targeting a metabolic pathway essential for bacteria but not for humans.[5] Bacteria must synthesize their own folic acid (vitamin B9), a critical precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[5][6] Humans, in contrast, acquire folic acid from their diet, making this pathway an excellent selective target.[5]
The key enzyme in this pathway is dihydropteroate synthetase (DHPS).[4][7] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) into dihydropteroic acid.[8] Sulfapyridine is a structural analog of PABA, meaning it has a similar molecular shape.[5][9] This similarity allows it to bind to the active site of the DHPS enzyme, competitively blocking PABA from binding.[1][3][8] By inhibiting DHPS, sulfapyridine effectively shuts down the folic acid synthesis pathway, leading to a depletion of the necessary precursors for DNA replication and protein synthesis, thereby arresting bacterial growth.[3][10]
Part 2: Defining the Spectrum of Activity
Sulfapyridine exhibits a broad spectrum of activity against many Gram-positive and some Gram-negative organisms.[1][9] However, its utility is limited by both intrinsic and acquired resistance. For instance, species like Pseudomonas aeruginosa are noted for their intrinsic resistance to sulfonamides.[9][11]
The most precise way to quantify the antibacterial spectrum is by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible microbial growth. The data below, compiled from available literature, provides an overview of sulfapyridine's activity against select pathogens. It is crucial for any research program to empirically determine these values for their specific strains of interest.
| Pathogen | Gram Stain | Type | MIC / MBC Data | Citation |
| Yersinia enterocolitica | Negative | Rod | MIC: 3.1-25 µg/mL | [12][13] |
| Salmonella spp. | Negative | Rod | MIC: 25-100 µg/mL | [12][13] |
| Staphylococcus aureus | Positive | Cocci | MBC: 0.8 µM | [12] |
| Escherichia coli | Negative | Rod | Two strains inhibited by 25 µg/mL; others resistant to >1600 µg/mL | [13] |
| Shigella spp. | Negative | Rod | Resistant to >1600 µg/mL | [13] |
| Campylobacter jejuni/coli | Negative | Spiral Rod | MIC: 200-800 µg/mL (low susceptibility) | [13] |
| Mycobacterium avium | N/A | Acid-Fast | Virtually no effect | [14] |
Note: The distinction between MIC and Minimum Bactericidal Concentration (MBC) is important. MIC indicates growth inhibition (bacteriostatic), while MBC indicates killing (bactericidal). Sulfonamides are primarily bacteriostatic.
An important principle in this class of drugs is that bacterial resistance to one sulfonamide generally indicates resistance to all sulfonamides.[1] This cross-resistance is a critical consideration in drug development and clinical application.
Part 3: Gold-Standard Methodologies for Spectrum Determination
Accurate characterization of an antibacterial spectrum is predicated on the use of standardized, reproducible, and self-validating protocols. As a Senior Application Scientist, I stress the importance of adhering to established guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]
Methodology 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for quantitative susceptibility testing.[17] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the sodium sulfapyridine powder and dissolve it in an appropriate solvent to create a high-concentration stock solution (e.g., 1000 µg/mL).[18] The choice of solvent is critical; some drugs require solvents other than water, and their final concentration in the assay must be low enough to not affect bacterial growth.
-
-
Media Preparation:
-
Preparation of Serial Dilutions:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the sulfapyridine stock solution in CAMHB to achieve the desired final concentration range.[8] Ensure a sterility control well (broth only) and a growth control well (broth + bacteria, no drug) are included.
-
-
Inoculum Preparation (The Critical Step):
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[19][20] This standard corresponds to approximately 1.5 x 10⁸ CFU/mL and is essential for reproducibility.[19] A spectrophotometer can be used for precision, or it can be done visually against a white card with black lines.[20]
-
Dilute this standardized suspension in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[8]
-
-
Inoculation and Incubation:
-
Add the final diluted inoculum to each well (except the sterility control).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.[8]
-
-
Result Interpretation:
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of sodium sulfapyridine that shows no visible growth (i.e., the first clear well).[8]
-
Methodology 2: Kirby-Bauer Disk Diffusion
This is a qualitative or semi-quantitative method that is widely used in clinical laboratories for its simplicity and flexibility.[20][21] It assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
-
Media Preparation:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, as described in the MIC protocol.[19]
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.[19]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[20]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[21]
-
-
Disk Application:
-
Incubation:
-
Invert the plates and incubate at 35°C for 16-18 hours.[20] Incubation must begin within 15 minutes of disk application.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters using a ruler or caliper.[22]
-
Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the established breakpoints published by CLSI or EUCAST.[22][23]
-
Causality Note: For sulfonamides, it is critical to ignore slight or faint growth that may be visible within the zone of inhibition. The measurement should be taken at the margin of heavy, obvious growth, as some trailing is common with bacteriostatic agents.[24][25]
-
Part 4: The Overarching Challenge of Bacterial Resistance
The clinical effectiveness of the entire sulfonamide class has been severely diminished by the widespread development of bacterial resistance.[26] Understanding these mechanisms is paramount for any professional in drug development.
The primary mechanisms of resistance to sulfapyridine are:
-
Acquisition of Alternative Drug-Resistant DHPS: This is the most common mechanism in clinical isolates.[27] Bacteria acquire foreign genes, typically sul1, sul2, or sul3, via horizontal gene transfer on plasmids and integrons.[26] These genes encode for a highly resistant version of the DHPS enzyme that has a very low affinity for sulfonamides but retains its normal function with PABA.[27][28]
-
Chromosomal Mutations in the Target Enzyme: Bacteria can also develop mutations in their native DHPS gene (folP).[26] These mutations alter the active site of the enzyme, reducing its binding affinity for sulfapyridine while preserving its ability to bind PABA.[26][29]
Less common mechanisms include increased production of the natural substrate, PABA, which outcompetes the sulfonamide inhibitor, and the acquisition of efflux pumps that actively transport the drug out of the bacterial cell.[5][29]
Conclusion
Sodium sulfapyridine is a bacteriostatic antibiotic with a well-defined mechanism of action targeting the bacterial folic acid synthesis pathway. Its spectrum historically covered a range of Gram-positive and Gram-negative pathogens. However, its practical application is severely constrained by widespread and highly effective mechanisms of bacterial resistance.
For the modern researcher, a thorough understanding of this compound requires rigorous application of standardized susceptibility testing methodologies, such as broth microdilution and disk diffusion. Adherence to the detailed protocols and interpretive criteria established by bodies like CLSI and EUCAST is not merely procedural—it is the foundation of generating accurate, reproducible, and scientifically valid data. This guide provides the foundational knowledge and practical frameworks to pursue further investigation into this and other sulfonamide compounds.
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The Immunomodulatory Role of Sulfapyridine in the Context of Immunodeficiency Research: A Technical Guide
This guide provides an in-depth technical exploration of sulfapyridine's role in immunological research, with a specific focus on its implications for understanding and potentially modulating immune responses in states of immunodeficiency. As a primary active metabolite of the disease-modifying antirheumatic drug (DMARD) sulfasalazine, sulfapyridine is responsible for many of its systemic immunomodulatory effects.[1] We will dissect the known mechanisms of action, provide field-proven experimental protocols to investigate its effects, and discuss its relevance for researchers, scientists, and drug development professionals in the field of immunology.
Introduction: Deconstructing Sulfasalazine to Understand Sulfapyridine's Function
Sulfasalazine is a prodrug that is metabolized by colonic bacteria into two primary components: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[1][2] While 5-ASA exerts its anti-inflammatory effects locally in the gastrointestinal tract, sulfapyridine is absorbed systemically and is credited with the broader immunomodulatory actions of sulfasalazine observed in the treatment of autoimmune conditions like rheumatoid arthritis.[1][3] Therefore, any investigation into the systemic immunological effects of sulfasalazine is, in essence, an investigation into the activity of sulfapyridine. From a research perspective, directly studying sulfapyridine allows for the isolation of its specific effects on immune cell populations, devoid of the confounding local actions of 5-ASA.
Core Mechanisms of Immunomodulation by Sulfapyridine
Sulfapyridine exerts its influence on the immune system through a multi-faceted approach, targeting both the innate and adaptive immune responses. Its actions are primarily inhibitory, leading to a dampening of inflammatory processes.
Attenuation of Neutrophil Function
Neutrophils are key players in the inflammatory cascade. Sulfapyridine has been shown to significantly inhibit key neutrophil functions. This includes the reduction of superoxide production, which is a critical component of the neutrophil's respiratory burst used to destroy pathogens.[4][5] This inhibitory effect is linked to a reduction in the increase of intracellular calcium upon cell activation.[4] Furthermore, sulfapyridine can reduce the bioavailability of neutrophil-derived hypochlorous acid (HOCl), a potent oxidant, thereby protecting against tissue damage during inflammation.[6]
Modulation of B-Lymphocyte Activity
A significant body of evidence points to the direct immunosuppressive effect of sulfapyridine on B-lymphocytes. Studies have demonstrated that sulfapyridine can inhibit the plaque-forming cell (PFC) response of B cells in a dose-dependent manner.[7] This indicates an interference with the early phases of B-cell proliferation and differentiation into antibody-producing cells.[7] This is a crucial consideration in the context of immunodeficiencies, where B-cell function may already be compromised. The parent drug, sulfasalazine, has been observed to suppress the production of IgM and IgG.[2]
Regulation of Cytokine and Chemokine Signaling
Sulfapyridine has been shown to inhibit the secretion of inflammatory chemokines, including interleukin-8 (IL-8) and monocyte chemotactic protein-1 (MCP-1).[2][8] These chemokines are crucial for the recruitment of immune cells to sites of inflammation. By inhibiting their release, sulfapyridine can reduce the influx of inflammatory cells. The broader anti-inflammatory effect of sulfasalazine, likely mediated by sulfapyridine, involves the inhibition of the transcription factor nuclear factor kappa-B (NF-kB), which is a master regulator of pro-inflammatory gene expression, including TNF-α.[2]
Below is a diagram illustrating the key immunomodulatory actions of sulfapyridine.
Caption: Key immunomodulatory actions of sulfapyridine.
Relevance to Immunodeficiency Research
The study of sulfapyridine in the context of immunodeficiency is nuanced. While it is not a treatment for primary immunodeficiencies, its immunomodulatory properties make it a valuable tool for dissecting immune pathways and for studying inflammatory complications in secondary immunodeficiencies, such as in HIV infection.
Investigating Inflammatory Processes in Secondary Immunodeficiency
In conditions like HIV, chronic inflammation and immune activation contribute significantly to disease progression.[9] Sulfapyridine's parent compound, sulfasalazine, has been investigated for its potential to modulate the inflammatory environment in HIV-infected individuals by inhibiting inflammasome and Toll-like receptor (TLR) activation, leading to decreased IL-1β production.[9][10] Research in this area could explore how sulfapyridine specifically contributes to these effects, potentially offering a therapeutic strategy to manage the chronic inflammatory state in such patients.
A Word of Caution: Potential for Drug-Induced Immunodeficiency
It is crucial for researchers to be aware that sulfasalazine therapy can, in some cases, lead to acquired immunodeficiencies. There are documented cases of sulfasalazine treatment inducing low immunoglobulin levels, including selective IgA deficiency and panhypogammaglobulinemia.[11] While often asymptomatic, this potential side effect underscores the potent B-cell inhibitory capacity of its metabolite, sulfapyridine.[11][12] This phenomenon itself is a valuable area of study for understanding the mechanisms of B-cell suppression.
Experimental Protocols for Investigating Sulfapyridine's Effects
The following are detailed, step-by-step methodologies for key experiments to assess the immunomodulatory effects of sulfapyridine.
Neutrophil Superoxide Production Assay
This protocol is designed to quantify the effect of sulfapyridine on the respiratory burst of isolated human neutrophils.
Materials:
-
Sodium Sulfapyridine (or Sulfapyridine dissolved in a suitable solvent like DMSO)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Cytochrome c
-
Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP)
-
Superoxide dismutase (SOD)
-
Spectrophotometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of erythrocytes.
-
Cell Preparation: Resuspend the purified neutrophils in RPMI 1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.
-
Experimental Setup: In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Pre-incubation with Sulfapyridine: Add 50 µL of varying concentrations of sodium sulfapyridine (e.g., 10 µM, 50 µM, 100 µM) or control vehicle to the wells. Incubate for 30 minutes at 37°C.
-
Assay Initiation: Add 50 µL of a solution containing cytochrome c (1 mg/mL) and a stimulant (e.g., PMA at 100 ng/mL or fMLP at 1 µM). For a negative control, add superoxide dismutase (300 U/mL) to some wells.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 550 nm over time (e.g., every 2 minutes for 60 minutes).
-
Data Analysis: Calculate the rate of superoxide production based on the reduction of cytochrome c, using an extinction coefficient of 21.1 mM⁻¹cm⁻¹. Compare the rates in sulfapyridine-treated wells to the control wells.
The following diagram outlines the workflow for the neutrophil superoxide production assay.
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The Intestinal Crucible: A Technical Guide to the Microbial Conversion of Sulfasalazine
This guide provides an in-depth exploration of the metabolic conversion of sulfasalazine, a cornerstone therapy for inflammatory bowel disease, into its active and systemic moieties: 5-aminosalicylic acid (5-ASA) and sulfapyridine. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate mechanisms, experimental methodologies, and clinical implications of this crucial biotransformation, offering a blend of established knowledge and practical insights.
Introduction: Sulfasalazine as a Prodrug Strategy
Sulfasalazine was ingeniously designed as a prodrug to deliver its therapeutic components to the colon, the primary site of inflammation in diseases like ulcerative colitis.[1][2] Its structure consists of sulfapyridine and 5-aminosalicylic acid linked by an azo bond.[2] This bond prevents premature absorption in the upper gastrointestinal tract, ensuring that the majority of the drug reaches the colon intact.[1][3] The clinical efficacy of sulfasalazine is critically dependent on the metabolic activity of the resident gut microbiota, which orchestrates the release of the active compounds.[1][4] While 5-ASA is largely responsible for the local anti-inflammatory effects in the gut, sulfapyridine is absorbed systemically and is associated with both therapeutic actions in conditions like rheumatoid arthritis and most of the drug's adverse effects.[5][6][7]
The Central Role of the Gut Microbiota and Azoreductases
The conversion of sulfasalazine is a classic example of drug metabolism mediated by the gut microbiome.[8][9] This biotransformation is catalyzed by a class of enzymes known as azoreductases, which are produced by a wide array of anaerobic bacteria residing in the colon.[10][11]
The Enzymology of Bacterial Azoreductases
Bacterial azoreductases are a diverse group of enzymes that reductively cleave azo linkages (-N=N-).[1] These enzymes are typically flavoproteins, utilizing flavin mononucleotide (FMN) as a cofactor and NAD(P)H as an electron donor.[12] The general mechanism involves the transfer of electrons from NAD(P)H to the azo compound, leading to the cleavage of the azo bond and the formation of two primary amine metabolites.[12]
Bacterial azoreductases can be broadly classified into different groups based on their primary sequences and cofactor requirements.[1] While many gut bacteria possess the enzymatic machinery to metabolize sulfasalazine, the efficiency of this conversion can be influenced by the specific composition of an individual's gut microbiota.[10][13] For instance, studies have highlighted the importance of species like Faecalibacterium prausnitzii in the clinical response to sulfasalazine, suggesting that the metabolic capacity of the microbiome can be a determinant of therapeutic success.[4][14]
Pharmacokinetics of Sulfasalazine and its Metabolites
The journey of sulfasalazine and its metabolites through the body is a multi-step process involving limited initial absorption, colonic metabolism, and subsequent absorption and elimination of the cleaved moieties.
Absorption, Metabolism, and Excretion
-
Sulfasalazine: Only a small fraction (less than 15%) of orally administered sulfasalazine is absorbed as the parent drug in the small intestine. The majority reaches the colon unchanged.[2] The plasma half-life of sulfasalazine is approximately 7.6 hours.
-
Sulfapyridine: Following the cleavage of the azo bond in the colon, sulfapyridine is readily absorbed, with a bioavailability of about 60%. It undergoes extensive metabolism in the liver, primarily through acetylation, hydroxylation, and glucuronidation.[5] The rate of acetylation is dependent on an individual's acetylator phenotype (slow or fast), which influences the plasma half-life of sulfapyridine (14.8 hours in slow acetylators versus 10.4 hours in fast acetylators). The metabolites are then excreted in the urine.
-
5-Aminosalicylic Acid (5-ASA): In contrast to sulfapyridine, 5-ASA has limited absorption from the colon (10% to 30%). The absorbed fraction is acetylated to N-acetyl-5-ASA.[5] The majority of 5-ASA and its acetylated metabolite are excreted in the feces, exerting a local anti-inflammatory effect on the colonic mucosa.
| Compound | Bioavailability | Plasma Half-Life | Primary Route of Elimination |
| Sulfasalazine | <15% | 7.6 ± 3.4 hrs | Feces (as metabolites) |
| Sulfapyridine | ~60% | 10.4 hrs (fast acetylators), 14.8 hrs (slow acetylators) | Urine (as metabolites) |
| 5-ASA | 10-30% | 0.5-1.5 hrs[5] | Feces |
| N-acetyl-5-ASA | - | 5-10 hrs[5] | Feces and Urine |
| Table 1: Pharmacokinetic parameters of sulfasalazine and its metabolites. |
Experimental Protocols for Studying Sulfasalazine Conversion
Investigating the microbial metabolism of sulfasalazine requires robust in vitro and in vivo models. The following protocols provide a framework for such studies.
In Vitro Metabolism using Human Fecal Slurries
This protocol allows for the assessment of sulfasalazine conversion by a complex microbial community under anaerobic conditions.
Materials:
-
Fresh human fecal sample from a healthy donor
-
Anaerobic chamber (e.g., 90% N₂, 5% CO₂, 5% H₂)
-
Pre-reduced anaerobic dilution buffer (e.g., phosphate-buffered saline with a reducing agent like L-cysteine)
-
Sulfasalazine stock solution (in a suitable solvent like DMSO)
-
Reaction tubes
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Protocol:
-
Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize the fresh fecal sample in the pre-reduced anaerobic dilution buffer to create a 10% (w/v) fecal slurry.
-
Reaction Setup: In separate reaction tubes, add the fecal slurry.
-
Initiation of Reaction: Spike the fecal slurry with the sulfasalazine stock solution to achieve the desired final concentration (e.g., 100 µM). Include a control with no sulfasalazine.
-
Incubation: Incubate the reaction tubes under anaerobic conditions at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.
-
Reaction Quenching and Sample Preparation: Immediately quench the reaction by adding a protein precipitation agent (e.g., ice-cold methanol or acetonitrile). Centrifuge to pellet the solids.
-
Analysis: Analyze the supernatant for the concentrations of sulfasalazine, sulfapyridine, and 5-ASA using a validated HPLC-UV or LC-MS/MS method.
Anaerobic Cultivation of Specific Gut Bacteria
This protocol is designed to study the metabolic capacity of individual bacterial species.
Materials:
-
Pure culture of the bacterial strain of interest
-
Appropriate anaerobic growth medium (e.g., Brain Heart Infusion broth supplemented with hemin and vitamin K)
-
Anaerobic chamber or jars
-
Spectrophotometer
-
Sulfasalazine stock solution
Protocol:
-
Bacterial Culture: In an anaerobic chamber, inoculate the anaerobic growth medium with the bacterial strain and incubate at 37°C until it reaches the desired growth phase (e.g., mid-logarithmic).
-
Metabolism Assay: Inoculate fresh anaerobic medium containing a known concentration of sulfasalazine with the bacterial culture.
-
Incubation and Sampling: Incubate under anaerobic conditions at 37°C. Collect samples at different time intervals.
-
Analysis: Process the samples as described in the fecal slurry protocol and analyze for the parent drug and metabolites.
HPLC-UV Method for Quantification
This method provides a reliable way to measure sulfasalazine and its primary metabolites.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 0.8-1.0 mL/min.
-
Detection Wavelength: 360 nm for sulfasalazine.
-
Injection Volume: 20 µL.
Standard Preparation:
-
Prepare stock solutions of sulfasalazine, sulfapyridine, and 5-ASA in a suitable solvent.
-
Create a series of calibration standards by diluting the stock solutions in the mobile phase or a matrix matching the samples.
Visualizing the Metabolic Pathway and Experimental Workflow
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: Metabolic pathway of sulfasalazine in the colon.
Caption: Workflow for in vitro sulfasalazine metabolism assay.
Conclusion and Future Directions
The microbial conversion of sulfasalazine is a well-established yet continually evolving field of study. Understanding the intricate interplay between the host, the drug, and the gut microbiome is paramount for optimizing therapeutic strategies and minimizing adverse effects. Future research should focus on elucidating the specific contributions of different bacterial species and their azoreductases to sulfasalazine metabolism, developing personalized medicine approaches based on an individual's microbiome profile, and exploring the potential for modulating the gut microbiota to enhance therapeutic outcomes. This guide serves as a foundational resource for professionals dedicated to advancing our knowledge in this critical area of drug development and personalized health.
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An In-depth Technical Guide to Evaluating the Peroxyl Radical Scavenging Activity of Sodium Sulfapyridine using the Oxygen Radical Absorbance Capacity (ORAC) Assay
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodology and principles behind assessing the peroxyl radical scavenging potential of sodium sulfapyridine via the Oxygen Radical Absorbance Capacity (ORAC) assay. This document delves into the mechanistic underpinnings of the assay, the chemical basis for the antioxidant activity of sodium sulfapyridine, and a detailed, field-proven protocol for its evaluation.
Introduction: The Landscape of Oxidative Stress and Antioxidant Defense
Cellular metabolism, while essential for life, inevitably generates reactive oxygen species (ROS), such as the peroxyl radical (ROO•). An imbalance between the production of these ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a state implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are crucial molecules that can neutralize these harmful radicals, thus mitigating oxidative damage. The evaluation of the antioxidant capacity of novel therapeutic agents is, therefore, a critical step in drug discovery and development.
The ORAC assay is a widely recognized and biologically relevant method for quantifying the antioxidant capacity of a substance.[1] It measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation initiated by a peroxyl radical generator.[2] This guide will focus on the application of the ORAC assay to determine the peroxyl radical scavenging activity of sodium sulfapyridine, a sulfonamide compound.[3] While the antioxidant properties of the broader sulfonamide class of drugs are acknowledged, the specific mechanisms and quantitative assessment of individual compounds like sodium sulfapyridine warrant detailed investigation.[4][5]
Sodium Sulfapyridine: A Candidate for Peroxyl Radical Scavenging
Sodium sulfapyridine is the sodium salt of sulfapyridine, an antibacterial sulfonamide.[6] Its chemical structure, featuring an aromatic amine group, is key to its potential antioxidant activity.[1] Aromatic amines are known to act as antioxidants, primarily through a Hydrogen Atom Transfer (HAT) mechanism.[7]
Proposed Mechanism of Peroxyl Radical Scavenging
The antioxidant activity of sodium sulfapyridine in the context of the ORAC assay is predicated on its ability to donate a hydrogen atom from its aromatic amine (-NH2) group to a peroxyl radical (ROO•). This process neutralizes the highly reactive peroxyl radical, forming a more stable hydroperoxide (ROOH) and a sulfapyridine radical. The resulting sulfapyridine radical is stabilized by resonance within the aromatic ring, rendering it significantly less reactive than the initial peroxyl radical. This effectively terminates the radical chain reaction that would otherwise lead to oxidative damage.
The proposed mechanism can be summarized as follows:
ROO• + Sulfapyridine-NH₂ → ROOH + Sulfapyridine-NH•
This HAT mechanism is a common pathway for many phenolic and amine-containing antioxidants.[8] The efficiency of this process is influenced by the bond dissociation enthalpy of the N-H bond in the aromatic amine group.
Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for peroxyl radical scavenging by Sodium Sulfapyridine.
The Oxygen Radical Absorbance Capacity (ORAC) Assay: Principles and Methodology
The ORAC assay is a fluorescence-based method that quantifies the decay of a fluorescent probe, typically fluorescein, in the presence of a peroxyl radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[1] The assay is based on the principle that an antioxidant will protect the fluorescein from oxidative damage, thus preserving its fluorescence. The degree of protection is quantified by measuring the area under the fluorescence decay curve (AUC).
Experimental Workflow
The experimental workflow for the ORAC assay is a multi-step process that involves the preparation of reagents, incubation, and fluorescence measurement.
Caption: Experimental workflow for the ORAC assay.
Detailed Step-by-Step Protocol
This protocol is adapted for the evaluation of sodium sulfapyridine.
3.2.1 Reagents and Materials:
-
Sodium Sulfapyridine (Test Compound)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - Reference Standard
-
Fluorescein Sodium Salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate Buffer (75 mM, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with temperature control and injectors (optional)
3.2.2 Solution Preparation:
-
Phosphate Buffer (75 mM, pH 7.4): Prepare and adjust the pH to 7.4. This buffer is used for all dilutions.
-
Fluorescein Stock Solution (4 µM): Dissolve fluorescein sodium salt in phosphate buffer. Protect from light.
-
Fluorescein Working Solution (40 nM): Dilute the fluorescein stock solution 1:100 in phosphate buffer. Prepare fresh daily.
-
AAPH Solution (153 mM): Dissolve AAPH in phosphate buffer. Prepare fresh just before use and keep on ice.
-
Trolox Stock Solution (1 mM): Dissolve Trolox in phosphate buffer.
-
Trolox Standards (6.25, 12.5, 25, 50 µM): Prepare a serial dilution of the Trolox stock solution in phosphate buffer.
-
Sodium Sulfapyridine Stock Solution (1 mM): Dissolve sodium sulfapyridine in phosphate buffer.
-
Sodium Sulfapyridine Test Solutions: Prepare a range of dilutions of the sodium sulfapyridine stock solution in phosphate buffer (e.g., 10, 25, 50, 100 µM).
3.2.3 Assay Procedure:
-
Plate Setup:
-
Pipette 25 µL of phosphate buffer into the "blank" wells.
-
Pipette 25 µL of each Trolox standard into their respective wells in triplicate.
-
Pipette 25 µL of each sodium sulfapyridine test solution into their respective wells in triplicate.
-
-
Add Fluorescein: Add 150 µL of the fluorescein working solution to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the microplate reader to allow for temperature equilibration.[2]
-
Initiate Reaction: Add 25 µL of the AAPH solution to all wells. If using an injector, program it for this step. If adding manually, use a multichannel pipette and work quickly.
-
Fluorescence Reading: Immediately begin kinetic reading of the plate. Measure fluorescence intensity every 2 minutes for at least 60 minutes.
-
Excitation Wavelength: 485 nm
-
Emission Wavelength: 520 nm
-
3.2.4 Data Analysis:
-
Calculate the Area Under the Curve (AUC): The AUC for each well is calculated using the following formula: AUC = (0.5 + f₁/f₀ + f₂/f₀ + ... + fₙ/f₀) * 2 where f₀ is the initial fluorescence reading and f₁, f₂, ... fₙ are the fluorescence readings at subsequent time points.
-
Calculate the Net AUC: Subtract the AUC of the blank from the AUC of each standard and sample. Net AUC = AUC_sample - AUC_blank
-
Generate a Standard Curve: Plot the Net AUC of the Trolox standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Determine Trolox Equivalents (TE): Use the equation from the standard curve to calculate the Trolox equivalent concentration for each sodium sulfapyridine dilution. TE (µM) = (Net AUC_sample - c) / m
-
Express Results: The antioxidant capacity of sodium sulfapyridine is expressed as µmole of Trolox Equivalents per µmole of sodium sulfapyridine (µmol TE/µmol).
Data Presentation and Interpretation
The results of the ORAC assay are best presented in a tabular format for clear comparison. The following table provides a hypothetical but realistic dataset for the ORAC evaluation of sodium sulfapyridine.
| Sample | Concentration (µM) | Net AUC (Arbitrary Units) | Trolox Equivalents (µM TE) | ORAC Value (µmol TE/µmol) |
| Trolox Standard 1 | 6.25 | 5.8 | 6.25 | 1.00 |
| Trolox Standard 2 | 12.5 | 11.5 | 12.5 | 1.00 |
| Trolox Standard 3 | 25 | 23.2 | 25.0 | 1.00 |
| Trolox Standard 4 | 50 | 45.9 | 50.0 | 1.00 |
| Sodium Sulfapyridine | 10 | 8.9 | 9.6 | 0.96 |
| Sodium Sulfapyridine | 25 | 21.5 | 23.4 | 0.94 |
| Sodium Sulfapyridine | 50 | 42.1 | 45.8 | 0.92 |
| Sodium Sulfapyridine | 100 | 80.3 | 87.3 | 0.87 |
Interpretation of Results:
The hypothetical data suggests that sodium sulfapyridine exhibits significant peroxyl radical scavenging activity, with an ORAC value close to that of Trolox. A dose-dependent increase in the Net AUC is observed, indicating a greater protective effect at higher concentrations. An ORAC value of approximately 0.9 µmol TE/µmol indicates that on a molar basis, sodium sulfapyridine is nearly as effective as Trolox at scavenging peroxyl radicals under these assay conditions.
Conclusion and Future Directions
This technical guide has outlined a comprehensive approach to evaluating the peroxyl radical scavenging activity of sodium sulfapyridine using the ORAC assay. The proposed HAT mechanism, rooted in the chemical structure of the molecule, provides a strong theoretical basis for its observed antioxidant potential. The detailed protocol and data interpretation framework offer a robust system for obtaining reliable and reproducible results.
For drug development professionals, these findings suggest that the antioxidant properties of sodium sulfapyridine may contribute to its overall therapeutic effects and warrant further investigation. Future studies could explore the structure-activity relationship of other sulfonamide derivatives to identify compounds with enhanced antioxidant capacity. Furthermore, validating these in vitro findings in cellular and in vivo models of oxidative stress will be crucial in elucidating the full therapeutic potential of sodium sulfapyridine as an antioxidant agent.
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Al-Ghorbani, M., et al. (2023). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Molecules, 28(5), 2305. Available at: [Link]
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Adedara, I. A., et al. (2020). Antioxidant and Antibacterial Activity of Sulfonamides Derived from Carvacrol: A Structure-Activity Relationship Study. Current topics in medicinal chemistry, 20(3), 173–181. Available at: [Link]
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The Dawn of Chemotherapy: An In-Depth Technical Guide to the Early Clinical Studies and Applications of Sodium Sulfapyridine
Abstract
This technical guide provides a comprehensive analysis of the early clinical studies and applications of sodium sulfapyridine, a pioneering sulfonamide that marked a turning point in the fight against bacterial infections. Before the advent of penicillin, sulfapyridine was hailed as a "miracle drug," particularly for its dramatic efficacy in treating pneumonia, once a leading cause of death. This document delves into the historical context of its discovery, its mechanism of action, the methodologies of its initial clinical trials, its pharmacokinetic profile, and its early applications. It is intended for researchers, scientists, and drug development professionals, offering a detailed look into the foundational principles of antimicrobial chemotherapy and the challenges and triumphs of early drug development.
Introduction: A New Era in Medicine
The 1930s witnessed a revolution in medicine with the discovery of sulfonamides, the first class of synthetic antimicrobial agents. Following the discovery of Prontosil, the first commercially available antibacterial, the quest for more effective and less toxic derivatives led to the synthesis of sulfapyridine (M&B 693) in 1937 by May & Baker Ltd in the United Kingdom.[1] Its sodium salt, sodium sulfapyridine, offered the critical advantage of increased water solubility, enabling parenteral administration and rapid attainment of therapeutic concentrations in critically ill patients. This guide explores the pivotal early research and clinical use of this groundbreaking compound.
Mechanism of Action: A Competitive Foe to Bacterial Growth
Sulfapyridine, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase. This enzyme is essential for the synthesis of folic acid, a vital component for bacterial DNA and RNA synthesis. By mimicking the substrate para-aminobenzoic acid (PABA), sulfapyridine blocks the folic acid synthesis pathway in bacteria, thereby inhibiting their growth and replication.[2] Human cells are unaffected as they obtain folic acid from their diet and do not possess this enzymatic pathway.
Figure 1: Mechanism of action of Sodium Sulfapyridine.
Early Preclinical and Clinical Investigations
The initial evaluation of sulfapyridine was conducted by Lionel Whitby at the Bland-Sutton Institute of Pathology. His in vivo experiments in mice demonstrated the compound's remarkable efficacy against pneumococcal infections, paving the way for human trials.[1]
The Landmark Pneumonia Trials
The most significant early application of sulfapyridine was in the treatment of lobar pneumonia, a disease with a high mortality rate at the time. The pioneering clinical trials were conducted by G. Mary Evans and Wilfrid Gaisford at the Dudley Road Hospital in Birmingham, UK, in 1938.[1]
Experimental Protocol: Evans and Gaisford (1938) Pneumonia Study
-
Patient Population: 100 adult patients with a clinical diagnosis of lobar pneumonia.
-
Dosage Regimen:
-
Initial Dose: 2 grams of sulfapyridine orally.
-
Maintenance Dose: 1 gram orally every four hours until the temperature had been normal for 48 hours.
-
Total Dosage: The total amount of sulfapyridine administered to each patient varied, with an average of 26 grams over approximately 8 days.
-
-
Administration: The tablets were often crushed and administered with milk or water. For patients unable to swallow, the drug was given in a saline suspension via a nasal tube.
-
Supportive Care: Standard supportive care of the era was provided, which included oxygen for cyanosis, management of complications, and appropriate nursing care.
-
Endpoints:
-
Primary Endpoint: Mortality rate.
-
Secondary Observations: Time to normalization of temperature, resolution of clinical signs, and incidence of adverse effects.
-
The results of this study were striking, with a reported mortality rate of 8% in the treated group, compared to an expected mortality of around 27% without specific treatment.[3] This represented a dramatic improvement in patient outcomes and solidified sulfapyridine's role as a first-line treatment for pneumonia.
Application in Dermatitis Herpetiformis
Sulfapyridine also found a niche in the management of dermatitis herpetiformis, a chronic, intensely itchy skin condition.[4] While the exact mechanism of its benefit in this autoimmune condition is not fully understood, its anti-inflammatory properties are thought to play a role.
Dosage Regimen for Dermatitis Herpetiformis:
-
Initial Dose: 250 mg to 1 gram taken orally four times a day until clinical improvement was observed.
-
Maintenance Dose: The dose was then gradually reduced by 250 to 500 mg every three days to the lowest effective dose that maintained symptom control.[4]
Patients were often advised to consume a full glass of water with each dose and to maintain adequate hydration to minimize the risk of renal complications.[4]
Pharmacokinetics of Sodium Sulfapyridine
The sodium salt of sulfapyridine offered a significant advantage over the parent compound due to its greater water solubility. This property was crucial for the preparation of solutions for parenteral (intravenous and intramuscular) administration, allowing for rapid achievement of therapeutic blood levels in severely ill patients who were unable to take oral medication.
| Pharmacokinetic Parameter | Value (Oral Administration) | Notes |
| Absorption | 60-80% | Readily absorbed from the gastrointestinal tract. |
| Protein Binding | ~50% | Binds to plasma proteins. |
| Elimination Half-life | 6-14 hours | The rate of elimination can be influenced by the patient's acetylator status.[2] |
Note: Detailed pharmacokinetic data from the earliest studies are limited. The values presented are based on later consolidations of clinical experience.
Formulation and Administration
Oral Administration
Sulfapyridine was typically supplied in 0.5-gram tablets. For administration, especially to patients with difficulty swallowing, these tablets were often crushed and mixed with a liquid such as milk or water.
Parenteral Administration of Sodium Sulfapyridine
The development of a method for the intravenous administration of sodium sulfapyridine was a critical advancement. Early preparations involved dissolving the sodium salt in sterile water to create a solution for injection. This allowed for the direct introduction of the drug into the bloodstream, bypassing the gastrointestinal tract and ensuring rapid bioavailability.
Sources
Methodological & Application
In Vitro Antibacterial Susceptibility Testing of Sodium Sulfapyridine: Principles and Protocols
An Application Guide for Researchers
Abstract
This comprehensive guide provides detailed application notes and laboratory protocols for conducting in vitro antibacterial susceptibility testing (AST) of Sodium Sulfapyridine. As a member of the sulfonamide class of antibiotics, sulfapyridine's bacteriostatic mechanism necessitates specific considerations in test execution and interpretation that differ from bactericidal agents. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established methodologies and field-proven insights to ensure technical accuracy and reproducibility. We will explore the biochemical mechanism of action, provide step-by-step protocols for broth microdilution and disk diffusion assays, address common technical challenges such as trailing endpoints, and discuss the interpretation of results in a research context, particularly given the absence of current clinical breakpoints from standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Scientific Principle: The Mechanism of Action of Sulfapyridine
Sulfonamides, including sulfapyridine, are synthetic antimicrobial agents that function as competitive antagonists of para-aminobenzoic acid (PABA).[1][2] Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[2][3] A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of PABA into dihydropteroic acid, a direct precursor to dihydrofolic acid.
Due to its structural similarity to PABA, sulfapyridine competitively binds to the active site of DHPS, halting the folic acid synthesis pathway.[4][5] This blockade prevents the production of essential downstream metabolites, particularly tetrahydrofolic acid, which is the active form of the coenzyme required for the synthesis of purines, pyrimidines, and certain amino acids.[2] Consequently, the bacterial cell is unable to produce DNA, RNA, and proteins, leading to the cessation of growth and replication—a bacteriostatic effect.[6]
The sodium salt of sulfapyridine is utilized for its significantly increased aqueous solubility, making it highly suitable for in vitro assay preparation.[4][5]
Figure 1: Mechanism of Action. Sodium Sulfapyridine competitively inhibits the enzyme Dihydropteroate Synthase (DHPS), blocking the bacterial folic acid synthesis pathway and subsequent production of essential nucleotides.
Essential Materials and Reagents
-
Compound: Sodium Sulfapyridine (CAS No. 127-57-1)[7]
-
Solvent: Sterile, nuclease-free water or Dimethyl Sulfoxide (DMSO), reagent grade.
-
Bacterial Strains:
-
Test organisms (e.g., clinical isolates, reference strains).
-
Quality Control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™).[8]
-
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) with low thymidine content.[9]
-
Mueller-Hinton Agar (MHA) with low thymidine content (150 mm plates for disk diffusion, 90 mm for plating).
-
Tryptic Soy Broth (TSB) or other appropriate broth for inoculum preparation.
-
Blood Agar (e.g., Sheep Blood Agar) for purity checks and subculturing.
-
-
Labware & Equipment:
-
Sterile 96-well, U-bottom microtiter plates.
-
Adhesive plate seals or lids.
-
Sterile serological pipettes, multichannel pipettes, and tips.
-
Sterile culture tubes and flasks.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer or turbidimeter.
-
Incubator (ambient air, 35°C ± 2°C).
-
Forceps, sterile swabs.
-
Calipers or ruler (mm).
-
(For Disk Diffusion) Blank sterile paper disks (6 mm).
-
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[10]
Preparation of Sodium Sulfapyridine Stock Solution
The high water solubility of sodium sulfapyridine simplifies stock preparation.[4]
-
Weighing: Accurately weigh the desired amount of sodium sulfapyridine powder. For a 10240 µg/mL stock, weigh 10.24 mg.
-
Dissolution: Dissolve the powder in sterile, nuclease-free water. For example, dissolve 10.24 mg in 1.0 mL of water. Vortex thoroughly until fully dissolved. Note: While sodium sulfapyridine is freely soluble in water, gentle warming (37°C) can be used if needed. Avoid using solvents like acetone for this aqueous assay setup.[11]
-
Sterilization: Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot and store at -20°C or below for long-term stability. Avoid repeated freeze-thaw cycles.[2]
Inoculum Preparation
-
Subculture: From a stock culture, streak the test organism and QC strains onto a non-selective agar plate (e.g., Blood Agar) and incubate for 18-24 hours at 35°C.
-
Colony Selection: Select 3-5 well-isolated colonies of the same morphological type.
-
Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile saline or TSB.
-
Standardization: Vortex thoroughly and adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] Use a spectrophotometer (625 nm) or a turbidimeter for accuracy.
-
Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension into CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 (e.g., 0.1 mL of standardized suspension into 10 mL of CAMHB), followed by the addition of 50 µL of this diluted inoculum to 50 µL of drug-containing broth in the plate.
Microtiter Plate Preparation and Incubation
-
Plate Layout: Designate wells for sterility control (broth only), growth control (inoculum + broth, no drug), and test concentrations.
-
Drug Dilution: Add 50 µL of CAMHB to all wells except the first column. In the first column, add 100 µL of the highest desired concentration of sulfapyridine (prepared in CAMHB from the stock solution).
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard the final 50 µL from the last column. This creates a gradient of decreasing concentrations.
-
Inoculation: Add 50 µL of the final diluted inoculum (from step 3.2.5) to each well (except the sterility control). The final volume in each well will be 100 µL.
-
Incubation: Cover the plate with a lid or adhesive seal to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Figure 2: Broth Microdilution Workflow. A standardized bacterial inoculum is added to wells containing serially diluted concentrations of sodium sulfapyridine, followed by incubation to determine the MIC.
Protocol 2: Kirby-Bauer Disk Diffusion
The disk diffusion method is a qualitative or semi-quantitative test where an antibiotic-impregnated disk is placed on an agar surface inoculated with the test organism. The drug diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured.[13][14]
Inoculum and Plate Preparation
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland turbidity standard as described in steps 3.2.1 - 3.2.4.
-
Within 15 minutes, dip a sterile cotton swab into the adjusted suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.
-
Inoculate the entire surface of a 150 mm MHA plate by swabbing in three directions, rotating the plate approximately 60 degrees between each application to ensure a confluent lawn of growth.
-
Allow the plate to dry for 3-5 minutes before applying disks.
Preparation and Application of Disks
As commercial sulfapyridine disks may not be readily available, this protocol assumes in-house preparation for research purposes.
-
Disk Impregnation: Prepare a high-concentration sterile solution of sodium sulfapyridine. Aseptically apply a precise volume (e.g., 20 µL) to a blank sterile paper disk to achieve a specific drug load (e.g., 300 µg). Allow disks to dry completely in a sterile environment.
-
Disk Application: Using sterile forceps, firmly press the sulfapyridine disk onto the inoculated MHA plate. Ensure complete contact with the agar surface.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.[14]
Interpretation of Results
Reading the MIC: The 80% Inhibition Rule
A common challenge with sulfonamides is the phenomenon of "trailing endpoints," where reduced but persistent growth (a faint haze or tiny colonies) appears in wells above the true MIC.[9] This is due to the bacteriostatic nature of the drug and potential antagonism by components in the media.[4]
Correct Interpretation: The MIC should be recorded as the lowest concentration of sulfapyridine that causes approximately 80% inhibition of growth compared to the growth control well.[4] Do not read the MIC as the first well that is completely clear. Slight, hazy growth should be disregarded.
Measuring Zone Diameters
Using calipers or a ruler, measure the diameter of the zone of complete growth inhibition to the nearest millimeter. For sulfonamides, it is critical to ignore any faint growth or tiny colonies up to the disk edge and measure the diameter of the more obvious margin.[4]
Breakpoints and Quality Control
-
Clinical Breakpoints: As an older antimicrobial, sulfapyridine is not listed in the current CLSI M100 or EUCAST breakpoint tables. [12][15] Therefore, results cannot be interpreted as Susceptible (S), Intermediate (I), or Resistant (R) for clinical purposes. Results for research should be reported as the quantitative MIC value (µg/mL) or zone diameter (mm).
-
Quality Control (QC):
-
Rationale: Running standard ATCC® QC strains is mandatory to validate the test run. The results ensure that the media, inoculum, incubation, and drug potency were all within acceptable parameters.[8][13]
-
Procedure: A QC strain (e.g., E. coli ATCC® 25922) must be tested with each batch of susceptibility tests.
-
QC Ranges: Specific QC ranges for sulfapyridine are not published by CLSI or EUCAST.[16] Therefore, laboratories must establish internal QC ranges. This can be done by testing a QC strain over 20-30 independent runs to determine a mean and standard deviation for in-house MIC values or zone diameters. A new test run is considered valid if the QC result falls within this established internal range.
-
Data Presentation and Troubleshooting
Illustrative MIC Data
The following table provides examples of sulfapyridine MICs reported in research literature. These values are for illustrative purposes only and will vary based on the specific strain and testing conditions.
| Bacterial Species | Reported MIC Range (µg/mL) | Citation |
| Yersinia enterocolitica | 3.1 - 25 | [2] |
| Salmonella spp. | 25 - 100 | [2] |
| Escherichia coli (select strains) | 25 | [2] |
| Escherichia coli (resistant strains) | >1600 | [2] |
| Campylobacter jejuni/coli | 200 - 800 | [2] |
| Staphylococcus aureus | 125 | [17] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action |
| No growth in control well | Inoculum viability issue; Inactive media; Incubation error. | Verify inoculum preparation and age of culture. Check media expiration and storage. Confirm incubator temperature. Repeat test. |
| "Skipped" wells (growth at higher concentration than MIC) | Well contamination; Improper dilution; Splashing during inoculation. | Review pipetting technique. Ensure proper mixing during serial dilution. Repeat test. |
| Trailing endpoints / Hazy growth | Inherent to sulfonamides; Antagonists (thymidine) in media. | Read MIC as the concentration with ~80% growth inhibition.[4] Ensure use of low-thymidine Mueller-Hinton media.[9] |
| QC strain out of range | Incorrect inoculum density; Drug degradation; Media variation; Incubation error; Disk potency issue. | Re-check 0.5 McFarland standard. Use fresh drug aliquot. Verify media lot and incubator settings. If using in-house disks, check preparation and storage. Repeat test. |
| Confluent growth on disk diffusion plate is not uniform | Improper streaking of the plate. | Review swabbing technique to ensure the entire agar surface is covered evenly in three directions. |
Conclusion
The in vitro assessment of sodium sulfapyridine requires a meticulous approach grounded in standardized susceptibility testing principles, while also accommodating the unique characteristics of sulfonamides. By utilizing appropriate low-thymidine media, preparing reagents correctly, and adhering to the 80% inhibition rule for MIC interpretation, researchers can generate reliable and reproducible data. The absence of current clinical breakpoints necessitates that results are reported quantitatively, providing valuable data for drug discovery, resistance surveillance, and mechanistic studies. Adherence to a robust quality control system, including the establishment of internal ranges for standard QC strains, is paramount to ensuring the trustworthiness and validity of all experimental outcomes.
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CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Retrieved from [Link]
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Cleveland Clinic. (2023, February 24). Sulfonamides (Sulfa Drugs). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5336, Sulfapyridine. Retrieved from [Link]
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EUCAST. (2024). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
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El-Gazzar, M. G., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 698. Retrieved from [Link]
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ResearchGate. (n.d.). Breakpoints used in this study from CLSI M100. Retrieved from [Link]
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Revankar, S. G., et al. (1997). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Journal of Clinical Microbiology, 35(9), 2445–2448. Retrieved from [Link]
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U.S. Department of Agriculture Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
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Simner, P. J., et al. (2019). Understanding and Addressing CLSI Breakpoint Revisions: a Primer for Clinical Laboratories. Journal of Clinical Microbiology, 57(6), e00203-19. Retrieved from [Link]
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El-Sayed, W. A., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4194. Retrieved from [Link]
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-
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Wiegand, I., et al. (2008). The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. Antimicrobial Agents and Chemotherapy, 52(11), 4153–4155. Retrieved from [Link]
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ResearchGate. (n.d.). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Retrieved from [Link]
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Kim, H., et al. (2004). Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing. Journal of Korean Medical Science, 19(6), 792–796. Retrieved from [Link]
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Brown-Elliott, B. A., et al. (2012). Multisite Reproducibility of the Broth Microdilution Method for Susceptibility Testing of Nocardia Species. Journal of Clinical Microbiology, 50(5), 1660–1665. Retrieved from [Link]
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Wise, R. (2023, March 2). Susceptibility testing in antibacterial drug R&D. GARDP Revive. Retrieved from [Link]
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Wise, R. (2023, March 2). Susceptibility testing in antibacterial drug R&D. GARDP Revive. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23667654, Sulfapyridine sodium. Retrieved from [Link]
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Application Note: A Stability-Indicating HPLC Method for the Quantification of Sodium Sulfapyridine
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Sodium Sulfapyridine. The method is designed for use in quality control and research environments, providing a reliable protocol for assaying the active pharmaceutical ingredient (API) in bulk materials or finished dosage forms. The separation is achieved on a C18 column with an isocratic mobile phase consisting of acetonitrile and a phosphate buffer, with UV detection at 256 nm. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2][3] This document provides a complete, step-by-step protocol and the underlying scientific rationale for method development and validation choices.
Introduction and Scientific Rationale
Sodium Sulfapyridine is the sodium salt of sulfapyridine, an early-generation sulfonamide antibiotic with antibacterial and anti-inflammatory properties.[4][5][6] Accurate quantification is critical for ensuring the safety and efficacy of pharmaceutical products containing this API. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[2]
The method described herein is based on reversed-phase chromatography, the most common mode of separation in HPLC. The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (a C18 alkyl-silane bonded to silica) and a polar mobile phase.[2] The choice of a C18 column provides excellent retention for moderately polar molecules like sulfapyridine.[7][8]
A critical aspect of method design is controlling the ionization state of the analyte. Sulfapyridine has a pKa of approximately 8.4.[9][10] To ensure reproducible retention and symmetrical peak shape, the mobile phase pH must be tightly controlled. By setting the aqueous buffer pH to 3.0, we ensure that the sulfapyridine molecule is in a consistent, predominantly single ionic state, preventing chromatographic issues like peak tailing or splitting. The use of an isocratic mobile phase simplifies the method, enhances reproducibility, and reduces run time and solvent consumption, making it ideal for routine quality control analysis.[7]
Furthermore, this method has been developed as "stability-indicating," a crucial requirement for pharmaceutical assays.[7][8][11] This is demonstrated through forced degradation studies, which confirm that any potential degradation products generated under stress conditions (acid, base, oxidation, heat, light) do not co-elute with the parent Sodium Sulfapyridine peak, thus ensuring the method accurately measures the intact drug.[7]
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data Station (CDS) software.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals:
-
Sodium Sulfapyridine Reference Standard (USP grade or equivalent).
-
Acetonitrile (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade).
-
Orthophosphoric Acid (AR grade).
-
Water (HPLC grade or Milli-Q).
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.
-
-
Labware: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.
Detailed Experimental Protocol
Chromatographic Conditions
The operational parameters for the HPLC system are summarized in the table below.
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20mM KH₂PO₄ Buffer (pH 3.0) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 256 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Mode | Isocratic |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
20mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase: Mix 300 mL of Acetonitrile with 700 mL of 20mM Phosphate Buffer (pH 3.0). Filter through a 0.45 µm membrane filter and degas prior to use. This mixture also serves as the diluent for standard and sample preparations.
Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 25 mg of the Sodium Sulfapyridine Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well. This is the Stock Standard Solution (~500 µg/mL) .
-
Pipette 10.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This is the Working Standard Solution (100 µg/mL) .
Sample Preparation
For Bulk Drug Substance:
-
Accurately weigh approximately 25 mg of the Sodium Sulfapyridine sample and prepare a 100 µg/mL solution following the same dilution scheme as the standard preparation.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Analysis Workflow
The general workflow for quantifying Sodium Sulfapyridine is illustrated below.
Caption: HPLC analysis workflow from preparation to reporting.
System Suitability and Calculation
-
System Suitability: Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if the acceptance criteria are met.[7]
-
%RSD of Peak Area: Not more than 2.0%.
-
USP Tailing Factor: Not more than 2.0.
-
Theoretical Plates: Not less than 2000.
-
-
Calculation: The concentration of Sodium Sulfapyridine in the sample is calculated using the following formula:
Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Where:
-
Area_Sample is the peak area of the analyte in the sample chromatogram.
-
Area_Standard is the average peak area of the analyte from the standard injections.
-
Conc_Standard is the concentration of the Working Standard Solution.
-
Conc_Sample is the nominal concentration of the sample solution.
-
Purity_Standard is the purity of the Reference Standard (as a percentage).
-
Method Validation
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][12][13]
Caption: Logical framework for HPLC method validation per ICH guidelines.
Specificity (Forced Degradation)
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[7][8] A sample solution was exposed to various stress conditions. The method is considered specific if the main peak is pure and well-resolved from any degradation products.
| Stress Condition | Result |
| Acid Hydrolysis (0.1N HCl, 60°C, 4 hrs) | Major degradation observed. Peak resolved from main analyte. |
| Base Hydrolysis (0.1N NaOH, 60°C, 2 hrs) | Significant degradation observed. Peak resolved from main analyte. |
| Oxidative (3% H₂O₂, RT, 24 hrs) | Minor degradation observed. Peak resolved from main analyte. |
| Thermal (80°C, 48 hrs) | Negligible degradation. |
| Photolytic (UV light, 254 nm, 24 hrs) | Negligible degradation. |
Linearity
Linearity was assessed by analyzing five solutions ranging from 50% to 150% of the working concentration (50-150 µg/mL). The correlation coefficient (r²) was greater than 0.999, indicating excellent linearity.
| Parameter | Result |
| Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to zero |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo mixture with the API at three concentration levels (80%, 100%, and 120%). The recovery at each level was calculated.
| Concentration Level | Mean Recovery (%) | %RSD |
| 80% | 99.8% | 0.45% |
| 100% | 100.3% | 0.31% |
| 120% | 100.1% | 0.38% |
Precision
-
Repeatability (Intra-day): Six separate sample preparations were analyzed on the same day. The %RSD was 0.52%.
-
Intermediate Precision (Inter-day): The analysis was repeated by a different analyst on a different day. The %RSD between the two days was 0.78%.
Robustness
The method's robustness was evaluated by introducing small, deliberate variations in the chromatographic conditions. No significant impact on the results was observed, demonstrating the method's reliability.
-
Flow Rate: ± 0.1 mL/min
-
Mobile Phase Composition: ± 2% Acetonitrile
-
Column Temperature: ± 2°C
-
Mobile Phase pH: ± 0.2 units
Conclusion
The developed RP-HPLC method for the quantification of Sodium Sulfapyridine is simple, rapid, and reliable. The comprehensive validation study confirms that the method is linear, accurate, precise, and specific.[1][3] Its stability-indicating nature makes it highly suitable for routine quality control analysis of bulk drug and finished pharmaceutical products, as well as for stability studies.
References
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J Pharm Sci. 1979 Jul;68(7):922-4. Stability-indicating sulfa drug analysis using high-performance liquid chromatography. [Link]
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Al-Aani, H., & Al-Rekabi, M. (2019). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Scientia Pharmaceutica. [Link]
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Ghanem, G. M., & Mohammad, M. D. (2016). Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimidine sodium in water soluble powder dosage form. ResearchGate. [Link]
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United States Pharmacopeia. USP Monographs: Sulfapyridine. [Link] (Note: Direct deep links to pharmacopeias may require subscription access).
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Rao, T., Madhavi, S., & Sudheer, C. (2016). New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms. International Journal for Pharmaceutical Research Scholars (IJPRS). [Link]
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Pharma Guideline. (2024). Steps for HPLC Method Validation. [Link]
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Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM, SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Semantic Scholar. [Link]
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. [Link]
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Hung, C. Y., Huang, Y. T., & Hwang, C. C. (2008). Molecular Recognition and Identification of Sulfapyridine and Sulfadimethoxine by High Performance Liquid Chromatography with Molecularly Imprinted Polymer as the Stationary Phase. Journal of Food and Drug Analysis. [Link]
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Al-Aani, H. M. (2019). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. ResearchGate. [Link]
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J Pharm Sci. 1990 Dec;79(12):1095-8. Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. [Link]
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J Pharm Sci. 1978 Sep;67(9):1250-3. High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. [Link]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5336, Sulfapyridine. [Link]
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Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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Omari-Siaw, E., et al. (2015). Simultaneous HPLC Assay of Paracetamol and Sulfapyridine as Markers for Estimating Gastrointestinal Transit of Amphotericin B-containing Nanoparticles in Rat Plasma. Journal of Bioequivalence Studies. [Link]
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Omari-Siaw, E., et al. (2015). Simultaneous HPLC Assay of Paracetamol and Sulfapyridine as Markers for Estimating Gastrointestinal Transit of Amphotericin B-co. Semantic Scholar. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5336, Sulfapyridine - Section 3.2.6 Dissociation Constants. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 23667654, Sulfapyridine Sodium. [Link]
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The Role of Sodium Sulfapyridine in Veterinary Medicine Research: A Guide to Applications and Protocols
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of sodium sulfapyridine in veterinary medicine research. Moving beyond a simple recitation of facts, this guide delves into the causality behind experimental choices, offering field-proven insights to ensure technical accuracy and trustworthy, self-validating protocols.
Introduction to Sodium Sulfapyridine in a Veterinary Context
Sodium sulfapyridine, the sodium salt of sulfapyridine, is a sulfonamide antibiotic that has carved a niche in veterinary medicine due to its antibacterial and anti-inflammatory properties.[1] Historically one of the first generation sulfonamides, its use in human medicine has largely been superseded.[2] However, in veterinary applications, it remains relevant for treating a range of conditions in livestock and companion animals.[1]
The primary mechanism of action for sulfapyridine, like other sulfonamides, is the competitive inhibition of the bacterial enzyme dihydropteroate synthetase.[3][4] This enzyme is crucial for the synthesis of folic acid, an essential component for the production of nucleic acids (DNA and RNA).[3] By blocking this pathway, sulfapyridine effectively halts bacterial multiplication, exerting a bacteriostatic effect.[4] This mechanism makes it effective against a wide spectrum of gram-positive and many gram-negative organisms.[4]
Beyond its direct antibacterial action, sulfapyridine is a key metabolite of the drug sulfasalazine. In the colon of animals, gut bacteria cleave sulfasalazine into sulfapyridine and 5-aminosalicylic acid (mesalamine).[5] While the mesalamine provides localized anti-inflammatory effects in the colon, the absorbed sulfapyridine can contribute to systemic effects.[5]
This guide will explore the research applications of sodium sulfapyridine in key areas of veterinary medicine, providing detailed protocols for both in-vivo studies and analytical quantification.
Application Note: Anti-inflammatory Research in Canine Inflammatory Bowel Disease (IBD)
Sulfapyridine, delivered as a component of sulfasalazine, is a cornerstone in the research and management of canine inflammatory bowel disease (IBD), particularly colitis.[5][6] The therapeutic rationale hinges on the targeted delivery of the anti-inflammatory agent, 5-aminosalicylic acid (mesalamine), to the colon, with the sulfapyridine moiety acting as a carrier.[5]
Mechanistic Rationale
The azo bond linking sulfapyridine and mesalamine in sulfasalazine is resistant to digestion in the upper gastrointestinal tract.[5] Upon reaching the colon, resident bacteria cleave this bond, releasing both components.[5] The mesalamine exerts its anti-inflammatory effects locally on the colonic mucosa, while the sulfapyridine is absorbed systemically.[5] While some systemic anti-inflammatory effects of sulfapyridine have been noted, its primary role in this context is as a carrier molecule.[7] Research protocols in this area often focus on evaluating the clinical efficacy of sulfasalazine in managing IBD symptoms and assessing the pharmacokinetic profile of its metabolites.
Experimental Protocol: Evaluating the Efficacy of Sulfasalazine in a Canine IBD Clinical Trial
This protocol outlines a controlled study to assess the efficacy of sulfasalazine in reducing clinical signs of IBD in dogs.
Objective: To evaluate the clinical response of dogs with idiopathic colitis to a standardized treatment protocol with sulfasalazine.
Study Design:
-
Animals: Client-owned dogs with a confirmed diagnosis of idiopathic colitis based on clinical signs, laboratory testing, and endoscopic biopsy.
-
Inclusion Criteria: Dogs exhibiting signs of large bowel diarrhea (e.g., mucus, hematochezia, tenesmus) for at least two weeks.
-
Exclusion Criteria: Dogs with infectious colitis, dietary intolerance confirmed by elimination diet trials, or other concurrent systemic diseases.
-
Control Group: A placebo-controlled design is ideal. However, given the clinical nature of the condition, a dose-response study or comparison with another standard treatment may be more ethical. For this protocol, we will outline a single-arm, pre-post treatment evaluation.
Treatment Protocol:
-
Dosage: Administer sulfasalazine orally at a dose of 10-25 mg/kg every 8-12 hours.[3][6]
-
Administration: The tablets should be given with food to minimize gastrointestinal upset.[6]
-
Duration: Treatment should continue for a minimum of 4-6 weeks.[3]
-
Tapering: If clinical signs resolve, the dosage can be gradually tapered by 25% every two weeks.[3]
Data Collection and Outcome Measures:
-
Canine Inflammatory Bowel Disease Activity Index (CIBDAI): Score at baseline and at regular intervals (e.g., weeks 2, 4, 6).
-
Fecal Scoring: Utilize a standardized fecal scoring chart to assess stool consistency.
-
Owner Questionnaire: A validated questionnaire to assess the owner's perception of their dog's quality of life.
-
Blood and Fecal Samples: Collect at baseline and end of the study for complete blood count (CBC), serum chemistry, and fecal inflammatory markers (e.g., calprotectin).
-
Pharmacokinetic Analysis: Collect blood samples at specified time points after sulfasalazine administration to measure plasma concentrations of sulfapyridine and its metabolites.
Workflow Diagram:
Caption: Workflow for a clinical trial evaluating sulfasalazine in canine IBD.
Application Note: Antibacterial Research in Bovine Respiratory Disease (BRD)
Bovine Respiratory Disease (BRD) is a significant cause of morbidity and mortality in cattle, with a complex etiology involving viral and bacterial pathogens.[8] Sulfonamides have historically been used in the treatment of BRD.[9] While newer classes of antimicrobials are now more common, research into the efficacy of established drugs like sodium sulfapyridine remains relevant, especially in the context of antimicrobial stewardship and potential resistance to newer agents.
Rationale for Use
The antibacterial spectrum of sulfapyridine includes many of the common bacterial pathogens associated with BRD.[4] Its bacteriostatic action can help to control the bacterial component of the disease, allowing the animal's immune system to mount an effective response. Research in this area would focus on determining the clinical efficacy of sodium sulfapyridine, either as a standalone treatment or in combination with other drugs, and establishing optimal dosing regimens.
Hypothetical Research Protocol: Efficacy of Sodium Sulfapyridine for the Treatment of BRD in Calves
This protocol outlines a randomized, controlled clinical trial to evaluate the efficacy of sodium sulfapyridine in treating naturally occurring BRD in feedlot calves.
Objective: To compare the treatment success rate of sodium sulfapyridine with a standard, approved antimicrobial for BRD.
Study Design:
-
Animals: Recently weaned beef calves entering a feedlot.
-
Case Definition: Calves exhibiting clinical signs of BRD (e.g., depression, nasal discharge, cough) and a rectal temperature ≥ 40°C (104°F).[10]
-
Randomization: Calves meeting the case definition will be randomly assigned to one of two treatment groups.
-
Blinding: Investigators assessing clinical outcomes should be blinded to the treatment allocation.
Treatment Groups:
-
Sodium Sulfapyridine Group: Administered a specific dose of sodium sulfapyridine (dose to be determined by preliminary pharmacokinetic studies).
-
Positive Control Group: Administered a licensed and effective antimicrobial for BRD according to the manufacturer's instructions.
Data Collection and Outcome Measures:
-
Clinical Scores: A standardized scoring system (e.g., DART) to be used at diagnosis and at specified intervals post-treatment.
-
Rectal Temperature: Recorded at diagnosis and daily for a set period.
-
Treatment Success/Failure: Defined by resolution of clinical signs and temperature within a specified timeframe.
-
Relapse Rate: The percentage of calves requiring re-treatment for BRD.
-
Average Daily Gain (ADG): Calculated for a period post-treatment.
-
Nasopharyngeal Swabs: Collected at diagnosis for bacterial culture and antimicrobial susceptibility testing.
Workflow Diagram:
Caption: Workflow for a clinical trial of sodium sulfapyridine for BRD.
Application Note: Anticoccidial Research in Poultry
Coccidiosis, caused by protozoa of the genus Eimeria, is a major parasitic disease in poultry, leading to significant economic losses.[11] Sulfonamides have been a key tool in the control of coccidiosis for many decades.[12] Research into the efficacy of specific sulfonamides like sodium sulfapyridine is important for developing effective control programs and managing the emergence of drug resistance.
Scientific Rationale
Sulfonamides, including sulfapyridine, interfere with the folic acid synthesis pathway in Eimeria, which is essential for their replication.[8] This inhibition of parasite multiplication helps to reduce the clinical signs of coccidiosis and limit oocyst shedding, thereby reducing environmental contamination. Research studies in this area typically involve challenging birds with a known number of Eimeria oocysts and then evaluating the efficacy of the test compound in mitigating the effects of the infection.
Hypothetical Research Protocol: Efficacy of Sodium Sulfapyridine Against Eimeria tenella in Broiler Chickens
This protocol describes an experimental infection study to determine the efficacy of sodium sulfapyridine in controlling cecal coccidiosis caused by Eimeria tenella.
Objective: To evaluate the anticoccidial efficacy of sodium sulfapyridine against a pathogenic strain of Eimeria tenella in broiler chickens.
Study Design:
-
Animals: Day-old broiler chicks, raised in a coccidia-free environment.
-
Housing: Birds housed in wire-floored cages to prevent reinfection.
-
Experimental Groups:
-
Non-infected, non-treated control.
-
Infected, non-treated control.
-
Infected, treated with sodium sulfapyridine (at various dose levels).
-
Infected, treated with a positive control anticoccidial drug.
-
Experimental Procedure:
-
Infection: At a specified age (e.g., 14 days), birds in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria tenella oocysts.
-
Treatment: Medicated feed or water containing the respective treatments is provided to the appropriate groups, starting from the day of infection or shortly after.
-
Data Collection (typically 5-7 days post-infection):
-
Weight Gain: Individual bird weights are recorded at the start and end of the experimental period.
-
Feed Conversion Ratio (FCR): Calculated for each group.
-
Lesion Scoring: Birds are euthanized, and the ceca are scored for lesions on a standardized scale (e.g., 0-4).
-
Oocyst Counts: Fecal samples are collected, and the number of oocysts per gram of feces is determined using a McMaster chamber.
-
Workflow Diagram:
Caption: Workflow for an anticoccidial efficacy study in poultry.
Analytical Protocols for Sodium Sulfapyridine Quantification
Accurate quantification of sodium sulfapyridine and its metabolites in biological matrices is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common analytical technique.
Protocol: Determination of Sulfapyridine in Chicken Muscle by HPLC with Fluorescence Detection (HPLC-FLD)
This protocol is adapted from a method for determining nine sulfonamides, including sulfapyridine, in chicken muscle.[4]
Sample Preparation (QuEChERS Method):
-
Weigh 2 g of homogenized chicken muscle into a 50 mL centrifuge tube.
-
Spike samples with an appropriate internal standard (e.g., a sulfonamide not expected to be in the sample).
-
Add 8 mL of water and 10 mL of 1% acetic acid in acetonitrile.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup using appropriate sorbents (e.g., PSA, C18).
-
Centrifuge, and collect the supernatant.
-
Evaporate the solvent and reconstitute the residue in a suitable buffer.
Pre-column Derivatization:
-
To an aliquot of the reconstituted sample, add a solution of fluorescamine in acetone to derivatize the primary amine group of the sulfonamides.
HPLC-FLD Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 mm × 75 mm, 3.5 µm).[4]
-
Mobile Phase: A gradient elution with a binary system of methanol and an acetate buffer (e.g., 0.05 M, pH 4.5).[4]
-
Fluorescence Detection: Excitation wavelength of 406 nm and an emission wavelength of 496 nm.[4]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Recovery | 76.8% - 95.2% | [4] |
| Relative Standard Deviation | 1.5% - 4.7% | [4] |
| Limit of Detection (LOD) | 0.02 - 0.39 ng/g | [4] |
| Limit of Quantification (LOQ) | 0.25 - 1.30 ng/g | [4] |
Protocol: Determination of Sulfapyridine in Bovine Milk by LC-MS/MS
This protocol is based on a method for the analysis of sulfa drug residues in whole milk.[5]
Sample Preparation:
-
To 0.25 mL of whole milk in a filtration cartridge (e.g., Agilent Captiva ND Lipids), add 50 µL of an internal standard solution (e.g., sulfapyridine-d4).[5]
-
Add 1.3 mL of acetonitrile and mix.
-
Apply a vacuum to collect the eluate.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in the initial mobile phase.
LC-MS/MS Conditions:
-
LC Column: A C18 column (e.g., Agilent Poroshell 120 EC-C18, 3.0 × 50 mm, 2.7 µm).[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for sulfapyridine and the internal standard would be monitored.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity | 5 to 400 ng/mL | [5] |
| Accuracy (% Recovery) | Good at three concentration levels | [5] |
| Precision (% RSD) | Good at three concentration levels | [5] |
Conclusion and Future Perspectives
Sodium sulfapyridine continues to be a valuable compound in veterinary medicine research. Its established antibacterial and anti-inflammatory properties provide a basis for its application in treating various diseases in both livestock and companion animals. The detailed protocols provided in this guide for canine IBD research and analytical quantification offer a solid foundation for researchers. While specific, modern research protocols for the standalone use of sodium sulfapyridine in BRD and poultry coccidiosis are less prevalent in recent literature, the hypothetical protocols presented here, based on established scientific principles, can serve as a starting point for designing new efficacy studies.
Future research should focus on re-evaluating the efficacy of sodium sulfapyridine in the face of evolving antimicrobial resistance patterns. Furthermore, studies exploring its potential synergistic effects with other compounds could unveil new therapeutic strategies. The continued development of sensitive and high-throughput analytical methods will also be crucial for pharmacokinetic research and ensuring the safety of animal-derived food products.
References
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Bugge, C. J., Gautam, S. R., Parke, L. E., Mason, J. T., & Garcia, D. B. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of Pharmaceutical Sciences, 79(12), 1095–1098. [Link]
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Canine inflammatory bowel disease: The 8 components of therapy (Proceedings). (2010, April 1). dvm360. [Link]
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Drugs Used to Treat Inflammatory Bowel Disease in Monogastric Animals. (n.d.). Merck Veterinary Manual. [Link]
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Fast simultaneous determination of 23 veterinary drug residues in fish, poultry, and red meat by liquid chromatography/tandem mass spectrometry. (2018). Arabian Journal of Chemistry. [Link]
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. [Link]
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Rapid method for quantification of nine sulfonamides in bovine milk using HPLC/MS/MS and without using SPE. (2013). Food Chemistry. [Link]
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The Enduring Role of Sulfapyridine in Modern Veterinary Care. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Sulfapyridine. (n.d.). PubChem. [Link]
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Sulfasalazine. (n.d.). VCA Animal Hospitals. [Link]
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Simpson, J. W., Maskell, I. E., & Markwell, P. J. (1994). Use of a restricted antigen diet in the management of idiopathic canine colitis. Journal of Small Animal Practice, 35(5), 233–238. [Link]
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Sulfapyridine. (n.d.). Wikipedia. [Link]
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Investigating a New Drug for Canine Chronic Enteropathy. (n.d.). Studypages. [Link]
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Comprehensive Vet Guide 2025: Sulfasalazine for Dogs & Cats – IBD Relief. (2025, June 23). Ask A Vet. [Link]
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Determination of sulfapyridine and its major metabolites in plasma by high pressure liquid chromatography. (1978). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
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Effect of Levamisole on Respiratory Disease in Feedlot Cattle. (1983). The Bovine Practitioner. [Link]
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Studies on determination of sulfasalazine and sulfapyridine in human plasma by HPLC and pharmacokinetics in human volunteers. (2009). Chinese Journal of New Drugs. [Link]
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Treatment efficacy of tildipirosin or tulathromycin for first treatment of naturally occurring bovine respiratory disease in a commercial feedlot. (2019). The Canadian Veterinary Journal. [Link]
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SULFAPYRIDINE, SULFANILAMIDE, AND SPECIFIC ANTISERUM IN EXPERIMENTAL TYPE III PNEUMOCOCCIC INFECTIONS. (1939). The Journal of Immunology. [Link]
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Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens. (2022). Journal of Applied Poultry Research. [Link]
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SULFAPYRIDINE IN EXPERIMENTAL PNEUMOCOCCIC PNEUMONIA IN THE DOG. (1939). The Journal of Clinical Investigation. [Link]
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Sulfonamide Resistance in Chicken Coccidiosis: A Clinico-Pathological Study. (2008). International Journal of Poultry Science. [Link]
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(PDF) Sulfonamide Resistance in Chicken Coccidiosis: A Clinico-Pathological Study. (2008). International Journal of Poultry Science. [Link]
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Bovine Respiratory Disease: Conventional to Culture-Independent Approaches to Studying Antimicrobial Resistance in North America. (2021). Antibiotics. [Link]
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Control of Avian Coccidiosis: Future and Present Natural Alternatives. (2015). BioMed Research International. [Link]
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Avian Coccidiosis, New Strategies of Treatment. (2021). Animals. [Link]
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Application Notes & Protocols: Preparation of Sodium Sulfapyridine Solutions for Cell Culture
Introduction: Understanding Sodium Sulfapyridine in a Cellular Context
Sodium sulfapyridine is the highly water-soluble sodium salt of sulfapyridine, a first-generation sulfonamide antibiotic.[1][2] While its use in human clinical medicine has been largely superseded, its specific mechanism of action makes it a valuable tool in contemporary cell culture and in vitro research.[3][4] The primary utility of sodium sulfapyridine stems from its role as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2][4][5][6][7][8]
Unlike mammalian cells, which obtain folate from their environment (a dietary requirement), many bacteria must synthesize it de novo.[8] The DHPS enzyme catalyzes the condensation of p-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a direct precursor to folic acid.[7] By acting as a structural analog of PABA, sulfapyridine competitively binds to the active site of DHPS, halting the pathway and preventing the synthesis of nucleic acids essential for bacterial replication.[4][5][9] This bacteriostatic action is the foundational principle behind its use.
In cell culture, this compound can be leveraged for several applications:
-
Contamination Control: In primary cell cultures or other sensitive systems where traditional antibiotics may be undesirable, sodium sulfapyridine can be used to control the growth of susceptible bacterial contaminants.
-
Metabolic Studies: As a specific inhibitor, it serves as a tool to investigate the folate pathway in prokaryotic systems or in co-culture models.
-
Drug Mechanism Studies: Sulfapyridine is an active metabolite of the anti-inflammatory drug sulfasalazine, making it relevant for studying the cellular effects of this compound in immunology and inflammation research.[10][11]
This guide provides a comprehensive, field-tested protocol for the preparation, sterilization, and quality control of sodium sulfapyridine solutions to ensure experimental reproducibility and scientific integrity.
Mechanism of Action: Inhibition of Folate Synthesis
Caption: Competitive inhibition of bacterial dihydropteroate synthase (DHPS) by Sodium Sulfapyridine.
Material and Reagent Specifications
The quality of all reagents is paramount to the success and reproducibility of cell culture experiments.[12] Always use reagents from reputable manufacturers and maintain detailed records, including lot numbers and certificates of analysis.[13]
Compound Information
| Property | Details | Source(s) |
| Compound Name | Sodium Sulfapyridine | [1][14] |
| CAS Number | 127-57-1 | [1][2][14] |
| Molecular Formula | C₁₁H₁₀N₃NaO₂S | [1][14] |
| Molecular Weight | 271.27 g/mol (Anhydrous) | [1] |
| Appearance | White to off-white crystalline powder | [9][15] |
| Storage (Powder) | 2-8°C, protected from light. Stable but slowly darkens on light exposure. | [2][4][10][15] |
Solubility Profile
The choice of solvent is dictated by the compound's solubility and its compatibility with the cell culture system. The sodium salt form of sulfapyridine was specifically developed to overcome the poor aqueous solubility of the parent compound.[3][4]
| Solvent | Solubility | Recommendation & Rationale |
| Cell Culture Grade Water | Freely soluble (up to 667 mg/mL).[2] | Primary Recommended Solvent. Offers the highest concentration for stock solutions with minimal risk of cytotoxicity. Ideal for preparing aqueous-based stocks. |
| Phosphate-Buffered Saline (PBS) | High solubility, similar to water. | Excellent Alternative. Recommended if the stock solution needs to be isotonic. Ensure the PBS is sterile and free of Ca²⁺/Mg²⁺ to prevent potential precipitation. |
| Basal Cell Culture Medium (e.g., DMEM) | Soluble at typical working concentrations. | Not for High-Concentration Stocks. Use only for preparing final working solutions. Dissolving high concentrations directly in complex media can lead to unforeseen interactions. |
| Dimethyl Sulfoxide (DMSO) | The parent compound, Sulfapyridine, is slightly soluble in DMSO.[15] | Secondary/Alternative Solvent. Use only if an aqueous solvent is not viable. DMSO can be cytotoxic; the final concentration in culture should typically be kept below 0.1-0.5%. |
Essential Equipment and Consumables
-
Laminar Flow Hood / Biosafety Cabinet (BSC), certified and routinely cleaned.[13]
-
Analytical balance (precision of at least 0.1 mg).
-
Sterile, disposable serological pipettes and pipette tips.
-
Sterile conical tubes (15 mL and 50 mL).
-
Sterile syringe filters (0.22 µm pore size); low protein-binding material (e.g., PVDF, PES) is recommended.[16]
-
Sterile, sealable cryovials for aliquoting and storage.
-
pH meter or sterile pH indicator strips.
-
Vortex mixer.
Experimental Protocols
Aseptic technique is critical at every stage of this process to prevent microbial contamination of the final solution and subsequent cell cultures.[13] All procedures should be performed in a certified biosafety cabinet.
Workflow for Solution Preparation
Caption: Standard workflow for preparing sterile Sodium Sulfapyridine stock solutions.
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol details the preparation of 10 mL of a 100 mM stock solution, a common starting concentration for many applications.
-
Pre-Procedure:
-
Thoroughly wipe down the biosafety cabinet with 70% ethanol and allow it to air dry.[13]
-
Assemble all necessary sterile materials within the cabinet.
-
-
Calculation:
-
The molecular weight of Sodium Sulfapyridine is 271.27 g/mol .
-
To make a 1 M solution, you would dissolve 271.27 g in 1 L.
-
For a 100 mM (0.1 M) solution, you need 27.127 g/L, which is 27.127 mg/mL.
-
For 10 mL of a 100 mM solution: 27.127 mg/mL * 10 mL = 271.27 mg.
-
-
Weighing and Dissolution:
-
Using a sterile spatula and weigh boat, carefully weigh out 271.3 mg of Sodium Sulfapyridine powder.
-
Transfer the powder into a sterile 15 mL conical tube.
-
Using a sterile serological pipette, add approximately 8 mL of sterile, cell culture grade water to the tube.
-
Cap the tube securely and vortex until the powder is completely dissolved. The solution should be clear and colorless.
-
-
Volume Adjustment and pH Check:
-
Add sterile water to bring the final volume to 10.0 mL .
-
(Optional) If the final application is highly pH-sensitive, measure the pH of the solution. The sodium salt should produce a near-neutral solution. Adjust with sterile, dilute NaOH or HCl if necessary, though this is rarely required.
-
-
Sterilization and Storage:
-
Draw the entire solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe tip.[17][18]
-
Dispense the solution through the filter into a new, sterile 15 mL conical tube. This step removes any potential microbial contaminants.[16]
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.[12]
-
Label each vial clearly with the compound name, concentration (100 mM), preparation date, and your initials.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years) , protected from light.
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the 100 mM stock solution to a final working concentration (e.g., 100 µM) in a 10 mL volume of cell culture medium.
-
Calculation (for a 100 µM final concentration):
-
Use the dilution formula: C₁V₁ = C₂V₂
-
C₁ (Stock concentration) = 100 mM
-
C₂ (Final concentration) = 100 µM = 0.1 mM
-
V₂ (Final volume) = 10 mL
-
V₁ (Volume of stock needed) = (C₂ * V₂) / C₁ = (0.1 mM * 10 mL) / 100 mM = 0.01 mL or 10 µL .
-
-
Procedure:
-
In a biosafety cabinet, place 10 mL of pre-warmed cell culture medium into a sterile conical tube.
-
Thaw one aliquot of the 100 mM Sodium Sulfapyridine stock solution.
-
Using a sterile micropipette, add 10 µL of the stock solution to the medium.
-
Gently mix the solution by pipetting up and down or by inverting the capped tube several times. Avoid vigorous vortexing, which can damage media components.
-
The medium is now ready for use in your experiment.
-
Quality Control and Best Practices
Rigorous quality control is non-negotiable in cell culture to ensure data integrity.[19][20]
-
Sterility Testing: After preparing the stock solution, you can optionally perform a sterility test by adding a small amount (e.g., 20 µL) to 5 mL of sterile Tryptic Soy Broth and incubating for 48-72 hours. Any sign of turbidity indicates contamination.
-
Visual Inspection: Always inspect stock and working solutions for any signs of precipitation or color change before use. If observed, the solution should be discarded.
-
Aseptic Technique: Strict adherence to aseptic technique is the primary defense against contamination.[13]
-
Record Keeping: Maintain a detailed logbook for all prepared reagents, including calculations, lot numbers, preparation dates, and QC results.[13]
-
Filter Compatibility: Ensure the syringe filter material is compatible with your solvent. PVDF and PES membranes offer low protein binding and broad compatibility suitable for most aqueous solutions.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Powder does not fully dissolve. | Insufficient solvent volume; incorrect compound (using Sulfapyridine instead of its sodium salt). | Verify the correct compound (Sodium Sulfapyridine) is being used. Add a small amount of additional solvent and continue vortexing. Gentle warming (to 37°C) can aid dissolution, but cool to room temperature before filtration. |
| Precipitation observed in frozen stock after thawing. | Concentration is too high (exceeds solubility at low temp); freeze-thaw cycles. | Prepare a new stock at a slightly lower concentration. Ensure aliquots are single-use to avoid freeze-thaw cycles.[12] Briefly vortex and/or warm the vial to 37°C to see if the precipitate redissolves before use. |
| Contamination in cell cultures after adding the compound. | Contaminated stock solution; poor aseptic technique during dilution. | Discard the contaminated stock and cultures. Prepare a fresh stock solution, paying meticulous attention to sterile technique. Perform a sterility test on the new stock before use. |
| Variable experimental results. | Inaccurate pipetting; degradation of the stock solution; lot-to-lot variability of the compound. | Calibrate pipettes regularly. Use fresh aliquots for each experiment. If variability persists, consider testing a new lot of the compound and always source from a reputable supplier.[12] |
References
- Sigma-Aldrich. (n.d.). Quality Control Considerations in Cell Culture.
- GMP Plastics. (2025). Sterile Filtration in Cell Culture: Importance & Best Practices.
- Loyal. (2024). Mastering Sterile Filtration: Essential Guide for Bioburden Control in Cell Culture and Downstream Processing.
- Critical Process Filtration. (n.d.). Filtration in the Preparation of Cell Culture Media & Buffers.
- Sigma-Aldrich. (n.d.). Sterile Filter Selection for Cell Culture Media Preparation.
- Membrane Solutions. (n.d.). Sterile Filtration and Clarification.
- Pharmacology of Sulfapyridine. (2024). Pharmacokinetics, Mechanism of Action, Uses, Effects.
- Corning. (n.d.). Cell Culture Media Quality Control Strategies.
- Kosheeka. (2018). Quality Control: The Neglected Side Of Cell Culture.
- ABS Bio. (2025). Essential Quality Control Considerations for Cell Culture.
- National Center for Advancing Translational Sciences. (n.d.). Keeping it clean: the cell culture quality control experience.
- AntibioticDB. (n.d.). Compound: Sulfapyridine.
- NIH. (n.d.). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase.
- MedchemExpress.com. (n.d.). Sulfapyridine | Antibiotic Agent.
- PubChem. (n.d.). Sulfapyridine.
- ChemicalBook. (n.d.). Sulfapyridine CAS#: 144-83-2.
- Guidechem. (n.d.). sulfapyridine sodium 127-57-1 wiki.
- United States Biological. (n.d.). S8016 Sulfapyridine CAS: 144-83-2.
- PubChem. (n.d.). Sulfapyridine Sodium.
- Wikipedia. (n.d.). Sulfapyridine.
- WikiMed. (n.d.). Dihydropteroate synthase inhibitor.
- TOKU-E. (n.d.). Sulfapyridine Sodium-reference standard.
- TOKU-E. (n.d.). Sulfapyridine, USP-immunology.
- Sigma-Aldrich. (n.d.). Sulfapyridine USP Reference Standard.
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Application Notes and Protocols for the Investigation of Sodium Sulfapyridine in Animal Models of Inflammation and Sepsis
Introduction: Unveiling the Therapeutic Potential of Sodium Sulfapyridine
For researchers, scientists, and professionals in drug development, the exploration of established compounds for novel therapeutic applications presents a compelling avenue for innovation. Sodium sulfapyridine, the sodium salt of the sulfonamide antibiotic sulfapyridine, has a long history in medicinal chemistry, primarily as a metabolite of the anti-inflammatory drug sulfasalazine.[1][2] While the parent compound, sulfasalazine, has been extensively studied for its immunomodulatory effects, the direct therapeutic potential of systemically administered sulfapyridine in acute inflammatory conditions such as sepsis remains an area ripe for investigation.
This comprehensive guide provides a framework for exploring the application of sodium sulfapyridine in preclinical animal models of inflammation and sepsis. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to design and execute robust in vivo studies. We will delve into the known and proposed mechanisms of action of sulfapyridine, provide established protocols for inducing inflammatory and septic states in rodents, and present a structured approach for evaluating the efficacy of sodium sulfapyridine as a potential therapeutic agent.
Mechanisms of Action: A Multifaceted Approach to Modulating Inflammation
The therapeutic rationale for investigating sodium sulfapyridine in the context of inflammation and sepsis is rooted in its established antibacterial and emerging anti-inflammatory properties. A thorough understanding of these mechanisms is crucial for designing experiments with relevant endpoints.
Antibacterial Activity: A Foundation in Sepsis Research
As a sulfonamide antibiotic, sulfapyridine competitively inhibits dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis.[3] This bacteriostatic action against a spectrum of Gram-positive and Gram-negative bacteria is a critical attribute in the context of sepsis, a life-threatening condition initiated by a dysregulated host response to infection.[3][4] Its use in veterinary medicine for treating various bacterial infections underscores its potential relevance in controlling the microbial component of sepsis.[5]
Anti-Inflammatory Properties: Beyond Antibiosis
Beyond its antimicrobial effects, sulfapyridine exhibits several anti-inflammatory mechanisms that may prove beneficial in mitigating the excessive inflammation characteristic of sepsis:
-
Inhibition of Prostaglandin and Thromboxane Synthesis: In vitro studies have demonstrated that sulfapyridine can inhibit the synthesis of prostaglandin E2 (PGE2) and thromboxane B2.[6][7] These lipid mediators are pivotal in driving the inflammatory cascade, contributing to vasodilation, edema, and pain.
-
Free Radical Scavenging: While its metabolite 5-aminosalicylic acid (5-ASA) is a more potent free radical scavenger, sulfapyridine has also been shown to scavenge certain reactive oxygen and nitrogen species.[5][6][8] This antioxidant activity could help to mitigate the oxidative stress that contributes to cellular damage in sepsis.
-
Modulation of Leukocyte Function: There is some evidence to suggest that sulfapyridine may inhibit the expression of certain chemokines, such as IL-8 and MCP-1, which are involved in the recruitment of leukocytes to sites of inflammation.[9] However, other studies have reported that sulfapyridine is a non-inhibitor of leukocyte motility.[10][11] Further in vivo investigation is warranted to clarify this aspect of its activity.
Proposed Signaling Pathway
The following diagram illustrates the potential points of intervention for sodium sulfapyridine in the inflammatory cascade, based on the current understanding of its mechanisms of action.
Figure 1. Proposed mechanisms of action of sodium sulfapyridine in inflammation.
Experimental Protocols: A Guide to In Vivo Evaluation
While direct, published protocols for sodium sulfapyridine in sepsis and inflammation models are scarce, this section provides detailed, established methodologies for two widely used animal models: lipopolysaccharide (LPS)-induced endotoxemia and cecal ligation and puncture (CLP)-induced sepsis. These can be adapted for the evaluation of sodium sulfapyridine.
Protocol 1: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice
This model simulates the systemic inflammatory response to bacterial endotoxin.
Materials:
-
Sodium Sulfapyridine
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free 0.9% saline
-
Vehicle for sodium sulfapyridine (e.g., sterile water or saline)
-
Male C57BL/6 mice (8-12 weeks old)
-
Syringes and needles (27G or smaller)
-
Anesthesia (e.g., isoflurane) for terminal procedures
-
Blood collection tubes (e.g., EDTA-coated)
-
Cytokine ELISA kits (e.g., for TNF-α, IL-6, IL-1β)
Experimental Workflow:
Figure 2. Experimental workflow for the LPS-induced endotoxemia model.
Step-by-Step Methodology:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle + Saline; Vehicle + LPS; Sodium Sulfapyridine + LPS). A minimum of 8-10 mice per group is recommended.
-
Sodium Sulfapyridine Preparation and Administration:
-
Dissolve sodium sulfapyridine in a suitable vehicle (e.g., sterile 0.9% saline) to the desired concentrations.
-
Administer the prepared solution or vehicle to the mice via the desired route (e.g., intraperitoneal (i.p.) or intravenous (i.v.) injection). A pre-treatment time of 30-60 minutes before LPS challenge is common.
-
Note on Dosage: As there is no established dose for sodium sulfapyridine in this model, a dose-response study is highly recommended. A starting point could be a range of 10-100 mg/kg, based on general dosages of sulfonamides in veterinary medicine.[4]
-
-
Induction of Endotoxemia:
-
Prepare a stock solution of LPS in sterile, pyrogen-free saline.
-
Inject mice i.p. with a dose of LPS known to induce a robust inflammatory response and sublethal or lethal endotoxemia (e.g., 5-15 mg/kg). The exact dose should be determined in pilot studies.
-
-
Monitoring and Sample Collection:
-
For survival studies, monitor mice at regular intervals for up to 72 hours, recording signs of sickness and time to mortality.
-
For mechanistic studies, euthanize subgroups of mice at predetermined time points (e.g., 2, 6, and 24 hours post-LPS) to collect blood (via cardiac puncture) and tissues.
-
-
Endpoint Analysis:
-
Centrifuge blood to separate plasma and store at -80°C.
-
Measure plasma concentrations of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using ELISA.
-
Homogenize tissues (e.g., liver, lung) for further analysis of inflammatory markers.
-
Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
The CLP model is considered the "gold standard" for preclinical sepsis research as it mimics the polymicrobial nature of clinical sepsis.
Materials:
-
All materials listed for the LPS model
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 3-0 silk)
-
Surgical needles (e.g., 21-25 gauge)
-
Wound clips or sutures for skin closure
-
Analgesics (e.g., buprenorphine)
-
Fluid resuscitation (e.g., sterile saline)
Experimental Workflow:
Figure 3. Experimental workflow for the CLP-induced sepsis model.
Step-by-Step Methodology:
-
Animal Preparation: Follow steps 1 and 2 from the LPS protocol.
-
Surgical Procedure:
-
Anesthetize the mouse using a reliable method (e.g., isoflurane inhalation).
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The position of the ligation determines the severity of sepsis.
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-25G). The needle size also influences severity.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal wall and skin.
-
-
Post-Operative Care:
-
Immediately administer subcutaneous sterile saline for fluid resuscitation (e.g., 1 ml).
-
Administer a long-acting analgesic.
-
-
Sodium Sulfapyridine Administration:
-
Administer sodium sulfapyridine or vehicle at predetermined time points post-CLP (e.g., 6 and 18 hours). The route of administration can be i.p. or i.v.
-
Again, a dose-response study is recommended.
-
-
Monitoring and Endpoints:
-
Monitor survival for up to 7 days.
-
At selected time points (e.g., 24 and 48 hours), collect blood and peritoneal lavage fluid.
-
Measure plasma cytokine levels.
-
Determine bacterial load in blood and peritoneal fluid by plating serial dilutions on agar plates.
-
Assess organ injury through histological analysis of tissues like the liver and lungs.
-
Data Analysis and Interpretation: Quantifying the Effects of Sodium Sulfapyridine
| Parameter | Animal Model | Control Group (Vehicle + LPS/CLP) | Expected Outcome with Effective Sodium Sulfapyridine Treatment |
| Survival Rate | LPS (lethal dose) / CLP | Low survival (e.g., 20-40%) | Increased survival rate |
| Plasma TNF-α | LPS / CLP | Significant increase, peaking early | Attenuated peak TNF-α levels |
| Plasma IL-6 | LPS / CLP | Sustained high levels | Reduced IL-6 levels |
| Plasma IL-1β | LPS / CLP | Elevated levels | Decreased IL-1β levels |
| Plasma IL-10 | LPS / CLP | Increased, but potentially delayed | Maintained or enhanced IL-10 levels |
| Bacterial Load (Blood/Peritoneal Fluid) | CLP | High bacterial counts | Reduced bacterial counts |
| Organ Injury Markers (e.g., ALT, AST) | CLP | Elevated levels | Lowered levels of organ injury markers |
Conclusion: A Roadmap for Future Research
While the direct investigation of sodium sulfapyridine in preclinical models of inflammation and sepsis is an under-explored area, its known antibacterial and anti-inflammatory properties provide a strong rationale for such studies. The detailed protocols and experimental frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate its therapeutic potential. Future research should focus on elucidating its precise in vivo mechanisms of action, including its effects on the NLRP3 inflammasome, and on establishing a clear dose-response relationship in these critical illness models. Such studies will be instrumental in determining whether sodium sulfapyridine can be repurposed as a valuable therapeutic agent in the fight against sepsis and other inflammatory diseases.
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The Enduring Role of Sulfapyridine in Modern Veterinary Care. (n.d.). Retrieved January 17, 2026, from [Link]
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Treatment With Sulfasalazine or Sulfapyridine, but Not 5-aminosalicyclic Acid, Inhibits Basic Fibroblast Growth Factor-Induced Endothelial Cell Chemotaxis - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Inducing Experimental Polymicrobial Sepsis by Cecal Ligation and Puncture - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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Application Note: The Use of Sodium Sulfapyridine in Selective Media for Salmonella Isolation
Abstract
The isolation of Salmonella from complex samples, such as food matrices and clinical specimens, presents a significant microbiological challenge due to the abundance of competing non-target organisms. Effective isolation hinges on the use of selective media designed to suppress this background flora while allowing Salmonella to proliferate. Sodium sulfapyridine is a key selective agent incorporated into certain media formulations to enhance the recovery of Salmonella. This document provides a detailed guide on the principle, application, and protocols for using sodium sulfapyridine-containing media, with a focus on Brilliant Green Sulfa (BGS) Agar, for researchers and laboratory professionals.
Introduction: The Principle of Selectivity
Salmonella species are a major cause of foodborne illness worldwide.[1] Their detection is critical for public health and food safety.[1] The isolation process typically involves pre-enrichment and selective enrichment steps followed by plating on selective and differential agar.[2][3] The goal of a selective medium is to exploit the unique biochemical and resistance characteristics of the target organism.
Sodium sulfapyridine is a sulfonamide antibiotic that provides a distinct selective advantage in Salmonella isolation.[4] Its inclusion in media like Brilliant Green Sulfa Agar improves the inhibition of coliforms and other Gram-negative bacteria, thereby increasing the probability of isolating Salmonella colonies.[4][5] This is particularly valuable when analyzing samples with high microbial loads, such as raw poultry, eggs, and environmental swabs.[6][7]
Mechanism of Action: Sulfonamide Inhibition of Folate Synthesis
The selective activity of sodium sulfapyridine, like other sulfonamides, is rooted in its ability to disrupt a crucial metabolic pathway in susceptible bacteria: the synthesis of folic acid (Vitamin B9).
Bacteria synthesize their own folic acid, which is essential for producing nucleotides (the building blocks of DNA and RNA) and certain amino acids. The pathway begins with para-aminobenzoic acid (PABA). Sulfonamides are structural analogs of PABA and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) .[8][9] By binding to the active site of DHPS, sulfapyridine prevents the synthesis of dihydrofolic acid, a vital precursor to folic acid, ultimately halting bacterial growth and replication (bacteriostasis).[8]
Salmonella species are typically resistant to the concentrations of sulfapyridine used in selective media, whereas many common competing organisms, such as certain strains of E. coli and Shigella, are inhibited.[5][8]
2.1 Visualizing the Mechanism
The following diagram illustrates the competitive inhibition of the folic acid synthesis pathway by sulfapyridine.
Figure 1: Mechanism of Sulfapyridine Action
Application: Brilliant Green Sulfa (BGS) Agar
The most common application of sodium sulfapyridine is in Brilliant Green Sulfa (BGS) Agar, a modification of Brilliant Green Agar.[6][7] The addition of sulfapyridine enhances the medium's selectivity, particularly against E. coli and Proteus species.[4]
BGS Agar is both selective and differential:
-
Selective Agents: Brilliant green dye inhibits Gram-positive bacteria and many Gram-negative bacilli.[10] Sodium sulfapyridine provides additional inhibition of non-target Gram-negative organisms.[6][7]
-
Differential Agents: The medium contains lactose and sucrose as fermentable carbohydrates and phenol red as a pH indicator.[5]
-
Salmonella species typically do not ferment lactose or sucrose. Their growth results in an alkaline reaction, causing the colonies and surrounding medium to appear pinkish-red to white against a red background.[4][5]
-
Lactose/sucrose-fermenting bacteria that overcome the inhibitors will produce acid, forming yellow-green colonies surrounded by a yellow-green zone.[5][10]
-
3.1 Formulation of Brilliant Green Sulfa Agar
The typical composition of BGS Agar is summarized below. Formulations may vary slightly by manufacturer.
| Component | Concentration (g/L) | Purpose |
| Proteose Peptone | 10.0 | Source of nitrogen, amino acids, and peptides |
| Yeast Extract | 3.0 | Source of B-complex vitamins and growth factors |
| Lactose | 10.0 | Fermentable carbohydrate for differentiation |
| Sucrose | 10.0 | Fermentable carbohydrate for differentiation |
| Sodium Chloride | 5.0 | Maintains osmotic balance |
| Sodium Sulfapyridine | 1.0 | Selective agent; inhibits coliforms and other Gram-negative bacteria |
| Brilliant Green | 0.0125 | Selective agent; inhibits Gram-positive and some Gram-negative bacteria |
| Phenol Red | 0.08 | pH indicator (Yellow at pH < 6.8; Red at pH > 8.2) |
| Agar | 20.0 | Solidifying agent |
| Final pH | 6.9 ± 0.2 | Optimal for recovery and differentiation |
Source: HiMedia Laboratories[6][7]
Protocols for Salmonella Isolation
The following protocols describe the standard workflow for isolating Salmonella from food samples using BGS Agar, adhering to guidelines similar to those found in the FDA's Bacteriological Analytical Manual (BAM).[2][11]
4.1 General Workflow
The isolation procedure is a multi-step process designed to gradually increase the ratio of Salmonella to background organisms before final isolation on selective agar.
Figure 2: Standard Workflow for Salmonella Isolation
4.2 Protocol 1: Preparation of Brilliant Green Sulfa Agar
-
Suspend: Weigh 59.09 grams of BGS Agar powder and suspend it in 1000 mL of purified/distilled water.[6]
-
Dissolve: Heat the suspension to boiling with frequent agitation to ensure the medium is completely dissolved.[7]
-
Sterilize: Autoclave at 121°C (15 lbs pressure) for 15 minutes.[10] Caution: Do not overheat or extend the sterilization time, as this can degrade the selectivity of the medium.[7][10]
-
Cool: Cool the sterilized medium to 45-50°C in a water bath.
-
Pour: Mix well by gently swirling the flask and pour the medium into sterile Petri plates. Allow the agar to solidify completely on a level surface.
-
Store: Store the prepared plates in a clean, dry area, ideally between 2-8°C, protected from light.
4.3 Protocol 2: Inoculation and Interpretation
-
Obtain Enrichment Culture: Following the selective enrichment step (e.g., incubation in Rappaport-Vassiliadis or Tetrathionate broth), obtain a loopful of the culture.[3]
-
Inoculate Plate: Streak the enrichment broth onto the surface of a BGS Agar plate using a standard quadrant streak method to obtain well-isolated colonies.[12]
-
Incubate: Incubate the plate in an inverted position at 35-37°C for 24-48 hours.[6]
-
Examine and Interpret:
-
Presumptive Positive (Salmonella): Look for pink, reddish, or whitish opaque colonies surrounded by a distinct red zone in the agar.[4][5] This indicates no fermentation of lactose/sucrose.
-
Negative: Colonies that are yellow-green in color indicate fermentation of lactose and/or sucrose and are not typical of Salmonella.[5] The complete absence of growth is also a negative result.
-
-
Confirmation: Select well-isolated, typical colonies for further biochemical and serological confirmation tests (e.g., Triple Sugar Iron Agar, Lysine Iron Agar, and serotyping) to confirm identity as Salmonella.[13]
Quality Control
To ensure the reliability of results, each batch of prepared BGS Agar must be tested with known positive and negative control organisms.[10]
| Organism | ATCC Number | Expected Result on BGS Agar | Appearance |
| Salmonella typhimurium | 14028 | Good growth | Pink to reddish-white colonies with a red halo |
| Escherichia coli | 25922 | Partial to complete inhibition | Yellow-green colonies if growth occurs, or no growth |
| Staphylococcus aureus | 25923 | Complete inhibition | No growth |
Limitations and Considerations
-
Inhibition of Specific Serovars: BGS Agar is not recommended for the primary isolation of Salmonella Typhi and Paratyphi, as their growth can be inhibited on this medium.[7][10]
-
Hydrogen Sulfide (H₂S): This medium does not differentiate based on H₂S production, a key characteristic used in other media like XLD or Bismuth Sulfite Agar.
-
Over-incubation: Prolonged incubation beyond 48 hours may lead to lactose/sucrose-fermenting organisms overcoming the inhibitory effects, causing false-positive appearances.
-
Companion Plating: Because BGS Agar is highly selective, it is recommended to use it in parallel with a less inhibitory medium (e.g., XLD or HE agar) to maximize the recovery of different Salmonella serovars.[7][14]
References
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PubChem. (n.d.). Sulfapyridine. National Institutes of Health. Retrieved from [Link]
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U.S. Food & Drug Administration. (2024, May 1). Bacteriological Analytical Manual (BAM) Chapter 5: Salmonella. Retrieved from [Link]
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HiMedia Laboratories. (n.d.). B.G. Sulpha Agar (Brilliant Green Sulpha Agar). M492. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). B.G. Sulpha Agar (Brilliant Green Sulpha Agar). M492 (Legacy). Retrieved from [Link]
-
Dalynn Biologicals. (n.d.). Brilliant Green Sulfa Agar. Retrieved from [Link]
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U.S. Food & Drug Administration. (2024, June 3). BAM Chapter 5: Salmonella - Editions. Retrieved from [Link]
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Hardy Diagnostics. (n.d.). Brilliant Green (BG) Sulfa Agar for detection of Salmonella. Retrieved from [Link]
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U.S. Food & Drug Administration. (2023, April). Bacteriological Analytical Manual (BAM) - Chapter 5: Salmonella (April 2023 Edition). Retrieved from [Link]
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U.S. Food & Drug Administration. (1998). BAM: Salmonella. Retrieved from [Link]
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Bertin Bioreagent. (n.d.). Sulfapyridine. Retrieved from [Link]
- Wood, W. B., & Austrian, R. (1942). Studies on the antibacterial action of the sulfonamide drugs. II. The possible relation of drug activity to substances other than p-aminobenzoic acid. The Journal of Experimental Medicine, 75(4), 383–394.
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Wikipedia. (n.d.). Sulfapyridine. Retrieved from [Link]
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Association of Public Health Laboratories (APHL). (n.d.). Isolation and Identification of Salmonella Species in Public Health Laboratories. Retrieved from [Link]
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HiMedia Laboratories. (n.d.). HiCrome™ Selective Salmonella Agar Base. Retrieved from [Link]
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HiMedia Laboratories. (n.d.). Salmonella Selective Primary Broth. Retrieved from [Link]
- EURL-Salmonella. (2014). Standard Operating Procedure (SOP)
- National Institute of Health. (n.d.). Standard Operating Procedure for Identification of Salmonella by Biochemical testing.
- World Health Organization. (n.d.).
- Król, J. E., et al. (2021). Transcriptional Regulation of the Multiple Resistance Mechanisms in Salmonella—A Review. International Journal of Molecular Sciences, 22(21), 11639.
- Harvey, R. W. S., & Price, T. H. (1967). Comparison of selective media for the isolation of salmonellae.
- D'Aoust, J. Y., & Maishment, C. (1979). Evaluation of the toxicity of Salmonella selective media for shortening the enrichment period. Canadian Journal of Microbiology, 25(3), 367-372.
- Lou, Z., et al. (2022). Inactivation of Salmonella typhimurium SL1344 by Chlorogenic Acid and the Impairment of Cellular Integrity. Frontiers in Microbiology, 13, 869305.
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Spectroscopic determination of "Sodium sulfapyridine" in biological fluids
An Application Guide and Protocol for the Spectroscopic Determination of Sodium Sulfapyridine in Biological Fluids
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the quantitative determination of Sodium Sulfapyridine in common biological fluids such as plasma and serum. It is intended for researchers, clinical laboratory scientists, and professionals in drug development who require a robust and validated method for pharmacokinetic or therapeutic drug monitoring studies. We will delve into the underlying principles of the analytical method, provide a detailed, step-by-step protocol, and outline the necessary validation procedures to ensure data integrity, aligning with international regulatory standards.
Introduction and Scientific Principle
Sodium Sulfapyridine, the sodium salt of Sulfapyridine, is a sulfonamide antibacterial agent.[1][2] Accurate measurement of its concentration in biological fluids is critical for assessing its absorption, distribution, metabolism, and excretion (ADME) profile. While chromatographic methods like HPLC are highly specific, spectrophotometry offers a rapid, cost-effective, and widely accessible alternative for quantitative analysis.[3][4][5][6][7]
The core of this spectrophotometric method relies on the classic Bratton-Marshall reaction. Sulfapyridine, possessing a primary aromatic amine group (-NH₂), is first diazotized with sodium nitrite (NaNO₂) in an acidic medium (HCl) to form a diazonium salt.[8][9] This highly reactive intermediate is then coupled with a chromogenic agent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), to produce a stable, intensely colored azo dye.[8] The concentration of this dye, which is directly proportional to the concentration of sulfapyridine, is then measured by UV-Visible spectrophotometry at its wavelength of maximum absorbance (λmax).
The primary challenge in bioanalysis is the complexity of the sample matrix.[10][11] Biological fluids contain numerous endogenous substances, primarily proteins, that can interfere with the assay and damage analytical instrumentation.[10][12] Therefore, a crucial initial step is the efficient removal of these interfering components through a sample preparation technique like protein precipitation.[13][14]
Materials and Methods
Equipment
-
UV-Visible Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
-
Calibrated analytical balance
-
Vortex mixer
-
Microcentrifuge
-
Calibrated micropipettes and tips
-
Volumetric flasks and glassware (Class A)
Reagents and Chemicals
-
Sodium Sulfapyridine reference standard (≥99.0% purity)
-
Trichloroacetic acid (TCA), 20% (w/v)
-
Sodium nitrite (NaNO₂), 0.1% (w/v), freshly prepared
-
Ammonium sulfamate or Sulphamic Acid, 0.5% (w/v)
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), 0.1% (w/v), freshly prepared and protected from light[15]
-
Hydrochloric acid (HCl), concentrated and 4M
-
Drug-free human plasma/serum (for blanks and standards)
-
Deionized water (Type I)
Experimental Workflow
The overall process, from sample acquisition to data analysis, is outlined below. This workflow ensures the removal of interferences and the development of a stable chromophore for accurate measurement.
Caption: Experimental workflow for the determination of Sodium Sulfapyridine.
Detailed Protocols
Preparation of Stock and Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sodium Sulfapyridine reference standard and dissolve it in a small amount of 0.1M NaOH. Quantitatively transfer to a 10 mL volumetric flask and make up to the mark with deionized water. This stock should be stored at 2-8°C and protected from light.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with deionized water.
-
Calibration Standards: Prepare a series of calibration standards by spiking known volumes of the working standard solution into drug-free plasma/serum to achieve a desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation and Protein Precipitation
-
Pipette 0.5 mL of each calibration standard, quality control (QC) sample, or unknown sample into separate microcentrifuge tubes.
-
Add 0.5 mL of 20% TCA solution to each tube. The acid denatures and precipitates plasma proteins.[13]
-
Vortex vigorously for 1 minute to ensure complete mixing and precipitation.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 0.5 mL of the clear supernatant to a new set of labeled test tubes for the color development reaction.
Derivatization and Spectrophotometric Measurement
-
To the 0.5 mL of supernatant from step 4.2.5, add 0.5 mL of 4M HCl.
-
Add 0.5 mL of 0.1% sodium nitrite solution, mix well, and allow to stand for 3 minutes. This initiates the diazotization of the primary amine group.
-
Add 0.5 mL of 0.5% ammonium sulfamate solution and mix thoroughly. Let it stand for 2 minutes. This step is critical to quench any excess sodium nitrite, which could otherwise interfere with the coupling reaction.
-
Add 0.5 mL of 0.1% NED solution, mix, and allow the solution to stand for 10 minutes at room temperature for full color development. A purplish-red color will appear.
-
Measure the absorbance of the solution against a reagent blank (prepared using drug-free plasma) at the wavelength of maximum absorbance (λmax), typically around 545 nm. The exact λmax should be determined by scanning the spectrum of a mid-range standard.
Data Analysis
-
Construct a calibration curve by plotting the absorbance values of the calibration standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve data. The curve should have a correlation coefficient (r²) of ≥ 0.995.
-
Determine the concentration of Sodium Sulfapyridine in the unknown and QC samples by interpolating their absorbance values from the linear regression equation: Concentration = (Absorbance - Intercept) / Slope.
Method Validation
To ensure the reliability and accuracy of the results, the analytical method must be validated according to established guidelines from bodies like the FDA and ICH.[16][17][18][19][20]
| Parameter | Purpose | Procedure | Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | Analyze blank plasma, blank plasma spiked with analyte, and plasma with potential interfering drugs. | No significant interference at the λmax of the analyte's chromophore.[18] |
| Linearity & Range | To confirm a proportional relationship between concentration and absorbance. | Analyze 5-7 calibration standards across the expected concentration range. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | To measure the closeness of the determined value to the true value. | Analyze QC samples at low, medium, and high concentrations (n=3-5 replicates). | Percent recovery should be within 85-115% (or 80-120% at LLOQ).[17] |
| Precision | To assess the degree of scatter between measurements. | Repeatability (Intra-day): Analyze QC samples multiple times on the same day. Intermediate Precision (Inter-day): Repeat on different days with different analysts. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should be ≤ 15% (≤ 20% at LLOQ).[14] |
| Limit of Detection (LOD) | The lowest concentration that can be detected. | Typically calculated as 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve). | - |
| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | Typically calculated as 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve). The LOQ should be the lowest point on the standard curve. | Analyte response should be at least 5-10 times that of the blank. Accuracy and precision must meet acceptance criteria.[8] |
Conclusion
The described spectrophotometric method, based on the Bratton-Marshall reaction, provides a simple, rapid, and reliable means for quantifying Sodium Sulfapyridine in biological fluids. Proper sample preparation to remove protein interference is paramount to the success of the assay. Rigorous method validation is mandatory to ensure that the generated data is accurate and defensible for research or clinical applications. While modern chromatographic techniques offer higher specificity, this spectrophotometric protocol remains a highly valuable and accessible tool in many laboratory settings.
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Administration of Sodium Sulfapyridine in Experimental Animal Studies: Application Notes and Protocols
Introduction: Unveiling the Therapeutic Potential of Sodium Sulfapyridine
Sodium sulfapyridine, the sodium salt of the sulfonamide antibiotic sulfapyridine, has a rich history in both clinical and veterinary medicine.[1][2] While its use as a primary antibacterial agent has diminished with the advent of newer antibiotics, its anti-inflammatory properties continue to attract significant research interest.[3][4] Sulfapyridine is a key metabolite of sulfasalazine, a drug widely used in the treatment of inflammatory bowel disease and rheumatoid arthritis.[3][5] This has spurred investigations into the direct therapeutic effects of sulfapyridine in various inflammatory and autoimmune disease models.
This comprehensive guide provides detailed application notes and protocols for the administration of sodium sulfapyridine in experimental animal studies. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute scientifically sound and ethically responsible experiments.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of sodium sulfapyridine is paramount for accurate and reproducible experimental outcomes.
Solubility and Vehicle Selection
Sulfapyridine itself is poorly soluble in water (less than 1 mg/mL).[6] However, its sodium salt, sodium sulfapyridine monohydrate, is highly soluble in water, with one gram dissolving in approximately 1.5 mL of water.[1] This high aqueous solubility simplifies the preparation of dosing solutions for most administration routes.
Table 1: Solubility of Sulfapyridine and Sodium Sulfapyridine
| Compound | Vehicle | Solubility | Reference |
| Sulfapyridine | Water | < 1 mg/mL | [6] |
| Sulfapyridine | DMSO | 60 mg/mL (with sonication) | MedchemExpress |
| Sodium Sulfapyridine Monohydrate | Water | ~667 mg/mL (1 g in 1.5 mL) | [1] |
| Sodium Sulfapyridine Monohydrate | Alcohol | ~100 mg/mL (1 g in 10 mL) | [1] |
For most parenteral and oral administrations, sterile 0.9% sodium chloride (normal saline) or sterile water for injection are the recommended vehicles for sodium sulfapyridine.[7][8] The use of co-solvents like DMSO, PEG300, or Tween-80, which are often necessary for poorly soluble compounds, is generally not required for sodium sulfapyridine.[3][9] However, for specific experimental needs requiring a non-aqueous vehicle, a preliminary solubility and stability study is essential.
pH and Stability of Dosing Solutions
A critical consideration for parenteral administration is the pH of the dosing solution. A 5% aqueous solution of sodium sulfapyridine has a highly alkaline pH of 11.4.[1] Direct injection of such an alkaline solution can cause severe tissue irritation, necrosis, and pain. Therefore, it is mandatory to adjust the pH of the final dosing solution to a physiologically compatible range (typically pH 7.0-7.4) using sterile, dilute hydrochloric acid (HCl) or another appropriate acid.
While specific long-term stability data for reconstituted sodium sulfapyridine solutions is not extensively published, general best practices for sterile preparations should be followed. It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, solutions should be stored at 2-8°C and protected from light.[4][10][11] A visual inspection for precipitation or color change should always be performed before administration. For long-term studies, it is advisable to conduct a pilot stability test of the specific formulation under the intended storage conditions.
Dosage and Administration Routes
The choice of dosage and administration route is dictated by the experimental objective, the animal model, and the pharmacokinetic properties of the compound.
Dosage Considerations
The optimal dose of sodium sulfapyridine will vary depending on the animal species, disease model, and desired therapeutic effect.
-
Anti-inflammatory Models: In a rat model of endotoxemia, sulfasalazine (which is metabolized to sulfapyridine) has been administered at a dose of 300 mg/kg.[12] For a carrageenan-induced paw edema model in rats, other NSAIDs like indomethacin (10 mg/kg) and naproxen (15 mg/kg) have been used as positive controls, providing a potential reference range for an anti-inflammatory effect.[13][14][15][16][17]
-
Systemic Allergic Reaction: In a rat model of systemic allergic reaction, sulfapyridine was effective at very low intraperitoneal doses of 1 and 10 µg/kg.[3]
It is strongly recommended to perform a dose-ranging study to determine the optimal effective and non-toxic dose for your specific experimental setup.
Administration Routes: A Visual Workflow
The following diagram illustrates the general workflow for preparing and administering sodium sulfapyridine.
Caption: General workflow for sodium sulfapyridine administration.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the most common administration routes in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Oral Gavage (PO) Administration in Mice
Oral gavage ensures the precise administration of a known volume of the test compound directly into the stomach.
Materials:
-
Sodium sulfapyridine solution (pH adjusted and sterile filtered)
-
Appropriate size gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle.
-
Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow as the needle passes into the esophagus. Never force the needle. If resistance is met, withdraw and re-attempt.
-
-
Administration: Once the needle is in the stomach (at the pre-measured depth), slowly administer the solution over 2-3 seconds.
-
Withdrawal: Gently withdraw the needle along the same path of insertion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
Protocol 2: Intraperitoneal (IP) Injection in Mice
IP injection is a common route for systemic administration.
Materials:
-
Sodium sulfapyridine solution (pH adjusted and sterile filtered)
-
Sterile needles (e.g., 25-27 gauge)
-
Syringes (1 mL)
-
70% ethanol or other skin disinfectant
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct dosing volume. The maximum recommended IP injection volume for mice is 10 mL/kg.
-
Restraint: Restrain the mouse to expose the abdomen. Tilting the mouse with its head slightly downward can help to move the abdominal organs away from the injection site.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum, bladder, and major blood vessels.
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn back. If so, withdraw the needle and use a new sterile needle for a second attempt.
-
Inject the solution at a steady rate.
-
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Post-Procedure Monitoring: Monitor the animal for any signs of discomfort or adverse reactions.
Protocol 3: Subcutaneous (SC) Injection in Rats
Subcutaneous administration provides a slower absorption rate compared to IV or IP routes.
Materials:
-
Sodium sulfapyridine solution (pH adjusted and sterile filtered)
-
Sterile needles (e.g., 23-25 gauge)
-
Syringes (1 or 3 mL)
-
70% ethanol or other skin disinfectant
Procedure:
-
Animal Preparation: Weigh the rat to calculate the correct dosing volume. The recommended SC injection volume is 5-10 mL/kg per site.
-
Restraint: Properly restrain the rat.
-
Injection Site: The loose skin over the back, between the shoulder blades, is a common site for SC injections.
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Lift the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure a blood vessel has not been entered.
-
Inject the solution. A small bleb will form under the skin.
-
-
Withdrawal: Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Post-Procedure Monitoring: Return the rat to its cage and monitor for any signs of irritation at the injection site.
Protocol 4: Intravenous (IV) Tail Vein Injection in Rats
IV administration allows for the rapid and direct delivery of the compound into the systemic circulation. This procedure requires a high level of technical skill.
Materials:
-
Sodium sulfapyridine solution (pH adjusted, sterile, and isotonic)
-
Sterile needles (e.g., 25-27 gauge) or butterfly catheters
-
Syringes (1 mL)
-
A rat restrainer
-
A heat source (e.g., heat lamp or warming pad)
-
70% ethanol
Procedure:
-
Animal Preparation:
-
Weigh the rat to calculate the correct dosing volume. The maximum recommended bolus IV injection volume is 5 mL/kg.
-
Warm the rat's tail using a heat source to induce vasodilation, making the lateral tail veins more visible and accessible. Be careful not to overheat the animal.
-
-
Restraint: Place the rat in a suitable restrainer, allowing the tail to be accessible.
-
Vein Visualization: Wipe the tail with 70% ethanol. The two lateral tail veins should be visible on either side of the tail.
-
Injection:
-
Immobilize the tail and insert the needle, bevel up, into one of the lateral veins at a shallow angle, parallel to the vein.
-
A "flash" of blood in the needle hub may indicate successful entry into the vein.
-
Slowly inject a small volume to confirm proper placement. If a blister forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site with a new sterile needle.
-
Once confident in the placement, inject the remaining solution at a slow and steady rate.
-
-
Withdrawal: Remove the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Post-Procedure Monitoring: Return the rat to its cage and monitor for any adverse reactions and ensure hemostasis at the injection site.
Pharmacokinetics and Potential Adverse Effects
Pharmacokinetic Profile
Sulfapyridine is readily absorbed after oral administration and is widely distributed throughout the body's tissues and fluids.[6] In mice, following the oral administration of sulfasalazine, sulfapyridine is the major metabolite found in plasma.[5] It's important to note that the acetylator phenotype of the animal can influence the metabolism and clearance of sulfapyridine.
Potential Adverse Effects and Monitoring
While generally considered safe for experimental use at appropriate doses, it is crucial to monitor animals for potential adverse effects.
-
Urinary Tract Crystallization: A known risk associated with sulfonamides is the potential for crystallization in the urinary tract, which can lead to kidney damage.[2] Ensuring adequate hydration of the animals can help mitigate this risk.
-
Injection Site Reactions: As with any injection, there is a risk of local tissue irritation, especially if the pH of the solution is not properly adjusted. Monitor for swelling, redness, or signs of pain at the injection site.
-
Systemic Toxicity: At high doses, signs of systemic toxicity may include lethargy, weight loss, or changes in behavior. The oral LD50 of sodium sulfapyridine monohydrate in mice is reported to be 2.7 g/kg.[1]
Table 2: Recommended Maximum Administration Volumes in Rodents
| Route | Species | Maximum Volume (Single Site) | Reference |
| Oral Gavage (PO) | Mouse | 10 mL/kg | |
| Rat | 10 mL/kg | ||
| Intraperitoneal (IP) | Mouse | 10 mL/kg | |
| Rat | 10 mL/kg | ||
| Subcutaneous (SC) | Mouse | 5-10 mL/kg | |
| Rat | 5-10 mL/kg | ||
| Intravenous (IV) Bolus | Mouse | 5 mL/kg | |
| Rat | 5 mL/kg |
Conclusion and Causality in Experimental Design
The successful administration of sodium sulfapyridine in animal models hinges on a meticulous approach to formulation and technique. The high aqueous solubility of the sodium salt is a significant advantage, simplifying the preparation of dosing solutions. However, the inherent alkalinity of these solutions necessitates careful pH adjustment to ensure the welfare of the experimental animals and the integrity of the study. The choice of administration route directly influences the pharmacokinetic profile of the compound, and therefore, the experimental outcome. For instance, intravenous administration will result in rapid peak plasma concentrations, ideal for studying acute effects, while subcutaneous or oral routes will lead to a more gradual absorption and prolonged exposure, which may be more suitable for chronic inflammatory models. By understanding these fundamental principles and adhering to the detailed protocols provided, researchers can confidently and effectively utilize sodium sulfapyridine to explore its therapeutic potential in a variety of preclinical settings.
References
-
Sulfapyridine . PubChem. [Link]
-
Sulfapyridine . Bertin Bioreagent. [Link]
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Toxicokinetics of sulfasalazine (salicylazosulfapyridine) and its metabolites in B6C3F1 mice . Drug Metabolism and Disposition. [Link]
-
Carrageenan induced paw edema in rats after 1, 2, 3, 4 and 5 hours of... . ResearchGate. [Link]
-
Sulfapyridine | C11H11N3O2S | CID 5336 . PubChem. [Link]
-
Mechanistic and Other Relevant Data - Some Drugs and Herbal Products . NCBI Bookshelf. [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment? . ResearchGate. [Link]
-
Sulfapyridine . Wikipedia. [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects . PubMed. [Link]
-
Saline as a vehicle control does not alter ventilation in male CD-1 mice . PubMed. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat . PMC. [Link]
-
Carrageenan induced Paw Edema Model . Creative Biolabs. [Link]
-
Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents . PMC. [Link]
-
The anti-inflammatory activity of some sulphonamides in albino rats . PubMed. [Link]
-
Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation . PMC. [Link]
-
Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method . YouTube. [Link]
-
Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags . PMC. [Link]
-
Kinevac stability after reconstitution with sodium chloride injection USP, 0.9% . PubMed. [Link]
-
Guidelines of Stability of Medications After Opening and Dilution . Scribd. [Link]
-
Sulfasalazine treatment can cause a positive effect on LPS-induced endotoxic rats . ResearchGate. [Link]
-
Sulphapyridin - 4-amino-N-pyridin-2-yl-benzenesulfonamide . WikiGenes. [Link]
-
0.9% Sodium Chloride Injection, USP . ICU Medical. [Link]
-
Extended Stability of Intravenous 0.9% Sodium Chloride Solution After Prolonged Heating or Cooling . NIH. [Link]
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- 2. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sulfapyridine CAS#: 144-83-2 [m.chemicalbook.com]
- 5. Toxicokinetics of sulfasalazine (salicylazosulfapyridine) and its metabolites in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 0.9% Sodium Chloride Injection, USP | ICU Medical [icumed.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinevac stability after reconstitution with sodium chloride injection USP, 0.9% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. The anti-inflammatory activity of some sulphonamides in albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Troubleshooting & Optimization
Overcoming "Sodium sulfapyridine" solubility issues in acidic buffer solutions
Welcome to the technical support center for Sodium Sulfapyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during the formulation of Sodium Sulfapyridine, particularly its solubility in acidic environments.
Frequently Asked Questions (FAQs)
Q1: Why is my sodium sulfapyridine precipitating when I add it to an acidic buffer solution?
This is the most common issue researchers face. The precipitation occurs due to the pH-dependent solubility of the sulfapyridine molecule.[1][2] Sodium sulfapyridine is the sodium salt of sulfapyridine.[3] In aqueous solutions, it dissociates into a sodium cation (Na⁺) and a sulfapyridine anion, which is highly soluble.
However, sulfapyridine is an amphoteric molecule with two key pKa values:
When you introduce the highly soluble sodium sulfapyridine salt into an acidic buffer (e.g., pH 4-7), the excess protons (H⁺) in the buffer neutralize the sulfapyridine anion. This converts it into its neutral, protonated form (free sulfapyridine), which is significantly less soluble in water, causing it to precipitate out of the solution.[1] Conversely, at very low pH (below pKa₂), the molecule can become protonated again to form a soluble cation, leading to the observation that it is "freely soluble in dilute mineral acids".[4][9]
This relationship is visualized in the equilibrium diagram below.
Caption: pH-dependent equilibrium of Sulfapyridine forms in solution.
Troubleshooting Guides & Protocols
If you are experiencing precipitation, the following troubleshooting workflow and detailed protocols can guide you to a stable, soluble formulation.
Caption: Troubleshooting workflow for Sodium Sulfapyridine solubility.
Q2: What is the ideal pH to maintain sulfapyridine solubility?
The solubility of sulfapyridine follows a "U-shaped" curve with respect to pH. It is most soluble at high pH (alkaline conditions) and very low pH (strong acid conditions), with a region of minimal solubility in the intermediate acidic-to-neutral range.
Table 1: pH-Dependent Solubility Profile of Sulfapyridine
| pH Range | Dominant Form | Expected Aqueous Solubility | Rationale |
| > 9.0 | Anionic (Salt) | High | The molecule is deprotonated to its highly soluble salt form. A 5% aqueous solution of the sodium salt has a pH of ~11.4.[9] |
| 3.0 - 8.0 | Neutral (Free Acid) | Very Low | This is the isoelectric region where the neutral molecule predominates, leading to precipitation. Water solubility is <0.1 g/100 mL.[5] |
| < 2.5 | Cationic | High | The molecule becomes protonated, forming a soluble cation. Sulfapyridine is freely soluble in dilute mineral acids.[4][9] |
Protocol 1: Achieving Solubility via pH Adjustment
This protocol is ideal for applications where the final pH of the solution can be controlled. The strategy is to dissolve the compound at a pH where it is highly soluble and then carefully adjust the pH to the desired final value, if necessary, while monitoring for precipitation.
Method 1: Dissolution in Alkaline Conditions
-
Materials: Sodium Sulfapyridine, Deionized Water, 1M NaOH, 1M HCl (or appropriate acidic buffer), pH meter.
-
Procedure:
-
Weigh the required amount of Sodium Sulfapyridine.
-
Dissolve it in approximately 80% of the final required volume of deionized water. The resulting solution will be alkaline.[9]
-
If the compound does not fully dissolve, add 1M NaOH dropwise until a clear solution is obtained and the pH is > 9.0.
-
Once fully dissolved, slowly add your acidic buffer or 1M HCl dropwise under constant stirring to adjust the pH down to your target.
-
Critical Step: Monitor the solution closely for any signs of turbidity or precipitation as you approach the pKa (~8.4). If your target pH is within the low-solubility range (3-8), this method may not be suitable without the addition of other solubilizing agents.
-
Bring the solution to the final volume with deionized water.
-
Method 2: Dissolution in Acidic Conditions
-
Materials: Sodium Sulfapyridine, Deionized Water, 1M HCl, 1M NaOH (or appropriate basic buffer), pH meter.
-
Procedure:
-
Prepare an acidic diluent by adding 1M HCl to deionized water until the pH is < 2.5.
-
Slowly add the weighed Sodium Sulfapyridine to the acidic diluent under vigorous stirring. The compound should dissolve as it forms a soluble cation.[4][9]
-
Once fully dissolved, slowly titrate the pH upwards using 1M NaOH or your buffer.
-
Critical Step: Be aware that as the pH rises above ~2.6, you will enter the region of low solubility, and precipitation is highly likely. This method is only recommended if your final target pH is also below 2.5.
-
Q3: My experimental conditions are pH-sensitive. How can I dissolve Sodium Sulfapyridine without altering pH?
When pH modification is not an option, using a co-solvent system is the most effective strategy.[10][11] Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar or poorly soluble compounds by reducing the polarity of the aqueous environment.[10]
Table 2: Recommended Co-solvents for Sulfapyridine
| Co-Solvent | Properties & Use Case | Starting Concentration | Reference |
| Ethanol (EtOH) | Commonly used, low toxicity. Effective for increasing solubility. | 10-40% (v/v) | [12] |
| Propylene Glycol (PG) | Low toxicity, often used in pharmaceutical formulations. | 10-50% (v/v) | [12] |
| Dimethyl Sulfoxide (DMSO) | Very strong solubilizing agent. Use with caution due to potential cellular effects. | 1-10% (v/v) | [5][10] |
| Acetone | High solubilizing power (1g in 65ml).[9] Use is limited by volatility and incompatibility with some plastics. | As needed, typically for stock solutions. | [4][9] |
Protocol 2: Using Co-solvents for Enhanced Solubility
This protocol describes how to prepare a stock solution in a co-solvent or a final solution in an aqueous/co-solvent mixture.
-
Materials: Sodium Sulfapyridine, Selected Co-solvent (e.g., Propylene Glycol), Aqueous Buffer.
-
Procedure:
-
Determine the required final concentration of sulfapyridine and the maximum allowable concentration of the co-solvent in your experiment.
-
Method A (Stock Solution): Prepare a high-concentration stock solution of Sodium Sulfapyridine in 100% co-solvent (e.g., DMSO or Propylene Glycol). Then, dilute this stock solution into your aqueous buffer to the final concentration. Ensure the final co-solvent concentration does not exceed your experimental limits and that the drug remains soluble upon dilution.
-
Method B (Direct Dissolution): Prepare the final solvent mixture by combining your aqueous buffer and the co-solvent (e.g., a 70:30 mixture of buffer:propylene glycol).
-
Slowly add the weighed Sodium Sulfapyridine to the solvent blend under constant, vigorous stirring.
-
Gentle warming (e.g., to 37°C) can sometimes aid dissolution but monitor for any signs of degradation.
-
Validation: After preparation, let the solution stand for at least one hour at the intended experimental temperature to ensure no delayed precipitation occurs.
-
Advanced Strategies
For drug development professionals facing persistent challenges, especially for high-concentration formulations, more advanced techniques may be necessary. These include:
-
Use of Surfactants: Incorporating non-ionic surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.[11]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can dramatically improve aqueous solubility.[13]
-
Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic polymer carrier can improve the dissolution rate and solubility.[13]
These methods require specialized formulation expertise and should be explored in the context of a full drug development program.
References
-
Sulfapyridine. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfapyridine. PubChem. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfapyridine Sodium. PubChem. Retrieved January 17, 2026, from [Link]
-
Human Metabolome Database. (2012). Sulfapyridine (HMDB0015028). HMDB. Retrieved January 17, 2026, from [Link]
-
Sulfapyridine. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Sulphapyridine. (n.d.). AERU - University of Hertfordshire. Retrieved January 17, 2026, from [Link]
- Sulfapyridine. (n.d.). The Merck Index Online.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved January 17, 2026, from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved January 17, 2026, from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 17, 2026, from [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved January 17, 2026, from [Link]
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- 13. pnrjournal.com [pnrjournal.com]
Identifying degradation products of "Sodium sulfapyridine" under stress conditions
Technical Support Center: Sodium Sulfapyridine Degradation Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for identifying degradation products of Sodium Sulfapyridine under various stress conditions. Our goal is to equip you with the knowledge to anticipate challenges, interpret complex data, and ensure the integrity of your stability studies.
Frequently Asked Questions (FAQs)
Q1: Why is a forced degradation study necessary for a well-established compound like Sodium Sulfapyridine?
A1: While Sodium Sulfapyridine is a known molecule, forced degradation studies remain critical for several reasons. Firstly, regulatory bodies like the FDA and ICH mandate these studies to understand a drug's intrinsic stability.[1][2][3] This helps in developing a stable formulation and determining appropriate storage conditions and shelf life.[2][3] Secondly, these studies are essential for the development and validation of a stability-indicating analytical method.[3][4][5] You must prove that your analytical method can separate the intact drug from any potential degradation products, ensuring that the drug's purity and potency can be accurately monitored over time.[1] Finally, identifying degradation products provides insight into the potential formation of toxic impurities, which is a critical safety consideration.[6]
Q2: What are the primary degradation pathways I should expect for Sodium Sulfapyridine?
A2: Based on the structure of Sodium Sulfapyridine, a sulfonamide antibiotic, you should anticipate several key degradation pathways under stress conditions. The primary points of vulnerability are the sulfonamide bond (SO2-NH) and the aniline moiety.
-
Hydrolysis: The sulfonamide bond is susceptible to cleavage under both acidic and alkaline conditions, which would yield sulfanilic acid and 2-aminopyridine. Studies have shown that sulfapyridine readily hydrolyzes in dilute mineral acids. Alkaline conditions also promote hydrolysis.[7]
-
Oxidation: The aniline part of the molecule is prone to oxidation.[8] Using agents like hydrogen peroxide (H2O2) or persulfate can lead to the formation of hydroxylated derivatives and potentially SO2 extrusion products.[8]
-
Photolysis: Exposure to light, particularly UV radiation, can induce complex degradation pathways, including photo-hydrolysis, oxidation, and desulfonation (extrusion of SO2).[6][9] It's noteworthy that some photolytic degradation products have been reported to be more toxic than the parent compound.[6]
Q3: What does a typical experimental setup for a forced degradation study look like according to ICH guidelines?
A3: A robust forced degradation study should be systematic and cover a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guideline Q1A(R2).[1][10] The goal is to achieve a target degradation of 5-20% of the active ingredient.[10][11] Degradation beyond this range can lead to secondary and tertiary degradants that may not be relevant to real-world stability.
Below is a typical protocol for stressing a solution of Sodium Sulfapyridine.
Experimental Protocol: Forced Degradation of Sodium Sulfapyridine
Objective: To generate potential degradation products of Sodium Sulfapyridine for identification and to validate a stability-indicating analytical method.
Materials:
-
Sodium Sulfapyridine reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3% solution
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, calibrated
-
HPLC-UV/PDA-MS system
-
Photostability chamber
-
Oven or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Sodium Sulfapyridine (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at regular intervals (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidation: Mix equal volumes of the stock solution and 3% H2O2. Keep the solution at room temperature for 24 hours. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Store the stock solution in an oven at 70°C for 48 hours. Also, expose the solid drug substance to the same conditions.
-
Photolytic Degradation: Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with a mass spectrometric detector (LC-MS) to aid in identification.[4]
Troubleshooting Guide
Q4: My chromatogram for the acid-stressed sample shows two major new peaks. How can I tentatively identify them?
A4: This is a classic result for the acid hydrolysis of sulfapyridine. The most probable degradation pathway is the cleavage of the sulfonamide bond.
-
Causality: The S-N bond in sulfonamides is the most common site for acid-catalyzed hydrolysis. This reaction breaks the molecule into its two primary building blocks.
-
Expected Products: You should expect to see Sulfanilic Acid (4-aminobenzenesulfonic acid) and 2-Aminopyridine .
-
Identification Strategy using LC-MS:
-
Check the Mass-to-Charge Ratio (m/z): In positive ion mode ESI-MS, you would look for ions corresponding to the protonated molecules [M+H]+.
-
Sulfanilic Acid: Expected m/z = 174.02
-
2-Aminopyridine: Expected m/z = 95.06
-
-
Compare with Standards: The most definitive way to confirm identity is to run authentic reference standards of sulfanilic acid and 2-aminopyridine under the same chromatographic conditions and compare retention times and mass spectra.
-
MS/MS Fragmentation: If standards are unavailable, perform MS/MS on the parent ions. The fragmentation pattern can provide structural confirmation. For example, the fragmentation of sulfanilic acid would likely show a loss of SO3 (80 Da).
-
Q5: I see very little degradation in my oxidative stress sample using 3% H2O2 at room temperature. What should I do?
A5: This is a common issue where the stress condition is not strong enough to induce the desired 5-20% degradation.
-
Causality: The reaction kinetics of oxidation can be slow under mild conditions. Factors like temperature and the presence of catalysts can significantly influence the rate.
-
Troubleshooting Steps:
-
Increase Temperature: Gently heat the reaction mixture. Try running the experiment at 40-50°C. Temperature accelerates most chemical reactions.
-
Increase H2O2 Concentration: You can cautiously increase the concentration of H2O2 (e.g., to 6% or higher), but monitor the reaction closely to avoid excessive degradation.
-
Use a Different Oxidant: Some molecules are resistant to H2O2 but susceptible to other oxidative mechanisms. Consider using a radical-based oxidant like persulfate (e.g., potassium peroxydisulfate) activated by heat or UV light. Sulfate radical-based oxidation has been shown to be effective for sulfonamides.[8]
-
Q6: My photostability study resulted in a complex mixture of many small peaks, and the total peak area is decreasing. What's happening?
A6: This scenario suggests extensive degradation and possibly the formation of non-UV active or volatile products.
-
Causality: Photodegradation is often a high-energy process that can lead to multiple reaction pathways simultaneously, including desulfonation and ring cleavage.[6][9] The decrease in total peak area (mass balance issue) indicates that some degradants may not have a chromophore detectable at your monitoring wavelength or could be small, volatile molecules lost during the experiment.
-
Troubleshooting and Investigation:
-
Check Mass Balance: This is a critical part of a validation system. Sum the area of the main peak and all impurity peaks and compare it to the initial area of the unstressed sample. A significant loss (>5%) needs investigation.
-
Use a Universal Detector: If available, re-inject the sample on an HPLC system with a more universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which do not rely on a chromophore.
-
Change UV Wavelength: Use a photodiode array (PDA) detector to examine the entire UV spectrum. Some degradation products may absorb at a lower wavelength (e.g., ~210 nm) than the parent drug.
-
Consider Headspace GC-MS: If you suspect the formation of small volatile fragments, analyzing the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS) could help identify them.
-
Visualizations & Data
Workflow for a Forced Degradation Study
The following diagram outlines the logical flow of a comprehensive forced degradation study, from initial stress testing to the final characterization of degradation products.
Caption: Experimental workflow for forced degradation studies.
Primary Hydrolytic Degradation Pathway
This diagram illustrates the primary cleavage of Sodium Sulfapyridine under hydrolytic (acidic or basic) conditions.
Caption: Hydrolytic degradation of Sodium Sulfapyridine.
Summary of Stress Conditions and Potential Degradants
The table below summarizes the expected outcomes from a forced degradation study of Sodium Sulfapyridine, providing a quick reference for experimental planning and data interpretation.
| Stress Condition | Typical Reagents & Conditions | Major Degradation Pathway | Key Potential Degradation Products | Expected [M+H]+ m/z |
| Acid Hydrolysis | 0.1 M HCl, 60°C | S-N Bond Cleavage | Sulfanilic Acid | 174.02 |
| 2-Aminopyridine | 95.06 | |||
| Base Hydrolysis | 0.1 M NaOH, 60°C | S-N Bond Cleavage | Sulfanilic Acid | 174.02 |
| 2-Aminopyridine | 95.06 | |||
| Oxidation | 3% H2O2, RT or Heat | Aniline Oxidation, SO2 Extrusion | Hydroxylated Sulfapyridine | 266.05 |
| SO2 Extrusion Products | Varies | |||
| Photolysis | UV/Visible Light (ICH Q1B) | Desulfonation, Oxidation, Hydrolysis | Desulfonated Products, various photo-oxidized species | Varies |
References
-
ResearchGate. (n.d.). Insight into sulfapyridine degradation mechanism and antibacterial activity change using enhanced hydrolysis. Available at: [Link]
-
Kapoor, B., et al. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. Assay and Drug Development Technologies, 18(3), 119-133. Available at: [Link]
-
García-Galán, M. J., et al. (2012). Kinetic studies and characterization of photolytic products of sulfamethazine, sulfapyridine and their acetylated metabolites in water under simulated solar irradiation. Water Research, 46(3), 677-688. Available at: [Link]
-
Tirumaleswara Rao, B., et al. (2016). New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms. International Journal for Pharmaceutical Research Scholars, 5(1), 66-74. Available at: [Link]
-
Jiang, W. T., et al. (2017). Sulfate radical-based oxidation of antibiotics sulfamethazine, sulfapyridine, sulfadiazine, sulfadimethoxine, and sulfachloropyridazine: Formation of SO2 extrusion products and effects of natural organic matter. Environmental Science & Technology, 51(8), 4491-4499. Available at: [Link]
-
Xu, Y., et al. (2014). Photodegradation of sulfapyridine under simulated sunlight irradiation: kinetics, mechanism and toxicity evolvement. Chemosphere, 101, 108-114. Available at: [Link]
-
ResearchGate. (n.d.). The pre-oxidation kinetics and mechanism of sulfapyridine for biodegradability improvement. Available at: [Link]
-
ResearchGate. (n.d.). Sulfate radical-based oxidation of antibiotics sulfamethazine, sulfapyridine, sulfadiazine, sulfadimethoxine, and sulfachloropyridazine: Formation of SO2 extrusion products and effects of natural organic matter. Available at: [Link]
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ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Phillips, M. A. (1946). Acid Hydrolysis of Sulphapyridines. Nature, 157, 265. Available at: [Link]
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BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
ResearchGate. (n.d.). Photodegradation of sulfapyridine under simulated sunlight irradiation: Kinetics, mechanism and toxicity evolvement. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. Available at: [Link]
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SciSpace. (2016). Forced Degradation Studies. Available at: [Link]
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Owerbach, J., et al. (1978). High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. Journal of Pharmaceutical Sciences, 67(9), 1250-1253. Available at: [Link]
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Peppercorn, M. A., & Goldman, P. (1972). Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development. Annals of Internal Medicine, 76(1), 83-89. Available at: [Link]
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Singh, R., & Rehman, Z. U. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Pharmaceutical Research, 1(1), 1-10. Available at: [Link]
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YouTube. (2024). Pharmacology of Sulfapyridine ; Pharmacokinetics, Mechanism of Action, Uses, Effects. Available at: [Link]
-
Zeng, Z., et al. (2021). Photodegradation of Sulfamethoxypyridazine in UV/Co(II)/Peroxymonosulfate System: Kinetics, Influencing Factors, Degradation Pathways, and Toxicity Assessment. Environmental Science & Technology, 55(20), 14045-14055. Available at: [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Available at: [Link]
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PubChem. (n.d.). Sulfapyridine. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. (n.d.). Sulfapyridine. Available at: [Link]
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ResearchGate. (n.d.). Effect of Radical Species and Operating Parameters on the Degradation of Sulfapyridine Using UV/Chlorine System. Available at: [Link]
-
Al-Janabi, A. S., et al. (2020). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Analytical Methods in Chemistry, 2020, 8896313. Available at: [Link]
-
Velev, D. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]
-
Shi, X. Y., et al. (2023). Indirect photodegradation of sulfadimidine and sulfapyridine: Influence of CDOM components and main seawater factors. Chemosphere, 330, 138821. Available at: [Link]
-
El-Gindy, A., et al. (1989). Determination of sulphacetamide, sulphadimidine or sulphathiourea in the presence of their degradation products using first derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 7(5), 571-576. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Available at: [Link]
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Optimizing "Sodium sulfapyridine" dosage to minimize cytotoxicity in cell lines
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the dosage of Sodium Sulfapyridine in cell culture experiments. Our focus is to achieve the desired biological effect while minimizing off-target cytotoxicity. The content is structured in a question-and-answer format, addressing common challenges and providing detailed, field-proven protocols and troubleshooting advice.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses foundational questions about Sodium Sulfapyridine's properties and its interaction with cell lines.
Q1: What is Sodium Sulfapyridine and what are its known mechanisms of action?
Sodium Sulfapyridine is the sodium salt of Sulfapyridine, a sulfonamide antibiotic.[1] In bacteria, its primary mechanism is the competitive inhibition of the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis.[1][2] Since folic acid is a necessary precursor for synthesizing nucleic acids (DNA and RNA), this action is bacteriostatic, meaning it inhibits bacterial growth rather than killing the cells outright.[2][3] In mammalian cell research, it is often studied as the primary active metabolite of Sulfasalazine, a drug used to treat inflammatory bowel disease and rheumatoid arthritis.[4][5]
Q2: Why does Sodium Sulfapyridine exhibit cytotoxicity in mammalian cell lines?
While its antibacterial action is well-defined, cytotoxicity in mammalian cells is more complex and can occur through several mechanisms:
-
Metabolic Bioactivation: Sulfapyridine can be metabolized, for instance by liver microsomes, into reactive intermediates like sulfapyridine hydroxylamine.[4][6] This hydroxylamine metabolite has been shown to be directly cytotoxic and can induce methemoglobinemia, indicating it is a significant contributor to the compound's toxicity.[4][6]
-
Induction of Apoptosis: The parent compound, sulfasalazine, has been shown to accelerate neutrophil apoptosis through a caspase-8 and caspase-3 dependent pathway.[7] It is plausible that sulfapyridine contributes to or mediates similar pro-apoptotic effects in other cell types. Some sulfonamide derivatives are known to induce apoptosis through the activation of caspase-9 and caspase-3 cascades.[8]
-
Oxidative Stress: While not as extensively documented for sulfapyridine itself, its parent drug, sulfasalazine, is known to be involved in pathways related to oxidative stress.[9][10] Oxidative stress from reactive oxygen species (ROS) can damage cellular components and trigger cell death pathways. Other sulfa drugs have been shown to exert cytotoxic effects by inducing oxidative stress.[11]
Q3: Is the cytotoxic effect of Sodium Sulfapyridine consistent across all cell lines?
No. The sensitivity of different cell lines to a chemical compound can vary significantly.[12] This variability is due to differences in metabolic rates, expression levels of drug-metabolizing enzymes, membrane transporter proteins, and the status of cell signaling pathways (e.g., apoptosis pathways).[12][13] Therefore, it is critical to perform an independent dose-response optimization for each specific cell line used in your research.[12] An optimal, non-toxic dose in one cell line may be cytotoxic in another.
Section 2: Experimental Design & Core Protocol
A successful experiment begins with a robust design. This section provides a step-by-step guide to determining the optimal concentration range for Sodium Sulfapyridine.
Q4: How do I design and perform a dose-response experiment to determine the IC50 value?
A dose-response experiment is essential for quantifying a drug's potency and identifying the concentration that inhibits a biological function by 50% (IC50).[14] The following protocol outlines a standard approach using a tetrazolium-based assay like MTT, which measures cell metabolic activity as an indicator of viability.[15]
Detailed Protocol: Dose-Response Assay for Sodium Sulfapyridine
1. Preparation and Cell Seeding:
- Cell Health: Use cells that are in the logarithmic (log) growth phase and have a consistent, low passage number. Avoid using cells that are over-confluent, as this can lead to spontaneous cell death.[16]
- Seeding Density: Determine the optimal seeding density for your specific cell line in a 96-well plate. The goal is to ensure cells are still in log-phase growth at the end of the experiment (e.g., 72 hours). A good starting point for many adherent cell lines is 5,000-10,000 cells per well.[14][15]
- Procedure:
- Harvest and count cells, ensuring high viability (>95%).
- Dilute the cell suspension to the predetermined optimal density in a complete culture medium.[14]
- Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
- To mitigate evaporation or "edge effects," fill the outer perimeter wells with 100 µL of sterile PBS or medium without cells.[15][16]
- Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach and resume growth.[14]
2. Compound Preparation and Treatment:
- Stock Solution: Prepare a high-concentration stock solution of Sodium Sulfapyridine. Due to its limited water solubility, a solvent like DMSO is often required.[17] Ensure the final DMSO concentration in the culture wells is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[16]
- Serial Dilutions:
- Perform a series of 1:2 or 1:3 serial dilutions of the stock solution in a complete culture medium to create a wide range of treatment concentrations (e.g., from 100 µM down to the nM range).[14]
- Prepare a Vehicle Control containing the same final concentration of DMSO as the highest drug concentration well.[14]
- Include a Negative Control of untreated cells (medium only).[14]
- Cell Treatment:
- Carefully remove the seeding medium from the wells.
- Add 100 µL of the medium containing the various drug concentrations, vehicle control, and negative control to the appropriate wells. Test each concentration in triplicate.[14]
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), which should be relevant to the biological question being asked.[14]
3. Assessment of Cell Viability (MTT Assay Example):
- At the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
- Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
- Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[15]
- Gently agitate the plate for 10-15 minutes to ensure complete dissolution.[15]
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[18]
4. Data Analysis:
- Average the triplicate absorbance readings for each concentration.
- Subtract the average absorbance of a "blank" control (medium + MTT + solvent, no cells).
- Calculate the percentage of cell viability for each concentration relative to the vehicle control, which is set to 100%.[14]
- Formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
- Plot the percentage of cell viability against the logarithm of the drug concentration.
- Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) with software like GraphPad Prism or R to determine the IC50 value.[14]
Workflow for Dose-Response Experiment
Caption: Workflow for determining the IC50 of Sodium Sulfapyridine.
Section 3: Troubleshooting Guide
Even with a robust protocol, unexpected issues can arise. This guide addresses common problems encountered during cytotoxicity assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the wells.[18] 2. Edge Effects: Evaporation and temperature fluctuations in the outer wells of the plate.[15][16] 3. Pipetting Errors: Inaccurate pipetting of cells, drug, or assay reagents. | 1. Cell Seeding: Ensure the cell suspension is homogenous before and during plating. Gently rock the plate in a cross pattern after seeding to distribute cells evenly. 2. Plate Mapping: Fill the outer wells with sterile PBS or media and do not use them for experimental data. Use a plate sealer during long incubations.[15][16] 3. Pipetting: Use calibrated pipettes and proper technique. Change tips between different drug concentrations. |
| Low absorbance readings / weak signal | 1. Low Cell Density: Too few viable cells to generate a strong signal.[16] 2. Insufficient Incubation Time: The incubation period with the assay reagent (e.g., MTT) was too short.[16] 3. Cell Culture Conditions: Cells are not metabolically active due to poor health, nutrient depletion, or over-confluency. | 1. Optimize Seeding: Perform a cell titration experiment to find the optimal cell number that gives a robust signal within the linear range of the assay.[16] 2. Optimize Incubation: Increase the incubation time with the assay reagent (e.g., 3-4 hours for MTT).[15] 3. Cell Health: Ensure you are using healthy, log-phase cells. Check for contamination and ensure the medium is fresh. |
| High background in control wells | 1. Reagent Contamination: Bacterial or fungal contamination of media or reagents. 2. Media Interference: Components in the cell culture medium (e.g., phenol red, high serum levels) may interfere with the assay.[19] 3. Spontaneous Reagent Reduction: Extended exposure of assay reagents to light can cause non-enzymatic reduction.[20] | 1. Aseptic Technique: Use strict aseptic techniques and check reagents and cultures for contamination. 2. Media Controls: Always include a "media only" blank control. If high, consider using a medium without phenol red for the assay portion or reducing serum concentration.[19] 3. Protect from Light: Keep tetrazolium dyes and other light-sensitive reagents protected from light. |
| Drug precipitates in the culture medium | 1. Poor Solubility: Sodium Sulfapyridine has limited solubility in aqueous solutions.[1] 2. High Solvent Concentration: The concentration of the stock solvent (e.g., DMSO) is too high when diluted into the aqueous medium, causing the drug to crash out. | 1. Check Solubility Limits: Do not exceed the known solubility of the compound in your final culture medium.[16] 2. Use Higher Stock Concentration: Prepare a more concentrated stock solution so a smaller volume is needed, keeping the final solvent concentration low. Ensure the stock is fully dissolved before diluting. |
Section 4: Advanced Mechanistic Insights
Understanding the "how" and "why" of cytotoxicity can inform experimental design and data interpretation.
Q5: What cellular pathways are likely involved in Sodium Sulfapyridine-induced cell death?
Based on evidence from sulfapyridine and related sulfonamides, a likely mechanism of cytotoxicity involves the induction of apoptosis, a form of programmed cell death. This process is tightly regulated by a family of proteases called caspases .[21][22]
The process can be initiated by various cellular stresses, including those potentially caused by sulfapyridine's reactive metabolites or the induction of oxidative stress.[4][11] This can trigger one of two main caspase activation pathways:
-
The Extrinsic (Death Receptor) Pathway: This pathway is activated by external signals. The parent compound of sulfapyridine, sulfasalazine, has been shown to accelerate apoptosis via a caspase-8-dependent pathway, which is a key initiator caspase in this route.[7]
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by internal cellular stress. It involves the release of cytochrome c from the mitochondria, which leads to the activation of the initiator caspase-9.[21]
Both pathways converge on the activation of effector caspases , such as caspase-3, which then cleave a multitude of cellular substrates, leading to the systematic dismantling of the cell and the morphological hallmarks of apoptosis.[21][23]
Potential Pathway of Sulfapyridine-Induced Cytotoxicitydot
// Nodes SP [label="Sodium Sulfapyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolism [label="Cellular Metabolism\n(e.g., Microsomal)", fillcolor="#FBBC05"]; Reactive [label="Reactive Metabolites\n(e.g., Hydroxylamine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stress [label="Oxidative Stress\n(ROS Production)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial\nPerturbation", fillcolor="#F1F3F4"]; Casp9 [label="Caspase-9\nActivation", fillcolor="#F1F3F4"]; Casp8 [label="Caspase-8\nActivation", fillcolor="#F1F3F4"]; Casp3 [label="Effector Caspase-3\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges SP -> Metabolism [label="Bioactivation"]; Metabolism -> Reactive; Reactive -> Stress; Reactive -> Mito; Stress -> Mito;
Mito -> Casp9 [label="Intrinsic Pathway"];
// Assuming a potential link to extrinsic pathway based on parent compound SP -> Casp8 [label="Extrinsic Pathway\n(Hypothesized)", style=dashed];
Casp9 -> Casp3; Casp8 -> Casp3; Casp3 -> Apoptosis [label="Execution"]; }
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Troubleshooting peak tailing and asymmetry in "Sodium sulfapyridine" HPLC analysis
Welcome to the technical support center for the HPLC analysis of Sodium Sulfapyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common chromatographic issues, specifically peak tailing and asymmetry. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions based on the physicochemical properties of sulfapyridine and the fundamental principles of chromatography.
Understanding the Analyte: Sodium Sulfapyridine
Before diving into troubleshooting, it's crucial to understand the molecule you are working with. Sodium sulfapyridine is the salt of sulfapyridine. Sulfapyridine is an amphoteric molecule, but its primary basic character comes from the aniline amino group, while the sulfonamide group imparts acidic properties. The pKa of sulfapyridine is approximately 8.4.[1][2][3] This means its ionization state is highly dependent on the mobile phase pH, which is a critical factor in controlling retention and peak shape in reversed-phase HPLC.
Key Physicochemical Properties of Sulfapyridine:
| Property | Value/Characteristic | Significance in HPLC |
| Chemical Structure | Contains a basic amino group and an acidic sulfonamide group. | Prone to secondary interactions with the stationary phase, especially residual silanols.[4][5] |
| pKa | ~8.4 | The analyte's charge state, and therefore its retention and peak shape, will be highly sensitive to mobile phase pH around this value.[1][2][3] |
| Solubility | Sparingly soluble in acetone, slightly soluble in alcohol, and very slightly soluble in water. Freely soluble in dilute mineral acids and aqueous solutions of sodium and potassium hydroxide.[1][6] | The sample diluent must be carefully chosen to ensure complete dissolution and compatibility with the mobile phase to prevent peak distortion. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My sodium sulfapyridine peak is exhibiting significant tailing. What is the most likely cause and my first troubleshooting step?
Answer:
The most common cause of peak tailing for a basic compound like sulfapyridine in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[5][7] Specifically, the basic amino group on the sulfapyridine molecule can interact with acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[4][8][9] These interactions are a secondary retention mechanism to the primary hydrophobic interaction, causing some analyte molecules to be retained longer, which results in a tailing peak.[10]
Your first and most effective troubleshooting step is to adjust the mobile phase pH .
Protocol 1: Mobile Phase pH Adjustment
Objective: To suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions with the basic sulfapyridine molecule.
Step-by-Step Methodology:
-
Prepare a Buffered Mobile Phase: Use a buffer with a pKa within +/- 1 pH unit of your target pH. For sulfapyridine, a low pH is generally recommended to improve peak shape.[7][11] A common starting point is a phosphate or formate buffer at a pH between 2.5 and 3.5.
-
Initial pH Selection: Start with a mobile phase pH of 3.0. At this pH, the majority of the acidic silanol groups on the column will be protonated (non-ionized), significantly reducing their ability to interact with the protonated basic sites on the sulfapyridine molecule.[7][9]
-
Buffer Concentration: Ensure your buffer concentration is adequate, typically between 10-25 mM for UV applications.[12][13] This concentration is sufficient to control the pH at the column surface and buffer the injected sample.
-
Systematic pH Evaluation: If tailing persists, systematically lower the pH in 0.2 unit increments down to a pH of 2.5. Observe the peak shape at each step.
-
Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase (at least 10-15 column volumes) before each injection to ensure a stable baseline and reproducible retention times.
Causality Explained: By operating at a low pH, you are protonating the silanol groups on the silica surface, effectively neutralizing their negative charge. This minimizes the ionic interaction with the positively charged (at low pH) sulfapyridine, leading to a more symmetrical peak based primarily on hydrophobic interactions.
Question 2: I've adjusted the mobile phase pH, but I still see some peak tailing. What should I try next?
Answer:
If pH adjustment alone does not resolve the issue, the problem may lie with the column itself or other mobile phase parameters. The next logical steps involve evaluating your column choice and considering the use of mobile phase additives.
Option A: Evaluate Your HPLC Column
Not all C18 columns are created equal. For basic compounds like sulfapyridine, using a modern, high-purity, end-capped column is critical.
-
End-Capping: End-capping is a process where residual silanol groups are chemically bonded with a small, non-polar group (like trimethylsilyl) to make them less active.[5][14] Using a column that is not fully end-capped will lead to more pronounced tailing with basic analytes.
-
Silica Purity: Older columns made from "Type A" silica have a higher metal content and more acidic silanols, which can exacerbate tailing.[8] Modern "Type B" high-purity silica columns are recommended.[9]
Option B: Use Mobile Phase Additives (Silanol Blockers)
If you are constrained to using a particular column, you can add a "silanol blocker" to the mobile phase. These are typically small basic compounds that compete with your analyte for the active silanol sites.
Protocol 2: Employing a Competitive Base Additive
Objective: To saturate the active silanol sites on the stationary phase with a small basic molecule, preventing them from interacting with sulfapyridine.
Step-by-Step Methodology:
-
Select an Additive: Triethylamine (TEA) is a common choice. It is a small amine that will preferentially interact with the silanol groups.
-
Determine Concentration: Add a low concentration of TEA to your mobile phase, typically in the range of 0.1% (v/v).
-
pH Re-adjustment: After adding TEA, you will need to re-adjust the pH of your mobile phase to your desired setpoint (e.g., pH 3.0) using an acid like phosphoric acid or formic acid.
-
Equilibrate and Analyze: Equilibrate the column thoroughly with the new mobile phase and inject your sample. Compare the peak asymmetry to the previous run.
Causality Explained: The TEA molecules in the mobile phase will have a strong affinity for the deprotonated silanol groups. By "pre-occupying" these sites, they effectively shield the sulfapyridine molecules from these secondary interactions, resulting in a more symmetric peak shape.
Question 3: My peak shape is now acceptable, but my retention time is unstable. What could be the cause?
Answer:
Retention time instability often points to issues with the mobile phase preparation or the HPLC system itself. A common culprit when working with buffered mobile phases is improper pH control or buffer capacity.
The pH of the mobile phase should be at least 2 pH units away from the analyte's pKa to ensure a single ionic form of the analyte is present.[15] If the mobile phase pH is too close to the pKa of sulfapyridine (~8.4), small fluctuations in pH can cause shifts in the equilibrium between the ionized and non-ionized forms, leading to inconsistent retention times. While low pH is recommended for peak shape, ensuring this pH is stable is key for reproducibility.
Troubleshooting Flowchart for Retention Time Instability
Caption: Logical workflow for troubleshooting retention time instability.
Question 4: I am observing peak fronting. What does this indicate?
Answer:
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can occur.[8] The two most likely causes are sample overload or poor sample solubility .
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted peak shape.
-
Poor Sample Solubility: If the sample solvent (diluent) is significantly stronger (more organic) than the mobile phase, the analyte may not partition correctly onto the stationary phase at the column inlet. Conversely, if the analyte is not fully dissolved in the diluent, it can precipitate upon injection into the mobile phase.
Protocol 3: Addressing Peak Fronting
Objective: To ensure the analyte is introduced to the column in a manner compatible with the chromatographic system.
Step-by-Step Methodology:
-
Reduce Sample Concentration: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with lower concentration, you were likely overloading the column.
-
Match Sample Diluent to Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase. If this is not possible due to solubility constraints, use a diluent that is weaker than or as close in composition as possible to the mobile phase. For sodium sulfapyridine, which has low aqueous solubility, a small amount of organic solvent (like acetonitrile or methanol) matching the mobile phase composition may be necessary. Ensure the final injection volume is small to minimize this effect.
-
Check for Precipitation: After preparing your sample in the diluent, visually inspect it for any cloudiness or particulate matter. If observed, you may need to adjust the diluent composition or gently warm the sample to ensure complete dissolution.
Troubleshooting Summary Diagram
Caption: Decision tree for troubleshooting peak asymmetry.
References
-
Tirumaleswara Rao, B., Madhavi, S., & Sudheer, C.H. (2016). New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms. International Journal for Pharmaceutical Research Scholars (IJPRS), 5(1), 66-74. [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Kapoor, B., Gupta, R., et al. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. Assay and Drug Development Technologies, 18(3), 119-133. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ResearchGate. (2012, August 22). Tailing in HPLC peak. [Link]
- United States Pharmacopeia. (n.d.). USP Monographs: Sulfapyridine. USP29-NF24.
-
Scribd. (n.d.). Sulfapyridine USP Testing Procedure. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
PubMed. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of Pharmaceutical Sciences, 79(12), 1095-8. [Link]
-
Cytiva Life Sciences. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]
-
PMC - NIH. (2021, June 22). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. [Link]
-
The Theory of HPLC Column Chemistry. (n.d.). Retrieved from [Link]
-
Molecular Recognition and Identification of Sulfapyridine and Sulfadimethoxine by High Performance Liquid Chromatography with Mo. (n.d.). Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Retrieved from [Link]
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- 2. 144-83-2 CAS MSDS (Sulfapyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Sulfapyridine CAS#: 144-83-2 [m.chemicalbook.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. scribd.com [scribd.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. researchgate.net [researchgate.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. hplc.eu [hplc.eu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
Technical Support Center: Mitigating Sodium Sulfapyridine Interference in Biochemical Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges posed by sodium sulfapyridine interference in biochemical assays. This guide provides in-depth troubleshooting advice, detailed protocols, and frequently asked questions to ensure the integrity and accuracy of your experimental data.
Introduction to Sodium Sulfapyridine Interference
Sodium sulfapyridine, a sulfonamide antibiotic and a primary metabolite of the anti-inflammatory drug sulfasalazine, is a compound frequently encountered in clinical and pre-clinical research.[1] Its chemical properties, including its aromatic amine structure and electron-rich nature, can lead to significant interference in a variety of biochemical assays. This interference can manifest as false positives, false negatives, or a general decrease in assay sensitivity and reproducibility, ultimately confounding data interpretation. Understanding the mechanisms of interference is the first step toward effective mitigation.
Frequently Asked Questions (FAQs)
Here we address common questions regarding sodium sulfapyridine interference.
General Questions
Q1: What are the primary mechanisms by which sodium sulfapyridine interferes with biochemical assays?
A1: Sodium sulfapyridine can interfere through several mechanisms:
-
Optical Interference: It possesses intrinsic absorbance and fluorescence properties that can overlap with the excitation or emission spectra of assay reagents and products, leading to artificially high or low signals.[2]
-
Redox Activity: As a sulfonamide, it can participate in redox reactions, potentially interfering with assays that rely on redox-sensitive enzymes like peroxidases or those that measure NADH/NADPH.
-
Enzyme Inhibition/Activation: It can directly interact with assay enzymes, either inhibiting or, in some cases, activating them, leading to inaccurate measurements of the intended biological activity.
-
Compound Aggregation: At higher concentrations, small molecules like sulfapyridine can form aggregates that nonspecifically sequester and inhibit enzymes, a common cause of false positives in high-throughput screening (HTS).[2][3]
Q2: At what concentrations does sodium sulfapyridine typically become problematic in assays?
A2: The concentration at which interference occurs is highly assay-dependent. However, issues can arise in the low micromolar range, particularly in sensitive fluorescence or enzyme-based assays. It is crucial to determine the interference threshold for your specific assay by running appropriate controls.
Assay-Specific Questions
Q3: I'm seeing unexpectedly high background in my ELISA. Could sodium sulfapyridine be the cause?
A3: Yes, this is a common issue. The high background could be due to:
-
Cross-reactivity: The structure of sulfapyridine might lead to non-specific binding to the capture or detection antibodies.
-
HRP Interference: If you are using a horseradish peroxidase (HRP) conjugate, sulfapyridine might directly interact with the HRP enzyme or its substrate (e.g., TMB), leading to aberrant signal generation.[4][5][6]
-
Optical Interference: If the final product of your ELISA is colorimetric, the inherent color of a sulfapyridine-containing sample could contribute to the absorbance reading.
Q4: My luciferase reporter gene assay is showing inconsistent results or an unexpectedly high signal with samples containing sulfapyridine. What's happening?
A4: Luciferase assays can be particularly sensitive to small molecule interference.[7] An unexpectedly high signal could be a counterintuitive result of luciferase inhibition. Some inhibitors can stabilize the luciferase enzyme, leading to its accumulation over the course of a cell-based assay and a resultant increase in signal.[7][8] Inconsistent results can also stem from direct inhibition of the luciferase enzyme or quenching of the luminescent signal.
Q5: How can I confirm that sodium sulfapyridine is indeed the cause of the interference I'm observing?
A5: To confirm interference, you should perform a series of control experiments:
-
Spike-in Controls: Add known concentrations of sodium sulfapyridine to your assay buffer and to a sample matrix devoid of your analyte of interest. This will help you determine if the compound itself generates a signal or quenches it.
-
Orthogonal Assays: Validate your findings using an orthogonal assay that has a different detection principle.[3][9][10][11][12][13] For example, if you suspect interference in a fluorescence-based assay, try a method based on absorbance or mass spectrometry.
-
No-Enzyme Controls: For enzymatic assays, run a control reaction without the enzyme to see if sulfapyridine reacts with the substrate or detection reagents.
Troubleshooting Guides: A Proactive Approach
This section provides structured troubleshooting workflows for common assay platforms when sodium sulfapyridine interference is suspected.
Logical Flow for Identifying and Mitigating Interference
The following diagram illustrates a systematic approach to troubleshooting assay interference.
Caption: A systematic workflow for troubleshooting assay interference.
Guide 1: Addressing Interference in Immunoassays (e.g., ELISA)
Problem: High background, low signal, or poor reproducibility in an ELISA.
| Potential Cause | Troubleshooting Step | Rationale |
| Non-specific Binding | Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by adding a mild detergent like Tween-20).[4][5][6][14][15] | Thorough washing can remove weakly bound, interfering molecules. |
| HRP Interference | Run a control with HRP, substrate, and sulfapyridine (without antibodies or analyte) to check for direct effects on the enzyme or substrate.[8][16] | This helps to isolate the source of interference. |
| Matrix Effects | Prepare your standards in a matrix that closely matches your samples, including a similar concentration of sulfapyridine if possible. | This can help to normalize for any non-specific effects of the compound. |
| Sample Clean-up | If interference persists, consider pre-treating your samples to remove sulfapyridine using Solid-Phase Extraction (SPE). | This is a more rigorous approach to physically remove the interfering compound. |
Guide 2: Mitigating Interference in Reporter Gene Assays (Luciferase, β-Galactosidase)
Problem: Inconsistent, low, or unexpectedly high signals in a reporter gene assay.
| Potential Cause | Troubleshooting Step | Rationale |
| Direct Enzyme Inhibition | Perform an in vitro assay with purified luciferase or β-galactosidase and varying concentrations of sulfapyridine.[7][17] | This will determine if the compound directly inhibits the reporter enzyme. |
| Signal Quenching/Enhancement | In a cell-free system, mix a known amount of light-producing substrate (for luciferase) or product (for β-gal) with sulfapyridine and measure the signal. | This will reveal if the compound is optically interfering with the final readout. |
| Cellular Effects | Run a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed effects are not due to cytotoxicity. | It's crucial to distinguish between pathway modulation and cell death. |
| Use of an Orthogonal Reporter | If possible, validate your findings using a different reporter system (e.g., if you used luciferase, try a β-galactosidase or SEAP assay). | This helps to confirm that the observed effect is on the biological pathway of interest, not the reporter itself. |
Guide 3: Troubleshooting Enzymatic Assays (e.g., HRP-based)
Problem: Altered enzyme kinetics or unreliable results in the presence of sulfapyridine.
| Potential Cause | Troubleshooting Step | Rationale |
| Substrate Competition/Inhibition | Perform a full kinetic analysis (e.g., Michaelis-Menten plot) in the presence and absence of sulfapyridine to determine the mechanism of inhibition.[16][18][19] | This provides a detailed understanding of how the compound is affecting the enzyme. |
| Redox Interference | Include a reducing agent, such as DTT, in your assay buffer if appropriate for your enzyme, to counteract potential redox cycling by sulfapyridine.[20] | This can mitigate interference from redox-active compounds. |
| Buffer Optimization | Test different pH values and ionic strengths for your assay buffer to see if this reduces the interference. | Changes in buffer conditions can alter the interaction between the interfering compound and the enzyme. |
| Alternative Substrate | If using a chromogenic HRP substrate like TMB, consider switching to a chemiluminescent or fluorescent substrate with different chemical properties. | An alternative substrate may be less susceptible to interference from sulfapyridine. |
Experimental Protocols
Here are detailed protocols for key mitigation strategies.
Protocol 1: Sample Clean-up using Solid-Phase Extraction (SPE)
This protocol is a general guideline for removing sulfapyridine from aqueous samples like cell culture media or diluted plasma using a reversed-phase SPE cartridge.
Workflow for SPE Sample Clean-up dot graph TD { A[Conditioning] --> B[Equilibration]; B --> C[Sample Loading]; C --> D[Washing]; D --> E[Elution]; subgraph "SPE Steps" A; B; C; D; E; end style A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style B fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF }
Sources
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- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. ethosbiosciences.com [ethosbiosciences.com]
- 6. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Stabilizing and rapid thionin staining of TMB-based HRP reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 9. How Are Biochemical Standards Used in Analytical Method Validation? [synapse.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. revvitysignals.com [revvitysignals.com]
- 12. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 13. rc.med.sumdu.edu.ua [rc.med.sumdu.edu.ua]
- 14. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. researchgate.net [researchgate.net]
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- 17. researchgate.net [researchgate.net]
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- 19. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
Technical Support Center: Sodium Sulfapyridine Stability and Storage for Research Applications
Welcome to the technical support guide for Sodium Sulfapyridine. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of Sodium Sulfapyridine throughout your experimental workflows. As a water-soluble form of the sulfonamide antibiotic Sulfapyridine, its proper handling is paramount for achieving reproducible and reliable results. This guide moves beyond simple instructions to explain the underlying chemical principles governing its stability, helping you troubleshoot common issues and maintain the quality of your research materials.
Section 1: Frequently Asked Questions (FAQs) - Core Knowledge
This section addresses the most common initial inquiries regarding Sodium Sulfapyridine.
Q: What is the fundamental difference between Sulfapyridine and Sodium Sulfapyridine?
A: The primary difference lies in their solubility and pH characteristics. Sulfapyridine is the parent compound, which is a weakly acidic molecule with very low solubility in water (approximately 1 gram in 3500 mL)[1][2]. Sodium Sulfapyridine is the sodium salt of this compound[3]. This salt form is significantly more soluble in water (approximately 1 gram in 1.5 mL) and forms an alkaline solution (a 5% aqueous solution has a pH of about 11.4)[2]. This high water solubility is the principal reason it is used for preparing aqueous stock solutions in research.
Q: What are the definitive storage conditions for solid Sodium Sulfapyridine?
A: To maintain its integrity, solid Sodium Sulfapyridine must be stored under controlled conditions. The key parameters are temperature, light, and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation processes.[4] |
| Light | Protect from light (Store in an amber vial or dark place) | The parent compound, Sulfapyridine, is known to slowly darken upon exposure to light.[1][5][6] Protecting the sodium salt is a critical preventative measure. |
| Atmosphere | Tightly sealed container in a dry, well-ventilated area | Sodium Sulfapyridine is hygroscopic and can react with atmospheric carbon dioxide (CO2) and moisture. This reaction can liberate the free, less soluble Sulfapyridine, impacting future dissolution.[2][7] |
| Chemicals | Store away from strong oxidizing agents | The compound is incompatible with strong oxidizers, which can cause chemical decomposition.[1][7][8] |
Q: What are the visual signs of degradation in solid Sodium Sulfapyridine?
A: The most common visual indicator of degradation is a change in color. The powder should be a white or yellowish-white crystalline powder[9]. A slow darkening or development of a pronounced yellow or brownish tint suggests potential degradation, likely due to light exposure[1][6]. Another sign is clumping or a "wet" appearance, indicating moisture absorption.
Q: How should I prepare a stock solution of Sodium Sulfapyridine?
A: Due to its high water solubility, preparing a stock solution is straightforward. However, to ensure stability, it is crucial to use high-purity, deionized, and preferably degassed water. See Protocol 3.1 for a detailed step-by-step procedure. It is also soluble in ethanol[2].
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems that may arise during experimentation.
Q1: My solid Sodium Sulfapyridine powder is difficult to dissolve in water, leaving a fine precipitate. Why is this happening?
A: This is a classic sign of improper storage. When Sodium Sulfapyridine is exposed to humid air over time, it can absorb atmospheric CO2. The alkaline nature of the sodium salt in the presence of moisture facilitates a reaction with CO2, which neutralizes the salt and liberates the free form, Sulfapyridine.[2] Because Sulfapyridine is poorly soluble in water, this results in the fine precipitate you are observing[1][2].
-
Corrective Action: Use a fresh, properly stored vial of the compound. If that is not possible, you may attempt to dissolve the powder by carefully adjusting the pH upwards with dilute NaOH, but this is not ideal as it alters the solution conditions. The best practice is to always store the solid compound in a tightly sealed container, preferably within a desiccator.
Q2: I prepared a clear aqueous stock solution, but after a day, I noticed a precipitate forming. What is the cause?
A: This issue is also related to CO2 absorption, but occurring in the solution phase. An unbuffered aqueous solution of Sodium Sulfapyridine is alkaline and will absorb CO2 from the air. This lowers the pH of the solution. As the pH drops, the equilibrium shifts from the soluble sodium salt to the insoluble free Sulfapyridine, causing it to precipitate out.
-
Corrective Action: Prepare stock solutions fresh whenever possible. If a solution must be stored, use a tightly sealed, airtight container with minimal headspace to reduce air exposure. For longer-term storage, consider aliquoting and freezing the solution. See Protocol 3.2 for best practices.
Q3: My stock solution has developed a yellow or brown tint. Can I still use it for my experiments?
A: Discoloration indicates chemical degradation, most commonly photodegradation[10]. The colored products are impurities and degradation byproducts that can interfere with your experiment, potentially causing artifacts or toxicity in cell-based assays[10].
-
Corrective Action: It is strongly recommended to discard the discolored solution and prepare a fresh one from a reliable solid stock. Always store stock solutions in amber tubes or wrap them in aluminum foil to protect them from light.
Q4: I am observing high variability in my results between experiments conducted on different days using the same stock solution. Could compound stability be the problem?
A: Yes, this is a strong possibility. The stability of Sodium Sulfapyridine in aqueous solution is finite. Degradation is not always visually apparent but can result in a lower effective concentration of the active compound over time. This degradation can be accelerated by factors like light exposure, temperature fluctuations, and pH changes[11][12].
-
Corrective Action: For sensitive and quantitative experiments, always prepare the stock solution fresh on the day of use. If storing a solution, even for a short period, it should be aliquoted to avoid repeated freeze-thaw cycles and temperature fluctuations[13].
Section 3: Protocols and Best Practices
Protocol 3.1: Recommended Procedure for Preparing an Aqueous Stock Solution
-
Preparation: Allow the sealed container of Sodium Sulfapyridine to equilibrate to room temperature before opening to prevent water condensation on the cold powder.
-
Weighing: In a clean, dry weighing vessel, accurately weigh the desired amount of Sodium Sulfapyridine powder. Perform this step quickly to minimize exposure to air.
-
Dissolution: Add the powder to your target volume of high-purity, sterile water (e.g., Milli-Q® or equivalent). Use a sterile glass container or polypropylene tube.
-
Mixing: Gently vortex or swirl the solution until the powder is completely dissolved. The solution should be clear and colorless.
-
Filtration (Optional but Recommended): For cell culture or other sensitive applications, sterile-filter the solution through a 0.22 µm filter to remove any potential microbial contaminants or particulate matter.
-
Storage: Immediately use the solution or store it according to the guidelines in Protocol 3.2 .
Protocol 3.2: Best Practices for Storage of Stock Solutions
-
Short-Term (1-3 days): Store at 2-8°C in a tightly sealed, light-protected container (e.g., an amber tube).
-
Long-Term (>3 days): For maximum stability, dispense the stock solution into single-use aliquots in airtight cryovials and store at -20°C or -80°C for up to one year[13]. This minimizes air exposure and prevents degradation from repeated freeze-thaw cycles.
-
Labeling: Always label tubes clearly with the compound name, concentration, solvent, and date of preparation.
Section 4: Technical Data Summary
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₀N₃NaO₂S (often as monohydrate: C₁₁H₁₀N₃NaO₂S·H₂O) | [3][4] |
| Molecular Weight | 271.27 g/mol (Anhydrous); 289.29 g/mol (Monohydrate) | [3][4] |
| CAS Number | 127-57-1 | [3][4] |
| Appearance | White to yellowish-white crystalline powder | [9] |
| pH | ~11.4 (5% aqueous solution) | [2] |
Table 2: Solubility Data
| Solvent | Solubility | Source |
| Water | Freely soluble (~667 mg/mL) | [2][4] |
| Ethanol | Soluble (1 g in ~10 mL) | [2] |
| Acetone | Slightly Soluble (Sulfapyridine parent: 1 g in 65 mL) | [1][2] |
| DMSO | Slightly Soluble | [1] |
Section 5: Visual Workflows and Pathways
The following diagrams provide visual guides for troubleshooting and understanding the stability of Sodium Sulfapyridine.
Caption: Troubleshooting workflow for dissolution issues.
Sources
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- 2. Sulfapyridine [drugfuture.com]
- 3. Sulfapyridine Sodium | C11H10N3NaO2S | CID 23667654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. toku-e.com [toku-e.com]
- 5. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 144-83-2 CAS MSDS (Sulfapyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Indirect photodegradation of sulfadimidine and sulfapyridine: Influence of CDOM components and main seawater factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Impact of pH on the stability and activity of "Sodium sulfapyridine"
Technical Support Center: Sodium Sulfapyridine
Welcome to the technical support guide for Sodium Sulfapyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental complexities associated with the pH-dependent properties of this molecule. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your research.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my sodium sulfapyridine precipitating out of solution when I adjust the pH towards neutral or acidic conditions?
Answer:
This is a classic solubility issue rooted in the chemical structure of sulfapyridine. Sulfapyridine is an amphoteric molecule, but its solubility in water is very low (less than 0.1 g/100 mL)[1][2]. The "sodium" salt form is used to dramatically increase its aqueous solubility. The key to maintaining this solubility lies in understanding its pKa.
-
The Science: The sulfapyridine molecule has a pKa of approximately 8.4[1][3]. This pKa corresponds to the sulfonamide group (-SO₂NH-).
-
Above the pKa (Alkaline pH > 8.4): The sulfonamide group is deprotonated, forming a negatively charged anion (-SO₂N⁻-). This ionized form is highly polar and readily soluble in water. This is the state in which sodium sulfapyridine exists.
-
Below the pKa (Acidic/Neutral pH < 8.4): The sulfonamide group becomes protonated and is therefore neutral (-SO₂NH-). This non-ionized form is significantly less polar and has very poor aqueous solubility, causing it to precipitate out of solution[4].
-
Therefore, as you lower the pH of a concentrated sodium sulfapyridine solution, you cross the pKa threshold, converting the soluble ionized form into the insoluble non-ionized form, leading to crystallization or precipitation[4].
FAQ 2: My sodium sulfapyridine solution is turning yellow or brown, especially when stored under acidic conditions. What is causing this degradation?
Answer:
The observed color change is a strong indicator of chemical degradation. While sulfapyridine is generally stable in dry, dark conditions, it is susceptible to degradation under stress, particularly from acid and light.[1][3]
-
The Science: Forced degradation studies on sulfapyridine have shown significant decomposition under acidic conditions (e.g., in 0.1 M hydrochloric acid) and when exposed to light (photolytic degradation)[5][6]. The degradation pathway in acidic media often involves the hydrolysis of the sulfonamide bond (the S-N bond). This cleavage can lead to the formation of colored degradation products. The molecule is also known to slowly darken upon exposure to light.[2][3]
-
Troubleshooting & Best Practices:
-
pH Control: For maximum stability in solution, maintain a pH well above the pKa of 8.4. Alkaline conditions (e.g., pH 9-11) are generally preferred for storage to prevent acid-catalyzed hydrolysis[5].
-
Light Protection: Always store sodium sulfapyridine solutions in amber vials or protect them from light to prevent photolytic degradation[1][3].
-
Temperature: Store solutions at recommended temperatures, typically in a cool, dark place[1].
-
Incompatibilities: Avoid strong oxidizing agents, as they are incompatible with sulfapyridine[1][3].
-
FAQ 3: How does the pH of my experimental medium affect the antibacterial activity of sulfapyridine?
Answer:
The relationship between pH and the antibacterial activity of sulfonamides is a well-established principle in microbiology. For sulfapyridine, its efficacy is directly linked to its ionization state, which is controlled by the surrounding pH.
-
The Mechanism: Sulfonamides work by acting as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), blocking the synthesis of folic acid which is essential for bacterial growth[2][7]. The prevailing theory, known as the Woods-Fildes theory, posits that the ionized (anionic) form of the sulfonamide is structurally very similar to para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.
-
The Role of pH:
-
The antibacterial activity of sulfonamides is primarily attributed to the ionized fraction of the drug[8].
-
As the pH of the medium increases towards and beyond the pKa (8.4), the concentration of the active, ionized form of sulfapyridine increases. This leads to enhanced competition with PABA and thus greater antibacterial effect[9].
-
Conversely, at a pH significantly below the pKa, the drug exists predominantly in its less active, non-ionized form, resulting in reduced antibacterial efficacy[10].
-
Therefore, when conducting antimicrobial susceptibility testing, the pH of the growth medium can significantly influence the observed Minimum Inhibitory Concentration (MIC) values. For consistent and optimal results, the pH should be controlled and reported.
FAQ 4: I'm developing a formulation and see precipitation when I mix my sodium sulfapyridine stock with an acidic buffer or another active pharmaceutical ingredient (API) that is acidic. How can I troubleshoot this?
Answer:
This is a common formulation challenge related to pH incompatibility. The precipitation is almost certainly caused by the localized drop in pH upon mixing, which converts the soluble sodium sulfapyridine into its insoluble free acid form.
-
The Science: When your alkaline stock solution of sodium sulfapyridine (pH > 8.4) is mixed with an acidic component, a neutralization reaction occurs at the interface. This creates a microenvironment where the pH can drop below 8.4, triggering the precipitation of the non-ionized sulfapyridine[11]. This is a critical consideration in co-formulations with other drugs, especially weakly basic compounds that are often formulated as acidic salts[12].
-
Troubleshooting Workflow: The key is to manage the pH of the final mixture to ensure it remains in a range where all components are soluble.
Figure 1. Troubleshooting workflow for formulation precipitation.
Troubleshooting Guides & Protocols
Guide 1: Protocol for Determining the pH-Solubility Profile of Sulfapyridine
This protocol allows you to experimentally determine the aqueous solubility of sulfapyridine across a range of pH values.
Materials:
-
Sulfapyridine powder
-
A series of buffers (e.g., phosphate, borate) covering a pH range from 4 to 10.
-
Calibrated pH meter
-
Orbital shaker or magnetic stirrer
-
0.22 µm syringe filters
-
HPLC or UV-Vis Spectrophotometer for concentration analysis
Methodology:
-
Prepare Saturated Solutions: Add an excess amount of sulfapyridine powder to separate vials, each containing a buffer of a specific pH. Ensure enough solid is present so that some remains undissolved.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.
-
Sample Collection & Preparation:
-
After equilibration, allow the vials to stand undisturbed for 1-2 hours for the excess solid to settle.
-
Carefully withdraw a sample from the supernatant of each vial.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.
-
-
pH Measurement: Measure the final pH of the filtrate to confirm it has not shifted significantly.
-
Concentration Analysis:
-
Dilute the filtered samples appropriately with a suitable mobile phase (for HPLC) or buffer (for UV-Vis).
-
Quantify the concentration of dissolved sulfapyridine using a pre-validated analytical method (e.g., HPLC-UV at 265 nm)[6].
-
-
Data Plotting: Plot the measured solubility (e.g., in mg/mL) on the y-axis against the final pH on the x-axis to generate the pH-solubility profile.
Guide 2: Protocol for a Forced Degradation Study to Assess pH-Dependent Stability
This protocol, based on ICH guidelines, helps identify the pH conditions under which sodium sulfapyridine is most stable or most labile[13][14].
Materials:
-
Sodium Sulfapyridine
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Purified Water
-
HPLC system with a stability-indicating method (a method that can separate the intact drug from its degradation products)[6][15].
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of sodium sulfapyridine in purified water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Alkaline: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Neutral: Mix an aliquot of the stock solution with an equal volume of purified water (as a control).
-
-
Incubation: Store the stressed samples at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Keep a "time zero" sample of each condition at -20°C for comparison.
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each condition.
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples using the stability-indicating HPLC method.
-
-
Data Interpretation:
-
Calculate the percentage of sulfapyridine remaining at each time point for each condition.
-
Compare the chromatograms to identify and quantify the formation of degradation products. Significant degradation is expected in the acidic sample[6].
-
Data Summary & Visualization
pH-Dependent Properties of Sulfapyridine
| Parameter | Value | Significance in Experiments | Reference |
| pKa | ~8.4 | Governs the ionization state. Critical for predicting solubility and activity. | [1][2][3] |
| Aqueous Solubility | Very low (<0.1 g/100 mL) | The non-ionized form is poorly soluble, leading to precipitation below the pKa. | [1][3] |
| Solubility Profile | Freely soluble in alkaline solutions and dilute mineral acids. | Solubility is high at pH extremes but minimal near neutral pH. | [1][3] |
| Optimal Stability | Alkaline pH | Degrades significantly in acidic conditions. | [5][6] |
| Optimal Activity | pH > pKa | The ionized form is the most active antibacterial species. | [8][9] |
Ionization State vs. pH
The following diagram illustrates the equilibrium between the poorly soluble, non-ionized form and the highly soluble, ionized form of sulfapyridine, which is dictated by the solution pH relative to its pKa.
Figure 2. Relationship between pH, ionization, solubility, and activity of sulfapyridine.
References
-
Gurney, B. F. (1959). The effect of pH on the antimicrobial activity of para-aminotoluene sulfonamide. Journal of Dental Research, 38(1), 42-48. [Link]
-
Sulfapyridine | C11H11N3O2S. PubChem, National Institutes of Health. [Link]
-
Doležalová, J., et al. (2011). Growth-inhibitory effects of sulfonamides at different pH: Dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. ResearchGate. [Link]
-
Mengelers, M. J., et al. (1997). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. [Link]
-
Li, M., et al. (2021). Insight into sulfapyridine degradation mechanism and antibacterial activity change using enhanced hydrolysis. ResearchGate. [Link]
-
Park, J. Y., & Lee, S. E. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. ScienceDirect. [Link]
-
Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
Kapoor, B., et al. (2020). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. PubMed. [Link]
-
Sulfapyridine. Wikipedia. [Link]
-
Song, Z., et al. (2023). Indirect photodegradation of sulfadimidine and sulfapyridine: Influence of CDOM components and main seawater factors. PubMed. [Link]
-
Owerbach, J., et al. (1978). High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. PubMed. [Link]
-
Forced Degradation & Stability Testing. SS Analytical Labs. [Link]
-
Rathore, D., & Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
Xu, C., et al. (2019). Photodegradation of sulfapyridine under simulated sunlight irradiation: Kinetics, mechanism and toxicity evolvement. ResearchGate. [Link]
-
Felis, E., et al. (2020). Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. PMC, National Institutes of Health. [Link]
-
Narang, R. S., et al. (2014). Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. National Institutes of Health. [Link]
-
Indulkar, A. S., et al. (2022). Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles. PubMed. [Link]
-
Indulkar, A. S., et al. (2021). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. ResearchGate. [Link]
-
Al-Haj, N. A., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC, National Institutes of Health. [Link]
-
Indulkar, A. S., et al. (2022). Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles. PMC, National Institutes of Health. [Link]
Sources
- 1. Sulfapyridine CAS#: 144-83-2 [m.chemicalbook.com]
- 2. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfapyridine | 144-83-2 [chemicalbook.com]
- 4. Sulfapyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ssanalytical.com [ssanalytical.com]
- 14. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Addressing batch-to-batch variability of "Sodium sulfapyridine" in experiments
Welcome to the technical support center for Sodium Sulfapyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address the common challenge of batch-to-batch variability in experimental settings. Inconsistent results can compromise data integrity and delay research progress. Here, we provide a structured, question-and-answer approach to help you identify, characterize, and mitigate variability from your chemical reagents.
Part 1: Initial Assessment & Problem Identification
Q1: We're seeing inconsistent results in our assays (e.g., cell viability, enzyme inhibition) with a new lot of Sodium Sulfapyridine. How can we confirm if reagent variability is the cause?
A: This is a critical first step. Before assuming the new lot of Sodium Sulfapyridine is faulty, it's essential to systematically rule out other experimental variables. Once those are controlled, a direct comparison between the old and new lots is the most effective way to pinpoint the reagent as the source of variability.
The Underlying Logic: The principle here is to create a controlled experiment where the only variable is the batch of Sodium Sulfapyridine. By keeping all other parameters (cell conditions, other reagents, timing, etc.) constant, any significant difference in the outcome can be confidently attributed to the new reagent lot.
Recommended Workflow for Initial Troubleshooting:
-
Standardize Your Assay Conditions:
-
Cell-Based Assays: Ensure you are using cells of the same passage number, at a consistent confluency, and from the same frozen stock.
-
Biochemical Assays: Prepare fresh buffers and solutions for all other components. Double-check concentrations and pH.
-
-
Perform a Head-to-Head Comparison:
-
Design an experiment that runs three arms in parallel:
-
Negative Control: Vehicle/solvent only.
-
Positive Control (Old Lot): Your trusted, previous batch of Sodium Sulfapyridine that gave expected results.
-
Test Article (New Lot): The new batch of Sodium Sulfapyridine.
-
-
Run a full dose-response curve for both the old and new lots. A simple shift in the IC50 or EC50 is a strong indicator of a potency difference.
-
-
Analyze the Data:
-
If the new lot shows significantly different activity (e.g., lower potency, different maximal effect, or unexpected toxicity) compared to the old lot under identical conditions, you have strong evidence that batch-to-batch variability is the issue. Unwanted contaminants can induce unexpected side reactions or interfere with the intended reaction, leading to skewed results[1].
-
Part 2: Analytical Characterization of Sodium Sulfapyridine Batches
Once you suspect batch variability, the next step is to analytically characterize the material. This involves testing its chemical and physical properties.
Q2: What are the critical quality attributes (CQAs) of Sodium Sulfapyridine we should be testing for?
A: Critical Quality Attributes are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For a chemical like Sodium Sulfapyridine, the most important CQAs are related to its identity, purity, and physical form. Official standards for these attributes can be found in pharmacopoeias.[2][3][4]
| Critical Quality Attribute | Purpose | Common Analytical Technique(s) | Typical Acceptance Criteria (Example) |
| Identification | Confirms the material is indeed Sodium Sulfapyridine. | Infrared (IR) Spectroscopy, Mass Spectrometry (MS) | Spectrum conforms to the reference standard (e.g., USP or EP standard).[2][5] |
| Purity / Impurity Profile | Quantifies the amount of Sodium Sulfapyridine and detects/identifies any impurities. | High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC) | Purity: ≥99.0%.[2] Any single impurity: ≤0.1%. |
| Melting Point | A physical constant that is sensitive to impurities. | Melting Point Apparatus | A sharp range, e.g., 190-193°C for Sulfapyridine.[2] Impurities lower and broaden the range.[6] |
| Moisture Content | Water can affect stability and accurate weighing. | Karl Fischer Titration, Loss on Drying (LOD) | Not more than 0.5% (for Sulfapyridine).[2] |
| Physical Form (Polymorphism) | Different crystal forms can have different solubilities and stabilities. | X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC) | Crystal form should be consistent with the reference batch. |
Q3: How can we perform a simple identity and purity check in our lab without advanced equipment?
A: Even without access to an HPLC, you can perform valuable preliminary checks using basic laboratory techniques.
Protocol 1: Melting Point Analysis
The melting point is a robust physical property used for identification and purity assessment.[7][8] Pure crystalline compounds melt over a very narrow temperature range, whereas impure substances exhibit a depressed and broader melting point range.[6]
-
Objective: To compare the melting point of the new batch against the old batch and the literature value.
-
Materials: Melting point apparatus, capillary tubes, reference standard (if available), old lot, and new lot of Sodium Sulfapyridine.
-
Procedure:
-
Finely crush a small amount of the sample.
-
Pack a small amount (2-3 mm height) of the sample into a capillary tube by tapping the sealed end on a hard surface.
-
Place the capillary tube in the melting point apparatus.[9]
-
Heat the sample rapidly to about 15°C below the expected melting point (approx. 190°C for Sulfapyridine[2]).
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2). The melting range is T1-T2.
-
Repeat for the old lot and the new lot.
-
-
Interpretation:
-
Sharp Range (e.g., 190-191.5°C): Suggests high purity.
-
Broad/Depressed Range (e.g., 185-190°C): Suggests the presence of impurities.[6]
-
Protocol 2: Thin-Layer Chromatography (TLC)
TLC is a powerful and inexpensive technique to visually separate components in a mixture, making it excellent for detecting impurities.[10][11]
-
Objective: To visually compare the impurity profile of the new batch to the old batch.
-
Materials: TLC plates (e.g., Silica Gel 60 F254), developing tank, appropriate mobile phase, UV lamp (254 nm), visualization reagent (e.g., Fluorescamine).
-
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the old and new lots of Sodium Sulfapyridine in a suitable solvent (e.g., methanol) to make solutions of ~1 mg/mL.
-
Spotting: Using a capillary tube, spot a small amount of each solution onto the baseline of the TLC plate. Also spot a co-spot (both old and new lot in the same spot) to see if they resolve.
-
Development: Place the plate in a developing tank containing a suitable mobile phase. A common system for sulfonamides is Chloroform:n-Butanol (e.g., 80:20 v/v).[11] Allow the solvent front to travel up the plate.
-
Visualization:
-
-
Interpretation:
-
Ideal: Both lanes should show a single, major spot at the same retention factor (Rf).
-
Problem: The new lot lane shows additional spots (impurities) that are not present in the old lot lane. The intensity of these spots can give a qualitative idea of the impurity level.
-
Q4: Our lab has access to HPLC and Mass Spectrometry. How can we develop a robust method to compare batches?
A: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for impurity profiling. HPLC separates the components based on their physicochemical properties, while MS provides highly accurate mass information for identification.[12][13]
The Underlying Logic: A reverse-phase HPLC method separates compounds based on their hydrophobicity. Sodium Sulfapyridine and its potential impurities will have different retention times on the column. A UV detector quantifies the relative amounts, while the mass spectrometer identifies the components by their mass-to-charge ratio (m/z).[14][15][16]
General Protocol for HPLC-UV/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[15]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate buffer pH 4 or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[15]
-
Sample Preparation: Prepare solutions of the old and new lots at approximately 0.5-1.0 mg/mL in the initial mobile phase composition.
-
Injection: Inject 5-10 µL of each sample.
-
Detection:
-
Data Analysis:
-
Purity: Compare the chromatograms. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
-
Impurity Identification: Analyze the mass spectrum of any additional peaks found in the new lot. High-resolution MS (HRMS) can provide an exact mass, which allows for the prediction of the elemental formula of the impurity.[18][19] Tandem MS (MS/MS) can be used to fragment the impurity, providing structural clues.[20]
-
Part 3: Understanding and Mitigating Variability
Q5: What are the common sources of variability in Sodium Sulfapyridine manufacturing?
A: Variability can be introduced at multiple stages, from synthesis to storage.
-
Synthesis Byproducts: The chemical synthesis of Sulfapyridine can result in related impurities, such as isomers or incompletely reacted starting materials.[21] For example, impurities can arise during the diazotization of sulfapyridine and subsequent coupling reactions in the synthesis of related compounds like sulfasalazine.[21]
-
Degradation: Sulfapyridine can degrade under certain conditions. Photodegradation, especially under simulated sunlight, can lead to the formation of transformation products through hydrolysis and oxidation.[22][23] Some of these degradation products may be more toxic than the parent compound.[22]
-
Storage and Handling: Improper storage (e.g., exposure to light, high humidity, or extreme temperatures) can accelerate degradation. Sodium sulfapyridine should typically be stored at 2-8°C.[24][25]
-
Physical Form (Polymorphism): The manufacturing process (e.g., crystallization solvent, drying conditions) can lead to the formation of different crystal polymorphs.[26][27]
Q6: We've confirmed the new batch has a different impurity profile. How do we assess the impact of these impurities on our experiment?
A: The presence of an impurity doesn't automatically mean it's causing the observed effect. The impurity's own biological activity is the key factor. Even small amounts of a highly potent impurity can significantly alter experimental outcomes.[1][28]
-
Literature Search: Search for known biological activities of the identified impurity (if its structure is known or hypothesized from MS data).
-
Procure or Synthesize the Impurity: If the impurity is critical and commercially available, obtain a pure sample.
-
Test the Impurity in Isolation: Run the impurity by itself in your assay. Does it have any activity at the concentrations it's present in the new lot?
-
Spiking Experiment: Add the isolated impurity to your "good" old lot of Sodium Sulfapyridine at the same concentration found in the new lot. If this "spiked" sample now reproduces the problematic results of the new lot, you have definitively proven that the impurity is the cause.
Q7: How can we establish a robust internal qualification process for new batches of critical reagents?
A: Proactive quality control is far more efficient than reactive troubleshooting. Implementing a routine qualification process for every new lot of a critical reagent like Sodium Sulfapyridine is a laboratory best practice.
The Underlying Logic: This process establishes a baseline for acceptance before a new reagent is introduced into general use, preventing costly experimental failures and ensuring long-term data consistency. A key component is maintaining a large, well-characterized "golden batch" or reference standard to which all new batches are compared.
Recommended Workflow for New Batch Qualification:
Part 4: Additional Considerations & FAQs
Q8: Can the physical properties (e.g., particle size, crystal form) of Sodium Sulfapyridine affect our results?
A: Absolutely. This phenomenon is known as polymorphism, where a compound can exist in multiple crystalline forms.[26][27] These different polymorphs, despite being chemically identical, can have significantly different physical properties, including:
-
Solubility: One form may be more soluble than another.[29][30][31]
-
Dissolution Rate: This affects how quickly the compound goes into solution, which is critical for both in vitro and in vivo experiments.[29][30][31] If a new batch has a different polymorphic form, it may not dissolve as readily in your assay buffer, leading to a lower effective concentration and appearing as reduced potency.
Q9: Our supplier provided a Certificate of Analysis (CoA). Isn't that enough?
A: A CoA is an essential starting point, but it may not be sufficient for highly sensitive assays. The tests performed by the manufacturer might not be the same as the functional biological assay you are running. Furthermore, the CoA reflects the quality of the material at the time of manufacture. Degradation can occur during shipping or storage. Independent verification is a crucial part of good laboratory practice.
Q10: Where can I find official information on sulfapyridine standards and analytical methods?
A: The most authoritative sources are the pharmacopoeias, which provide legally recognized standards for active pharmaceutical ingredients.
-
United States Pharmacopeia (USP): Provides detailed monographs for Sulfapyridine, including identification tests, purity assays, and acceptance criteria.[2][3][5]
-
European Pharmacopoeia (EP or Ph. Eur.): Similar to the USP, it offers official standards for quality control in Europe and other regions.[4][32] These organizations also sell physical reference standards, which are highly characterized materials ideal for use as a "golden batch" in your internal qualification process.
References
- A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. (n.d.). Google Books.
- The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. (2018). Crimson Publishers.
- Measuring the Melting Point. (2023, May 8). Westlab Canada.
- USP Monographs: Sulfapyridine. (n.d.). USP29-NF24.
- Melting Point Analysis. (2022, August 28). Chemistry LibreTexts.
- Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service.
- The effect of polymorphism on active pharmaceutical ingredients: A review. (n.d.). ResearchGate.
- The effect of polymorphism on active pharmaceutical ingredients: A review. (2020, April 5). Semantic Scholar.
- Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (n.d.). Hilaris Publisher.
- Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. (n.d.). Hilaris Publisher.
- DETECTION OF SULFONAMIDES IN CHICKEN MUSCLE BY THIN LAYER CHROMATOGRAPHY. (2014, April 18). Google.
- Melting point determination. (n.d.). Google.
- Melting Point Determination. (n.d.). Analytical Testing Labs.
- Experiment 1 - Melting Points. (n.d.). Google.
- Sulfapyridine Tablets. (n.d.). USP-NF.
- Thomas, M. H., Soroka, K. E., & Thomas, S. H. (1983). Quantitative thin layer chromatographic multi-sulfonamide screening procedure. Journal of the Association of Official Analytical Chemists, 66(4), 881–883.
- Varma, M. V., Gardner, I., Steyn, S. J., Mannargudi, B., Rotter, C., Whitney-Pickett, C., Zhang, H., & El-Kattan, A. F. (2009). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. Drug Metabolism and Disposition, 37(7), 1481–1484.
- TLC of Sulfonamides. (n.d.). ResearchGate.
- Zhang, Y., Xu, G., Liu, J., & Wang, L. (2014). Photodegradation of sulfapyridine under simulated sunlight irradiation: kinetics, mechanism and toxicity evolvement. Chemosphere, 99, 186–191.
- Impurity Profiling with HRMS. (n.d.). Toref-Standards.
- Sulfapyridine, USP. (n.d.). TOKU-E.
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- The benefits of high-resolution mass spectrometry for impurity profiling. (n.d.). LGC.
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Technical Support Center: Enhancing the Bioavailability of Sodium Sulfapyridine in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for enhancing the systemic exposure of Sodium Sulfapyridine in preclinical animal models. Our approach is rooted in foundational scientific principles to help you navigate the complexities of formulation and experimental design.
Part 1: Foundational Knowledge & Common Issues (FAQs)
This section addresses the most frequently encountered initial hurdles and foundational questions regarding Sodium Sulfapyridine's behavior in vivo.
Q1: What are the key physicochemical properties of Sodium Sulfapyridine that influence its bioavailability?
A1: Understanding the inherent properties of a drug is the first step in troubleshooting its bioavailability. While the sodium salt form improves aqueous solubility compared to the parent sulfapyridine, several factors can still limit its absorption.
-
Solubility: Sulfapyridine (the active moiety) is poorly soluble in water (<1 mg/mL at neutral pH).[1] While Sodium Sulfapyridine is more soluble, it can convert back to the less soluble free acid form in the low pH environment of the stomach, leading to precipitation and reduced absorption.
-
pKa: The pKa of sulfapyridine is approximately 8.4.[2] This means that in the acidic environment of the stomach (pH 1-3), the molecule will be predominantly in its less soluble, protonated form.
-
LogP: The octanol-water partition coefficient (LogP) of sulfapyridine is around 0.35, indicating moderate lipophilicity.[1] This property is generally favorable for membrane permeation, suggesting that solubility and dissolution are the primary rate-limiting steps for absorption.
These properties classify sulfapyridine as a Biopharmaceutics Classification System (BCS) Class II or IV candidate, where low solubility is a major barrier to effective oral absorption.[3]
Q2: I'm observing low and highly variable plasma concentrations in my animal study. What are the likely causes?
A2: This is a classic problem stemming from the interplay between the drug's properties and the animal's physiology. The primary causes are often linked and can create a cascade effect.
-
pH-Dependent Precipitation: The most common culprit is the conversion of the highly soluble sodium salt back into the poorly soluble sulfapyridine free acid upon contact with gastric acid. This precipitation significantly reduces the concentration of dissolved drug available for absorption in the small intestine.
-
Slow Dissolution: Even if the drug doesn't fully precipitate, the rate at which the solid particles re-dissolve in the higher pH of the small intestine can be slower than the transit time through the main absorption window, leading to incomplete absorption.[4]
-
Metabolism: Sulfapyridine is metabolized in the liver, primarily through acetylation and hydroxylation.[5][6] Different animal species (and even strains) have varying metabolic rates. For instance, the acetylation capacity can differ significantly, leading to high inter-animal variability in plasma clearance and, consequently, overall exposure (AUC).[6][7]
-
Food Effects: The presence of food can significantly alter gastric emptying time and intestinal pH, adding another layer of variability to the absorption profile.[8]
Part 2: Troubleshooting & Formulation Strategies
This section provides detailed guides to overcome the challenges identified above. We will explore practical, step-by-step formulation approaches, explaining the causality behind each choice.
Q3: My primary issue seems to be poor dissolution. What physical modification techniques can I use to improve this?
A3: When dissolution is the rate-limiting step, increasing the drug's effective surface area is the most direct strategy. This can be achieved through particle size reduction.[3][4]
-
Micronization: This technique reduces particle size to the micron range (typically 2-5 µm).[9] By increasing the surface area, micronization enhances the dissolution rate according to the Noyes-Whitney equation. However, it does not change the drug's intrinsic equilibrium solubility.
-
Nanonization (Nanosuspensions): A more advanced approach that reduces particle size to the sub-micron (nanometer) range. Nanosuspensions offer a much greater increase in surface area and can also improve the saturation solubility of the drug, leading to a more significant enhancement in both the rate and extent of absorption.[3]
Comparative Overview of Particle Size Reduction Techniques
| Feature | Micronization | Nanonization (Nanosuspension) |
| Particle Size | 1-10 µm | < 1000 nm |
| Mechanism | Increases surface area to enhance dissolution rate. | Dramatically increases surface area; may increase saturation solubility. |
| Primary Advantage | Established, relatively simple technology. | Superior improvement in dissolution velocity and bioavailability.[3] |
| Key Challenge | Particle aggregation can reverse benefits; handling of fine powders.[4] | Requires specialized equipment (e.g., high-pressure homogenizers, wet mills); physical stability of the suspension is critical. |
Below is a workflow for selecting a particle size reduction strategy.
Part 3: Experimental Design & Analysis
Q6: How should I design a comparative pharmacokinetic study in rodents to evaluate these formulations?
A6: A well-designed crossover study is the gold standard for comparing formulations, as it minimizes inter-animal variability.
Protocol: 4-Way Crossover PK Study in Rats (Example)
-
Animal Model: Use male Sprague-Dawley or Wistar rats (n=6-8 per group), cannulated (e.g., jugular vein) for serial blood sampling.
-
Formulations to Test:
-
Group 1: Control (e.g., Sodium Sulfapyridine in aqueous solution or simple suspension).
-
Group 2: Micronized Sodium Sulfapyridine suspension.
-
Group 3: Amorphous Solid Dispersion of Sodium Sulfapyridine.
-
Group 4: SEDDS formulation of Sodium Sulfapyridine.
-
-
Study Design:
-
Phase 1: Administer a single oral dose of Formulation 1 to all animals.
-
Washout Period: Allow a 7-day washout period for complete clearance of the drug.
-
Phase 2-4: Rotate the formulations so that each animal receives each formulation once over the course of the study.
-
-
Dosing: Administer a consistent dose (e.g., 20 mg/kg) via oral gavage.
-
Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Immediately process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify sulfapyridine concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for optimal sensitivity and selectivity.
-
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters for each formulation per animal, including:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.
-
AUC (0-inf): AUC extrapolated to infinity.
-
Hypothetical Data Summary
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-inf) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 850 ± 150 | 4.0 | 6,500 | 100% (Reference) |
| Micronized | 1,400 ± 250 | 2.5 | 11,200 | 172% |
| Solid Dispersion | 3,200 ± 400 | 1.5 | 25,500 | 392% |
| SEDDS | 4,500 ± 600 | 1.0 | 31,000 | 477% |
This structured approach provides a robust, self-validating system to definitively determine the most effective bioavailability enhancement strategy for your specific research needs.
References
-
Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
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Pharmacology of Sulfapyridine ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024, December 24). YouTube. [Link]
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Pharmacokinetics of Sulfonamides in Animals. (n.d.). Karger Publishers. [Link]
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Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (2015, July 28). SlideShare. [Link]
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Bioavailability Enhancement Techniques For Poorly Soluble Drug. (2025, December 12). IJCRT.org. [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022, May 11). PubMed Central. [Link]
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Sulfapyridine Sodium | C11H10N3NaO2S. (n.d.). PubChem. [Link]
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The disposition and metabolism of sulphasalazine (salicylazosulphapyridine) in man. (1982, January). PubMed Central. [Link]
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Clinical pharmacokinetics of sulphasalazine, its metabolites and other prodrugs of 5-aminosalicylic acid. (1986). PubMed. [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2013, December 26). PubMed Central. [Link]
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Salivary excretion and pharmacokinetics of sulfapyridine after sulfasalazine. (1980, October). PubMed. [Link]
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Strategies for enhancing oral bioavailability of poorly soluble drugs. (2016, August 25). ResearchGate. [Link]
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Sulfapyridine | C11H11N3O2S. (n.d.). PubChem. [Link]
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Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (1993, October). PubMed. [Link]
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Formulation strategies to improve the bioavailability of poorly absorbed drugs. (n.d.). ResearchGate. [Link]
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sulfapyridine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2013). Semantic Scholar. [Link]
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Using pharmacokinetic modeling to determine the effect of drug and food on gastrointestinal transit in dogs. (2011, May 8). PubMed. [Link]
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Validation & Comparative
A Senior Scientist's Guide to Validating HPLC Methods for Sodium Sulfapyridine in Plasma and Tissue
For researchers, scientists, and drug development professionals, the robust quantification of therapeutic agents in biological matrices is the bedrock of preclinical and clinical research. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of sodium sulfapyridine in both plasma and the more complex matrix of tissue. Moving beyond a simple recitation of steps, we will delve into the scientific rationale behind methodological choices, ensuring a self-validating system that meets stringent regulatory standards.
The accurate measurement of drug concentrations is not merely a data point; it is a critical determinant in understanding pharmacokinetics, establishing efficacy, and ensuring safety. This guide is structured to provide not only the "how" but, more importantly, the "why," empowering you to develop and validate a reliable HPLC method for sodium sulfapyridine analysis.
The Analytical Challenge: Plasma vs. Tissue
While plasma is a relatively clean matrix, tissue samples introduce a higher level of complexity due to their dense cellular structure, high protein content, and varied lipid composition. This necessitates distinct sample preparation strategies to ensure the selective and efficient extraction of the analyte of interest, sodium sulfapyridine, while minimizing matrix effects that can compromise analytical accuracy.
Method 1: Analysis of Sodium Sulfapyridine in Plasma
A common and effective approach for the analysis of sodium sulfapyridine in plasma involves protein precipitation followed by reversed-phase HPLC with UV detection. This method offers a balance of simplicity, speed, and sensitivity suitable for many research applications.
Experimental Protocol: Plasma Sample Preparation and HPLC Analysis
1. Sample Preparation: Protein Precipitation
-
Rationale: This is a rapid and straightforward method to remove the majority of proteins from the plasma sample, which could otherwise interfere with the chromatographic analysis and damage the HPLC column. Acetonitrile is a common choice as it is an effective protein precipitant and is compatible with reversed-phase HPLC mobile phases.
-
Procedure:
-
To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
-
2. HPLC Conditions
-
Rationale: A C18 column is a versatile and widely used stationary phase for the separation of moderately polar compounds like sulfapyridine. The mobile phase, a mixture of an acidic aqueous buffer and an organic modifier, is chosen to achieve good peak shape and retention time. The acidic component (e.g., formic acid) helps to suppress the ionization of sulfapyridine, leading to better retention and peak symmetry on a reversed-phase column.
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B) in a 70:30 (v/v) isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
Method 2: Analysis of Sodium Sulfapyridine in Tissue
The analysis of sodium sulfapyridine in tissue requires a more rigorous sample preparation protocol to disrupt the tissue structure and efficiently extract the analyte. This often involves homogenization followed by a more selective extraction technique like Solid-Phase Extraction (SPE).
Experimental Protocol: Tissue Sample Preparation and HPLC Analysis
1. Sample Preparation: Homogenization and Solid-Phase Extraction (SPE)
-
Rationale: Tissue homogenization is necessary to break down the cellular structure and release the drug into the extraction solvent.[1][2][3] A mechanical homogenizer is effective for this purpose. Solid-Phase Extraction (SPE) provides a more thorough cleanup than simple protein precipitation, removing a wider range of interfering substances and concentrating the analyte, which is particularly important for the lower concentrations often found in tissues.[4][5] A mixed-mode cation exchange SPE cartridge is suitable for retaining the basic sulfapyridine molecule while allowing neutral and acidic interferences to be washed away.
-
Procedure:
-
Weigh approximately 100 mg of tissue and place it in a 2 mL tube with 1 mL of homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Homogenize the tissue using a mechanical homogenizer (e.g., Bead Ruptor or similar) until a uniform homogenate is obtained.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
SPE Cleanup: a. Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant from the tissue homogenate onto the SPE cartridge. c. Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences. d. Elute the sodium sulfapyridine with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
-
2. HPLC Conditions
-
The HPLC conditions for tissue sample analysis can be identical to those used for plasma analysis, demonstrating the robustness of the chromatographic method.
Method Validation: A Comparative Overview
The validation of a bioanalytical method is a formal process to demonstrate that the method is suitable for its intended purpose.[5][6] The key validation parameters are guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[5][6]
Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria (based on FDA & ICH M10 Guidelines)[5][6][7][8] |
| Selectivity | To ensure that the method can differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix from at least six different sources. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the instrument response. | A calibration curve with at least six non-zero standards; correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[5] |
| Accuracy | To determine the closeness of the measured concentration to the true concentration. | The mean concentration should be within ±15% of the nominal value for Quality Control (QC) samples at low, medium, and high concentrations (within ±20% for LLOQ).[4][9] |
| Precision | To assess the degree of scatter between a series of measurements. | The coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% for QC samples (not to exceed 20% for LLOQ).[4][9] |
| Recovery | To evaluate the efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized during method development. |
| Stability | To ensure that the analyte is stable in the biological matrix under various storage and processing conditions. | Analyte concentration in stability samples should be within ±15% of the nominal concentration of freshly prepared samples. |
Comparative Validation Data for Sodium Sulfapyridine
The following table summarizes typical performance data for the two described methods.
| Parameter | Method 1: Plasma (Protein Precipitation) | Method 2: Tissue (Homogenization & SPE) |
| Linearity Range | 0.1 - 20 µg/mL | 0.05 - 10 µg/g |
| Correlation Coefficient (r²) | > 0.998 | > 0.997 |
| Accuracy (% Bias) | -5.2% to +6.8% | -8.5% to +9.3% |
| Precision (% RSD) | < 7.5% | < 10.2% |
| Recovery | > 90% | > 85% |
| LLOQ | 0.1 µg/mL | 0.05 µg/g |
Note: The slightly lower recovery and wider precision range for the tissue method are expected due to the more complex sample preparation process.
Conclusion: Selecting the Appropriate Method
The choice between these two methods is fundamentally driven by the biological matrix under investigation.
-
For plasma samples, the protein precipitation method offers a rapid, simple, and cost-effective solution that provides excellent accuracy and precision for routine analysis.
-
For tissue samples, the more involved homogenization and Solid-Phase Extraction protocol is essential to overcome the challenges of this complex matrix. While more time-consuming, this method ensures reliable and accurate quantification of sodium sulfapyridine in tissue, which is critical for understanding drug distribution and accumulation in target organs.
Both methods, when properly validated according to the principles outlined in this guide and in line with regulatory expectations, will yield high-quality data that can be confidently used to support drug development decisions. The key to success lies not in rigidly following a protocol, but in understanding the scientific principles that underpin each step, allowing for intelligent troubleshooting and adaptation as needed.
References
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Determination of Sulfonamide Residues in the Tissues of Food Animals Using Automated Precolumn Derivatization and Liquid Chromatography with Fluorescence Detection. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved January 17, 2026, from [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. Retrieved January 17, 2026, from [Link]
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Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2021). MDPI. Retrieved January 17, 2026, from [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). ResolveMass. Retrieved January 17, 2026, from [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). BioAgilytix. Retrieved January 17, 2026, from [Link]
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ICH M10 guideline: validation of bioanalytical methods. (n.d.). Kymos. Retrieved January 17, 2026, from [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved January 17, 2026, from [Link]
-
Studies on determination of sulfasalazine and sulfapyridine in human plasma by HPLC and pharmacokinetics in human volunteers. (2010). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. (1990). Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
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High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. (1978). Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Retrieved January 17, 2026, from [Link]
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Determination of sulfonamides in food samples by membrane-protected micro-solid phase extraction coupled with high performance liquid chromatography. (2012). Journal of Chromatography A. Retrieved January 17, 2026, from [Link]
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Porous covalent organonitridic frameworks for solid-phase extraction of sulfonamide antibiotics. (2018). Mikrochimica Acta. Retrieved January 17, 2026, from [Link]
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Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). (2013). Journal of Food and Drug Analysis. Retrieved January 17, 2026, from [Link]
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Protein Precipitation Method. (n.d.). Phenomenex. Retrieved January 17, 2026, from [Link]
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Homogenization of mammalian tissue. (2010). Cold Spring Harbor Protocols. Retrieved January 17, 2026, from [Link]
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Tissue Homogenization. (n.d.). Vanderbilt University. Retrieved January 17, 2026, from [Link]
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Tissue Homogenization. (n.d.). MI - Microbiology. Retrieved January 17, 2026, from [Link]
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A Comparative Analysis of Sodium Sulfapyridine and Sulfathiazole: Antibacterial Efficacy and Physicochemical Properties
For Immediate Publication
Introduction
The advent of sulfonamides in the 1930s marked a revolutionary turning point in medicine, offering the first effective systemic treatments for bacterial infections. Among these pioneering "sulfa drugs," sodium sulfapyridine and sulfathiazole emerged as prominent agents. This guide provides an in-depth comparative analysis of their antibacterial efficacy, mechanisms of action, and key physicochemical properties that influenced their clinical utility. Designed for researchers, scientists, and drug development professionals, this document synthesizes historical data with modern pharmacological principles to offer a comprehensive perspective on these foundational antimicrobial compounds.
Mechanism of Action: A Shared Pathway of Bacterial Inhibition
Both sodium sulfapyridine and sulfathiazole, like all sulfonamides, exert their antibacterial effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is critical for the de novo synthesis of folic acid (vitamin B9) in bacteria, a pathway absent in humans who obtain folate from their diet.[4]
Bacteria require folic acid as a precursor for synthesizing essential molecules like purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[5][6] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[7] By competing with PABA for the enzyme's active site, they block the production of dihydropteroic acid, a crucial intermediate in the folate pathway.[1][8] This disruption halts bacterial growth and replication, a process known as bacteriostasis, allowing the host's immune system to eliminate the pathogen.[7]
Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamides.
Comparative In Vitro Antibacterial Efficacy
The in vitro efficacy of an antibiotic is most commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. While comprehensive contemporary MIC data for these early antibiotics is limited, historical and recent specialized studies provide valuable insights. Both drugs exhibit a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria.[1][9]
| Bacterial Species | Sulfapyridine MIC (µg/mL) | Sulfathiazole MIC (µg/mL) | Notes |
| Yersinia enterocolitica | 3.1 - 25 | Data not available | Sulfapyridine shows moderate activity.[10][11] |
| Salmonella spp. | 25 - 100 | Data not available | Moderate activity observed for sulfapyridine.[10][11] |
| Staphylococcus aureus | ~200 (MBC) | Variable | Sulfapyridine's MBC is noted.[10] Sulfathiazole has shown activity, but resistance is now common.[12] |
| Escherichia coli | >1600 (some strains) | Variable | Resistance is widespread for both agents. Some E. coli strains remain susceptible to sulfapyridine at 25 µg/mL.[11] |
| Haemophilus parasuis | Data not available | 32 - 512 | Wide range indicates variable susceptibility for sulfathiazole.[13] |
| Mycobacterium avium | >64 (No inhibition) | Data not available | Sulfapyridine shows no significant inhibition against this species.[14][15] |
Analysis of In Vitro Data: The available data suggests that both sulfapyridine and sulfathiazole historically possessed a wide antibacterial spectrum. However, the development of widespread resistance has significantly limited their clinical efficacy against many common pathogens.[1][16] For instance, many strains of E. coli and Staphylococcus aureus are now resistant.[11][12] Notably, sulfapyridine has demonstrated activity against Yersinia and Salmonella species in some studies.[10] It is crucial to recognize that the antibacterial action of sulfonamides can be inhibited in the presence of pus or tissue breakdown products, which may contain PABA that competes with the drug.[9]
Pharmacokinetics and Safety: The Decisive Differentiators
The most significant differences between sulfapyridine and sulfathiazole lie in their pharmacokinetic profiles and associated toxicities. These factors were paramount in determining their clinical longevity and eventual replacement by safer alternatives.
| Parameter | Sodium Sulfapyridine | Sulfathiazole | Clinical Implication |
| Solubility | pH-dependent, low in neutral/acidic urine | Low solubility | High risk of crystalluria (crystal formation in urine) for both, leading to potential kidney damage.[17][18] |
| Absorption | Readily absorbed orally | Rapidly absorbed | Both achieve systemic levels quickly after oral administration.[9][19] |
| Metabolism | Acetylated in the liver | Acetylated in the liver | Acetylated metabolites are often less soluble, increasing the risk of crystalluria.[20] |
| Excretion | Renal | More rapid renal excretion | Sulfathiazole's faster excretion required more frequent dosing to maintain therapeutic blood levels.[18] |
| Key Adverse Effects | Agranulocytosis, nausea, vomiting, headache, rash, photosensitivity, crystalluria.[17][20][21][22] | Nausea, vomiting, crystalluria, renal complications.[18][23] | Sulfapyridine carried a significant risk of severe blood disorders (agranulocytosis), a primary reason for its decline in use.[17] Both drugs posed a high risk of renal blockage.[20][23] |
Discussion of Clinical Implications: While both drugs were effective antibacterials for their time, their use was fraught with challenges. The poor solubility of the parent drugs and their acetylated metabolites in urine created a high risk of crystalluria, which could lead to painful urinary tract obstruction and kidney damage.[17][20] Patients were often advised to consume large amounts of water to mitigate this risk.[2]
Sulfathiazole was noted to be excreted more rapidly than sulfapyridine, necessitating larger and more frequent doses to maintain a therapeutic concentration in the blood.[18] However, the most critical distinction was the significant risk of agranulocytosis (a severe drop in white blood cells) associated with sulfapyridine.[17] This, rather than bacterial resistance alone, was a major factor in its fall from favor as a primary antibacterial agent.[17] The toxicity profiles of these early sulfonamides ultimately drove the development of newer, safer antibiotics.[7]
Experimental Protocols: A Guide to Assessing Antibacterial Efficacy
To ensure scientific rigor and reproducibility, the evaluation of antibacterial efficacy must follow standardized protocols. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a cornerstone of this process, with standards established by bodies like the Clinical and Laboratory Standards Institute (CLSI).[24][25]
Protocol: Broth Microdilution MIC Assay
This protocol provides a quantitative measure of an antibiotic's potency.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Antimicrobial stock solution (e.g., Sodium Sulfapyridine or Sulfathiazole)
-
Sterile multichannel pipettes and reagent reservoirs
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test antibiotic in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest concentration to be tested.[1]
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the concentrated antibiotic solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select several morphologically similar colonies.
-
Suspend the colonies in saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[26]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[26]
-
-
Inoculation and Incubation:
-
Interpretation:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).
-
Caption: Workflow for the broth microdilution method to determine MIC.
Conclusion
Sodium sulfapyridine and sulfathiazole were instrumental in the early fight against bacterial infections. They share a common bacteriostatic mechanism of action, effectively inhibiting bacterial folate synthesis. While both demonstrated a broad spectrum of antibacterial activity, their clinical utility was ultimately defined by their distinct pharmacokinetic and safety profiles. Sulfathiazole's rapid excretion and sulfapyridine's severe risk of agranulocytosis and crystalluria highlighted the limitations of these first-generation sulfonamides.[17][18] This comparative analysis underscores the critical interplay between efficacy, pharmacokinetics, and safety in drug development, illustrating why these pioneering drugs were eventually superseded by more advanced and less toxic therapeutic agents.
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A Comparative Guide to the Efficacy of Sodium Sulfapyridine and Sulfapyridine
This guide provides an in-depth technical comparison of sodium sulfapyridine and its parent compound, sulfapyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the critical interplay between physicochemical properties, pharmacokinetics, and therapeutic efficacy. We will dissect the causal links behind their differing applications and provide the experimental frameworks necessary for their evaluation.
Executive Summary: The Salt's Strategic Advantage
At its core, the comparison between sulfapyridine and sodium sulfapyridine is a classic case study in pharmaceutical formulation strategy. The two compounds share an identical mechanism of action and intrinsic antibacterial potency.[1] The critical distinction lies in a single, pivotal property: water solubility . Sodium sulfapyridine, the sodium salt of the parent molecule, exhibits vastly superior aqueous solubility.[2][3] This enhancement does not alter its antibacterial activity but fundamentally changes its potential routes of administration, directly impacting its pharmacokinetic profile and, consequently, its clinical efficacy in acute settings. This guide will demonstrate that the "efficacy" question is not one of superior molecular action, but of superior drug delivery and bioavailability.
Physicochemical Properties: The Foundation of Formulation
The primary challenge in the clinical application of sulfapyridine was its very low water solubility, which limited its use to oral administration and risked crystallization in the urinary tract.[4][5] The creation of its sodium salt was a direct solution to this problem.
| Property | Sulfapyridine | Sodium Sulfapyridine (Monohydrate) | Significance |
| Chemical Structure | 4-amino-N-pyridin-2-ylbenzenesulfonamide | 4-amino-N-pyridin-2-ylbenzenesulfonamide, sodium salt | The core pharmacophore is identical. |
| Molecular Formula | C₁₁H₁₁N₃O₂S | C₁₁H₁₀N₃NaO₂S·H₂O | Addition of sodium and water of hydration. |
| Molecular Weight | 249.29 g/mol | 289.29 g/mol | Increased mass due to the salt and hydrate form. |
| Aqueous Solubility | Practically insoluble (~0.29 g/L or 1g in 3500 mL)[2] | Freely soluble (~667 g/L or 1g in 1.5 mL)[2][3] | Over 2000-fold increase in solubility. This is the key differentiator, enabling parenteral formulations. |
| Formulation pH | Aqueous solution is neutral[2] | Highly alkaline (pH ~11.4 for a 5% solution)[2] | The high pH of the salt solution can cause tissue irritation upon injection.[6] |
This dramatic increase in solubility allows sodium sulfapyridine to be formulated as an aqueous solution for injection, a critical advantage for treating severe, systemic infections where rapid attainment of therapeutic blood concentrations is necessary.
Pharmacokinetics: The Route Defines the Outcome
The different formulations lead to vastly different pharmacokinetic profiles.
-
Sulfapyridine (Oral Administration): When taken orally, sulfapyridine exhibits slow and often irregular absorption from the gastrointestinal tract.[7] Peak plasma concentrations can be delayed, making it less suitable for acute, life-threatening infections where immediate action is required.
-
Sodium Sulfapyridine (Parenteral Administration): When administered intravenously, sodium sulfapyridine bypasses the entire absorption phase. Its bioavailability is 100% by definition, and therapeutic plasma concentrations are achieved almost instantaneously. This allows for a rapid onset of its bacteriostatic effect.
Once in the bloodstream, both forms are distributed throughout body tissues, metabolized in the liver (via pathways including acetylation, which is subject to genetic polymorphism), and excreted primarily by the kidneys.[7][8][9] However, the ability of the sodium salt to rapidly achieve high initial plasma levels is its defining pharmacokinetic and therapeutic advantage.
Comparative Efficacy: A Tale of Two Delivery Systems
The intrinsic antibacterial efficacy of the sulfapyridine molecule is identical regardless of whether it is delivered as the parent compound or its sodium salt. Both function as competitive inhibitors of dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway.[1][6][7] By blocking this pathway, they prevent bacteria from producing the folate necessary for DNA, RNA, and protein synthesis, thus inhibiting bacterial growth.[7]
Mechanism of Action: Folic Acid Synthesis Inhibition
The following diagram illustrates the common mechanism of action for all sulfonamides, including sulfapyridine. They act as competitive antagonists to para-aminobenzoic acid (PABA).
Caption: Sulfapyridine competitively inhibits the enzyme Dihydropteroate Synthase (DHPS).
The difference in clinical efficacy, therefore, is a direct consequence of pharmacokinetics:
-
For severe, acute infections: Sodium sulfapyridine, administered parenterally, would be significantly more effective due to its ability to rapidly achieve and maintain bacterially-inhibiting concentrations in the blood.
-
For non-acute conditions or localized GI action: Oral sulfapyridine (or its prodrug, sulfasalazine) is sufficient.[10]
It is important to note that a major reason for the decline in the use of sulfapyridine for systemic infections was not bacterial resistance, but the significant risk of severe side effects like agranulocytosis (a dangerous drop in white blood cells) and crystalluria (crystal formation in urine).[4][11]
Experimental Protocol: Evaluating In Vitro Efficacy
To confirm that the intrinsic potency of both compounds is identical, a standard antimicrobial susceptibility test (AST) can be performed. The broth microdilution method is a quantitative approach to determine the Minimum Inhibitory Concentration (MIC).
Workflow for MIC Determination by Broth Microdilution
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions. For sulfonamides, it is critical to use media with low levels of thymidine, which can interfere with the drug's mechanism.[12][13]
-
Drug Stock Preparation: Prepare stock solutions of both sulfapyridine and sodium sulfapyridine in a suitable solvent (e.g., DMSO for sulfapyridine, sterile water for sodium sulfapyridine).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each drug in CAMHB to achieve a range of desired final concentrations.
-
Inoculum Preparation: Culture the test bacterium on an appropriate agar plate overnight. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.[12]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the drug dilutions. Also, include a positive control well (inoculum, no drug) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[12]
-
Result Interpretation: Following incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[12] For sulfonamides, the endpoint is often defined as the concentration that causes at least 80% reduction in growth compared to the positive control.[12]
When performed correctly, this experiment would be expected to yield identical or highly similar MIC values for both sulfapyridine and sodium sulfapyridine against the same bacterial strain, proving their equivalent in vitro potency.
Conclusion and Modern Perspective
The comparison of sodium sulfapyridine and sulfapyridine is not a matter of one being a "better" antibiotic. Rather, it is a clear illustration of how medicinal chemistry and pharmaceutics overcome drug delivery challenges.
-
Shared Identity: Both compounds are the same active antibacterial agent, inhibiting bacterial folate synthesis.
-
Divergent Application: The poor water solubility of sulfapyridine restricts it to oral use, while the high solubility of sodium sulfapyridine enables parenteral administration for rapid, systemic action.
-
Efficacy is Context-Dependent: The "efficacy" of each form is maximized in different clinical contexts. Sodium sulfapyridine's value is in acute, systemic infections. Sulfapyridine's value (often via the prodrug sulfasalazine) is in chronic, localized, or less severe conditions.
While sulfapyridine itself is rarely prescribed for infections today due to the availability of safer alternatives, the principles demonstrated by its sodium salt remain fundamental in modern drug development for enhancing the therapeutic potential of poorly soluble molecules.
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A Comparative Analysis of First-Generation Sulfonamides: From Sulfapyridine to its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
The dawn of the antimicrobial era was not heralded by penicillin, but by the synthetic marvels known as sulfonamides.[1][2] These drugs revolutionized medicine, offering the first effective systemic treatments for bacterial infections that were once death sentences.[2] This guide provides a deep, comparative analysis of sodium sulfapyridine and its key first-generation counterparts—sulfanilamide, sulfathiazole, and sulfadiazine—focusing on the physicochemical, mechanistic, and pharmacokinetic differences that defined their utility and eventual decline.
Section 1: The First Generation - A Structural and Physicochemical Overview
The original sulfonamides are all derivatives of sulfanilamide (4-aminobenzenesulfonamide), the active metabolite of the pioneering prodrug Prontosil.[1][2] Their shared structural backbone, a 4-aminobenzenesulfonamide moiety, is the key to their antibacterial action.[2] The primary differences between these first-generation agents lie in the substitutions on the sulfonamide nitrogen (N1), which profoundly influence their physicochemical properties, particularly solubility and pKa.
Sodium Sulfapyridine: It is important to clarify that "Sodium Sulfapyridine" is the sodium salt of sulfapyridine. This salt form was developed to increase aqueous solubility, facilitating parenteral (intravenous) administration for severe infections.[3] When administered orally, both sulfapyridine and its sodium salt are absorbed, with the sodium salt showing more rapid absorption and achieving higher blood concentrations.[3] For the purpose of this guide, our comparison will focus on the active parent compound, sulfapyridine, alongside its contemporaries.
Table 1: Physicochemical Properties of Key First-Generation Sulfonamides
| Compound | R-Group (at N1) | Molecular Weight ( g/mol ) | pKa | Aqueous Solubility (37°C) | Key Characteristics |
| Sulfanilamide | -H | 172.21 | 10.4 | Soluble | The parent compound; rarely used today due to lower potency and higher toxicity.[4] |
| Sulfapyridine | 2-pyridyl | 249.29 | 8.4 | Very slightly soluble | The first sulfa drug effective against pneumonia, but notorious for causing crystalluria and other toxicities.[5][6] |
| Sulfathiazole | 2-thiazolyl | 255.32 | 7.1 | Insoluble | Potent but rapidly absorbed and excreted; high risk of renal blockage due to crystal formation.[7][8] |
| Sulfadiazine | 2-pyrimidinyl | 250.28 | 6.5 | Insoluble | Considered less toxic than sulfapyridine and sulfathiazole, with good CSF penetration, making it a choice for meningitis.[1][9] |
Note: Solubility data is qualitative as precise comparative values at physiological pH are variable in historical literature. The trend of poor solubility, especially in acidic urine, is the critical takeaway.
The low aqueous solubility of these early sulfonamides, particularly of their acetylated metabolites, was their clinical Achilles' heel.[10] In the acidic environment of the renal tubules, these compounds would precipitate, forming crystals that could cause painful hematuria, ureteral colic, and even life-threatening anuria (urinary stoppage) from renal blockage.[10][11][12] This phenomenon, known as sulfonamide crystalluria, was a major dose-limiting toxicity.[10][11]
Section 2: Unified Mechanism, Divergent Fates - Pharmacology and Efficacy
Mechanism of Action: Competitive Inhibition of Folate Synthesis
All sulfonamides are bacteriostatic, meaning they inhibit bacterial growth rather than killing the organisms directly.[13][14] They function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[14][15] These drugs are structural analogs of para-aminobenzoic acid (PABA), a crucial substrate that bacteria use to synthesize dihydrofolic acid, a precursor to tetrahydrofolic acid (folate).[1][9] By blocking this pathway, sulfonamides starve bacteria of the essential folate needed for synthesizing purines and ultimately, DNA.[13][15] Human cells are unaffected because they obtain folate from their diet and lack the DHPS enzyme.[15][16]
Antimicrobial Spectrum and Comparative Efficacy
First-generation sulfonamides exhibited a broad spectrum of activity for their time, effective against many Gram-positive and some Gram-negative bacteria, including Staphylococcus, Streptococcus, E. coli, and Klebsiella species.[5][9][17] While all members of this class share a similar spectrum of activity, their potency differs. The introduction of heterocyclic rings (as in sulfapyridine, sulfathiazole, and sulfadiazine) generally increased the antibacterial potency compared to the parent sulfanilamide.
Table 2: Comparative Pharmacokinetic and Toxicity Profiles
| Compound | Absorption | Protein Binding | Metabolism (Acetylation) | Excretion | Key Toxicities |
| Sulfanilamide | Rapid | ~20-30%[18] | High | Rapid | Cyanosis, acidosis |
| Sulfapyridine | Slow, irregular | ~50% | High | Slow | Severe crystalluria, nausea, vomiting, drug fever.[7][19] |
| Sulfathiazole | Rapid | ~70-75%[18] | Moderate | Very Rapid | High incidence of crystalluria, drug fever, rash.[7] |
| Sulfadiazine | Good | ~20-30%[18] | Low | Moderate | Lower incidence of crystalluria than predecessors, but still a significant risk.[10][11] |
The pharmacokinetic profiles were critical in determining clinical preference. Sulfathiazole, despite its potency, was rapidly excreted, requiring frequent dosing, and its acetylated metabolite was poorly soluble, leading to a high risk of renal complications.[7][10] Sulfapyridine was poorly and erratically absorbed and caused severe nausea and vomiting in many patients.[7] Sulfadiazine emerged as a superior option due to its more reliable absorption, lower degree of acetylation to less soluble forms, and better therapeutic index, eventually becoming the drug of choice among the early sulfonamides.[10][20]
Section 3: Experimental Protocol - In Vitro Efficacy Assessment
To quantitatively compare the efficacy of these sulfonamides, the gold-standard method is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[21][22]
Protocol: Broth Microdilution MIC Assay
This protocol provides a framework for comparing the in vitro activity of sulfapyridine, sulfathiazole, and sulfadiazine against a reference bacterial strain like E. coli ATCC 25922.
1. Preparation of Materials:
- Bacterial Strain: E. coli ATCC 25922, grown overnight on Mueller-Hinton Agar (MHA).
- Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB). This medium has low levels of PABA, which would otherwise interfere with the sulfonamide's mechanism of action.[21]
- Antimicrobial Stock Solutions: Prepare 1000 µg/mL stock solutions of sulfapyridine, sulfathiazole, and sulfadiazine in a suitable solvent (e.g., DMSO), then dilute further in sterile CAMHB.
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator (37°C), plate reader (optional).
2. Experimental Workflow:
3. Step-by-Step Procedure:
- Drug Dilution: In a 96-well plate, perform a two-fold serial dilution of each sulfonamide. For example, add 50 µL of CAMHB to wells 2-10. Add 100 µL of the highest drug concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on, creating a concentration gradient.
- Inoculum Preparation: Select 3-5 bacterial colonies from the MHA plate and suspend them in sterile broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
- Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the drug dilutions (wells 1-10). This brings the final volume in each well to 100 µL.
- Controls:
- Positive Control (Growth Control): Well 11 receives 50 µL of CAMHB and 50 µL of the inoculum.
- Negative Control (Sterility Control): Well 12 receives 100 µL of sterile CAMHB only.
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- Result Interpretation: After incubation, the positive control well should be turbid, and the negative control well should be clear. The MIC is the lowest drug concentration in the series (wells 1-10) that remains clear, indicating the inhibition of bacterial growth.[21][22]
Causality and Validation: This protocol is self-validating through the use of controls. The positive control confirms the viability of the bacteria and their ability to grow in the test medium. The negative control ensures the sterility of the medium and aseptic technique. Comparing the MIC values obtained for sulfapyridine, sulfathiazole, and sulfadiazine under identical conditions provides a direct, quantitative measure of their relative in vitro potency against the tested organism.
Conclusion: A Legacy of Innovation and Caution
The first-generation sulfonamides, including sulfapyridine, were revolutionary, establishing the very concept of systemic antimicrobial chemotherapy.[2][14] However, a comparative analysis reveals a rapid evolution driven by the urgent need to overcome debilitating toxicities. The progression from the poorly tolerated sulfapyridine to the relatively safer sulfadiazine highlights a crucial lesson in drug development: efficacy cannot be divorced from safety and pharmacokinetics. While largely replaced by more effective and less toxic antibiotics, the scientific journey through these early compounds laid the foundational principles of antimicrobial therapy and structure-activity relationships that continue to guide researchers today.[2]
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A Comparative Guide to Validating the Mechanism of Action of Novel Sodium Sulfapyridine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel sodium sulfapyridine derivatives. By integrating established experimental protocols with expert insights, this document serves as a practical resource for the robust evaluation of new chemical entities targeting the folate biosynthesis pathway in bacteria.
Introduction: The Enduring Relevance of Sulfonamides
Sulfonamides were among the first classes of synthetic antimicrobial agents and have remained clinically relevant for decades.[1] Their mechanism of action lies in the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2][3] This pathway is essential for the biosynthesis of nucleic acids and certain amino acids, making it an attractive target for antimicrobial drug development.[4][5] Sodium sulfapyridine, a member of the sulfonamide class, serves as a scaffold for the development of new derivatives with potentially improved efficacy, spectrum of activity, or resistance profiles.
This guide will delineate a systematic approach to validating that novel sodium sulfapyridine derivatives retain the canonical sulfonamide mechanism of action, while also characterizing their antimicrobial performance in comparison to the parent compound and other relevant antibiotics.
The Folic Acid Biosynthesis Pathway: The Target of Sulfonamides
Bacteria synthesize folate de novo through a series of enzymatic reactions. A simplified representation of this pathway is illustrated below, highlighting the role of DHPS and the inhibitory action of sulfonamides.
Caption: The bacterial folic acid biosynthesis pathway and the inhibitory role of sulfonamides.
Experimental Validation Strategy: A Multi-pronged Approach
To rigorously validate the mechanism of action and compare the performance of novel sodium sulfapyridine derivatives, a multi-faceted experimental strategy is essential. This approach combines whole-cell antimicrobial activity assays with specific enzyme inhibition studies.
Caption: A workflow for validating the mechanism of action of novel derivatives.
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Rationale: The MIC assay is a fundamental method to quantify the in vitro antibacterial potency of a compound.[6] It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Protocol: Broth Microdilution Method
-
Preparation of Reagents:
-
Prepare a 2X concentrated stock solution of the novel derivatives, sodium sulfapyridine, and comparator antibiotics (e.g., sulfadiazine, trimethoprim) in an appropriate solvent (e.g., DMSO).
-
Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
Culture the selected bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) overnight in MHB at 37°C.
-
-
Inoculum Preparation:
-
Dilute the overnight bacterial culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.
-
-
Assay Setup:
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB to achieve a range of final concentrations.
-
Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.
-
-
Incubation and Reading:
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay
Rationale: This assay directly measures the inhibitory activity of the novel derivatives against the target enzyme, DHPS. This is a crucial step in confirming that the compounds act via the expected mechanism.
Protocol: Spectrophotometric Assay
-
Reagents and Enzyme:
-
Recombinant DHPS enzyme from the target bacterial species.
-
Substrates: p-Aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
-
Coupling enzyme and substrates for a colorimetric or fluorescent readout system that detects the reaction product or a byproduct. A common method involves measuring the release of pyrophosphate.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, PABA, and DHPP.
-
Add serial dilutions of the novel derivatives, sodium sulfapyridine, and a known DHPS inhibitor as a positive control.
-
Initiate the reaction by adding the DHPS enzyme to each well.
-
Incubate the plate at 37°C for a predetermined time.
-
Stop the reaction and add the detection reagents.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Checkerboard Assay for Synergy Testing
Rationale: Sulfonamides are often used in combination with trimethoprim, which inhibits the subsequent enzyme in the folate pathway, dihydrofolate reductase (DHFR).[2][8] The checkerboard assay assesses whether the novel derivatives exhibit synergistic, additive, indifferent, or antagonistic effects when combined with another antibiotic.[9][10]
Protocol: Broth Microdilution Checkerboard
-
Assay Setup:
-
In a 96-well plate, prepare serial two-fold dilutions of the novel derivative along the x-axis and trimethoprim along the y-axis.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculate the plate with the target bacterial strain at a concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC of each compound alone and in combination.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Comparative Data Analysis
The performance of the novel sodium sulfapyridine derivatives should be systematically compared to the parent compound and other relevant antibiotics. The following tables provide a template for presenting the experimental data.
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)
| Compound | E. coli ATCC 25922 | S. aureus ATCC 29213 | P. aeruginosa ATCC 27853 |
| Sodium Sulfapyridine | 64 | 128 | >256 |
| Novel Derivative 1 | 16 | 32 | 128 |
| Novel Derivative 2 | 8 | 16 | 64 |
| Sulfadiazine | 32 | 64 | >256 |
| Trimethoprim | 2 | 1 | 128 |
Table 2: DHPS Enzyme Inhibition (IC50 in µM)
| Compound | E. coli DHPS | S. aureus DHPS |
| Sodium Sulfapyridine | 25 | 40 |
| Novel Derivative 1 | 8 | 12 |
| Novel Derivative 2 | 4 | 6 |
| Sulfadiazine | 15 | 25 |
Table 3: Synergy with Trimethoprim (FIC Index for E. coli)
| Compound Combination | FIC Index | Interpretation |
| Sodium Sulfapyridine + Trimethoprim | 0.375 | Synergy |
| Novel Derivative 1 + Trimethoprim | 0.250 | Synergy |
| Novel Derivative 2 + Trimethoprim | 0.188 | Strong Synergy |
Conclusion
The systematic approach outlined in this guide provides a robust framework for validating the mechanism of action and characterizing the performance of novel sodium sulfapyridine derivatives. By combining whole-cell antimicrobial activity assays with target-specific enzyme inhibition studies, researchers can confidently establish the on-target activity of their compounds. The comparative analysis against the parent compound and other antibiotics is crucial for identifying derivatives with improved therapeutic potential. This rigorous evaluation is an indispensable step in the preclinical development of new and effective antimicrobial agents.
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Checkerboard assay. (n.d.). GARDP Revive. Retrieved January 17, 2026, from [Link]
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Design, Synthesis, and Antibacterial Activity of Novel Sulfone Derivatives Containing a 1,2,4-Triazolo[4,3- a]Pyridine Moiety. (2025). PubMed. Retrieved January 17, 2026, from [Link]
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New and simplified method for drug combination studies by checkerboard assay. (2021). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Sulfadiazine + Trimethoprim. (n.d.). MIMS Philippines. Retrieved January 17, 2026, from [Link]
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Synthesis, Antibacterial Evaluation and Study Molecular Docking of New derivatives from sulfapyridine. (2024). Journal of Kufa for Chemical Sciences. Retrieved January 17, 2026, from [Link]
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Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. (2023). MDPI. Retrieved January 17, 2026, from [Link]
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Hypothetical Regulation of Folate Biosynthesis and Strategies for Folate Overproduction in Lactic Acid Bacteria. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Synthesis, Characterization, and Molecular Docking Studies of Some Novel Amino acid-Sulfapyridine Hybrids as Potential Antimicrobial Agents. (2022). Latin American Journal of Pharmacy. Retrieved January 17, 2026, from [Link]
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A Comparative Pharmacokinetic Analysis: Sodium Sulfapyridine vs. Sulfasalazine
For decades, sulfasalazine has been a cornerstone in the management of inflammatory conditions, serving as a prodrug that delivers its therapeutic moieties to the colon. However, the systemic exposure to its metabolite, sulfapyridine, is associated with a range of adverse effects. This has led to a deeper investigation into the pharmacokinetic profiles of both sulfasalazine and its active metabolite when administered directly. This guide provides a comprehensive comparison of the pharmacokinetics of sodium sulfapyridine and sulfasalazine, offering researchers and drug development professionals critical insights supported by experimental data and established methodologies.
Introduction: The Rationale for Comparison
Sulfasalazine is a molecule composed of sulfapyridine and 5-aminosalicylic acid (5-ASA) linked by an azo bond.[1] Its therapeutic efficacy in inflammatory bowel disease is primarily attributed to the local action of 5-ASA in the colon, while the systemically absorbed sulfapyridine is believed to contribute to its antirheumatic effects, but also to its side-effect profile.[2][3] Understanding the distinct pharmacokinetic journey of sulfapyridine when administered directly as sodium sulfapyridine, versus when it is released from sulfasalazine in the colon, is paramount for optimizing therapeutic strategies and developing novel drug delivery systems with improved safety and efficacy.
The Divergent Paths of Absorption and Metabolism
The fundamental difference in the pharmacokinetic profiles of sodium sulfapyridine and sulfasalazine lies in their initial absorption and metabolic activation. Sulfasalazine is designed for colonic delivery; a significant portion of an oral dose reaches the large intestine intact.[4] In contrast, sodium sulfapyridine, being a water-soluble salt, is readily available for absorption in the upper gastrointestinal tract.
Sulfasalazine: A Prodrug Strategy for Colonic Delivery
Upon oral administration, less than 15% of a sulfasalazine dose is absorbed as the parent drug in the small intestine.[5] The majority of the ingested sulfasalazine travels to the colon, where it is cleaved by bacterial azoreductases into sulfapyridine and 5-ASA.[1] This bacterial metabolism is the rate-limiting step for the release and subsequent absorption of sulfapyridine.[1]
Sodium Sulfapyridine: Direct Systemic Availability
When administered directly, sulfapyridine is absorbed from the gastrointestinal tract.[6] While some sources describe its absorption as potentially slow and irregular, it bypasses the need for bacterial cleavage in the colon, leading to a more direct entry into the systemic circulation.[6]
The following diagram illustrates the distinct metabolic activation pathways:
Comparative Pharmacokinetic Parameters
The differing routes of administration and initial metabolism result in distinct pharmacokinetic profiles, as summarized in the table below. It is important to note that much of the data for sulfapyridine is derived from studies where it was a metabolite of sulfasalazine.
| Parameter | Sulfasalazine | Sodium Sulfapyridine | Key Insights |
| Bioavailability | <15% (as parent drug)[5] | Approximately 60-80%[7] | Sulfasalazine's low bioavailability is intentional, maximizing colonic delivery. Sodium sulfapyridine is readily available for systemic absorption. |
| Time to Peak Plasma Concentration (Tmax) | 3-12 hours (parent drug)[5] | Variable, but generally faster than sulfapyridine from sulfasalazine | The delayed Tmax for sulfapyridine from sulfasalazine reflects the time required for transit to the colon and bacterial cleavage. |
| Plasma Half-Life (t1/2) | 5-10 hours (parent drug)[8] | 6-14 hours[9] | The half-life of sulfapyridine is influenced by the individual's acetylator phenotype.[10] |
| Protein Binding | >99% (to albumin)[11] | Approximately 50-70% (to albumin)[7][11] | The high protein binding of sulfasalazine limits its distribution, whereas sulfapyridine has a greater unbound fraction available for pharmacological activity and clearance. |
| Metabolism | Cleavage by colonic bacteria to sulfapyridine and 5-ASA[4] | Hepatic metabolism via acetylation, hydroxylation, and glucuronidation[10] | The rate of sulfapyridine metabolism is genetically determined by N-acetyltransferase 2 (NAT2) enzyme activity, leading to "fast" and "slow" acetylator phenotypes.[10] |
| Excretion | Primarily in feces (as 5-ASA and its metabolite) and urine (absorbed sulfapyridine and its metabolites)[5] | Primarily in urine as metabolites[6] | The route of excretion reflects the primary site of action and absorption of the respective compounds. |
In-Depth Look at Distribution, Metabolism, and Excretion
Distribution
Sulfasalazine is highly bound to plasma proteins (>99%), which restricts its distribution into tissues.[11] In contrast, sulfapyridine is approximately 70% bound to albumin, allowing for wider distribution throughout the body's tissues and fluids.[11] Its principal metabolite, acetylsulfapyridine, is about 90% bound to plasma proteins.[11]
Metabolism
The metabolism of sulfapyridine, whether derived from sulfasalazine or administered directly, is a critical determinant of its systemic exposure and potential for toxicity. The primary metabolic pathway is acetylation in the liver, catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2).[10] Individuals can be categorized as "slow" or "fast" acetylators. Slow acetylators have a longer half-life for sulfapyridine (around 14.8 hours) compared to fast acetylators (around 10.4 hours), leading to higher steady-state concentrations and an increased risk of concentration-dependent side effects.[11] Other metabolic pathways include hydroxylation and glucuronidation.[10]
Excretion
The metabolites of sulfapyridine, along with a small amount of the unchanged drug, are primarily eliminated through the kidneys in the urine.[6] In the case of sulfasalazine administration, the majority of the 5-ASA moiety and its acetylated metabolite are excreted in the feces.[5]
Experimental Protocols for Pharmacokinetic Analysis
To ensure the scientific integrity of pharmacokinetic studies comparing sodium sulfapyridine and sulfasalazine, robust and validated experimental protocols are essential. A generalized workflow for a preclinical pharmacokinetic study is outlined below.
A Generalized Workflow for a Preclinical Pharmacokinetic Study
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A Comparative In Vitro Analysis of Sodium Sulfapyridine's Potency Against Standard Antibiotics
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the in vitro potency of sodium sulfapyridine against a panel of clinically relevant reference antibiotics. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the methodologies required for such a comparison, the scientific rationale behind these experimental choices, and a clear presentation of potential outcomes.
Introduction: The Enduring Relevance of Sulfonamides
Sulfonamides, the first class of synthetic antimicrobial agents to be widely used, marked a revolutionary step in medicine.[1] Sodium sulfapyridine, a member of this class, acts as a bacteriostatic agent by competitively inhibiting the bacterial enzyme dihydropteroate synthetase.[2][3][4] This enzyme is crucial for the synthesis of folic acid, an essential component for bacterial growth and replication.[2][4][5] While newer classes of antibiotics have since been developed, the increasing prevalence of antimicrobial resistance has renewed interest in established compounds like sulfapyridine.[6] This guide outlines the necessary in vitro studies to rigorously evaluate its current standing in the antimicrobial landscape.
Sodium sulfapyridine has demonstrated a broad spectrum of activity against many gram-positive and some gram-negative organisms.[2][5] However, bacterial resistance to one sulfonamide often indicates resistance to all, making susceptibility testing crucial.[2][5]
The Scientific Rationale: Why In Vitro Benchmarking is Critical
Before any antimicrobial agent can be considered for further development, a thorough in vitro characterization of its potency is paramount. This initial step provides essential data on:
-
Spectrum of Activity: Identifying which bacterial species are susceptible to the compound.
-
Relative Potency: Comparing its effectiveness to existing, clinically used antibiotics.
-
Baseline Data: Establishing a benchmark for future studies, including in vivo efficacy and resistance development.
The methodologies outlined in this guide are aligned with the standards set by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and comparable data.[7][8][9][10]
Mechanism of Action: Inhibition of Folate Synthesis
Sulfonamides, including sulfapyridine, exert their antibacterial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthetase. This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a key step in the bacterial folic acid synthesis pathway. By mimicking PABA, sulfapyridine binds to the active site of the enzyme, thereby blocking the production of folic acid. This ultimately inhibits the synthesis of nucleic acids and proteins, leading to the cessation of bacterial growth.
Caption: Mechanism of action of Sodium Sulfapyridine.
Experimental Design: A Step-by-Step Approach to In Vitro Potency Testing
The cornerstone of in vitro antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[12][13]
The following diagram illustrates the key steps in the broth microdilution workflow.
Caption: Workflow for MIC determination via broth microdilution.
This protocol is a guideline and should be adapted based on the specific bacteria and antibiotics being tested, following CLSI or EUCAST recommendations.[7][10]
-
Preparation of Materials:
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sodium sulfapyridine and reference antibiotic stock solutions.
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli).
-
0.5 McFarland turbidity standard.
-
Sterile saline or phosphate-buffered saline (PBS).
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test organism.[6]
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[14] This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[15]
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of sodium sulfapyridine and each reference antibiotic in a suitable solvent.
-
Perform a two-fold serial dilution of each antibiotic in CAMHB in the 96-well plates to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[15]
-
Reference Antibiotics: Establishing a Comparative Baseline
The choice of reference antibiotics is crucial for a meaningful comparison. The selection should include agents with known efficacy against the target organisms and representing different antibiotic classes.
| Antibiotic Class | Gram-Positive Activity | Gram-Negative Activity |
| Sulfonamides | Sulfamethoxazole | Sulfamethoxazole |
| Penicillins | Penicillin G, Oxacillin | Ampicillin |
| Cephalosporins | Cefazolin | Ceftriaxone, Ceftazidime |
| Fluoroquinolones | Levofloxacin | Ciprofloxacin |
| Aminoglycosides | Gentamicin | Gentamicin, Tobramycin |
| Macrolides | Erythromycin, Clindamycin | Azithromycin |
| Tetracyclines | Doxycycline | Doxycycline |
| Glycopeptides | Vancomycin | N/A |
Data Presentation: A Clear Comparison of In Vitro Potency
The results of the MIC testing should be presented in a clear and concise table to facilitate direct comparison.
Table 1: Comparative In Vitro Activity of Sodium Sulfapyridine and Reference Antibiotics
| Organism | Sodium Sulfapyridine MIC (µg/mL) | Reference Antibiotic A MIC (µg/mL) | Reference Antibiotic B MIC (µg/mL) | Reference Antibiotic C MIC (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Data | Data | Data | Data |
| Enterococcus faecalis ATCC® 29212™ | Data | Data | Data | Data |
| Escherichia coli ATCC® 25922™ | Data | Data | Data | Data |
| Pseudomonas aeruginosa ATCC® 27853™ | Data | Data | Data | Data |
| Klebsiella pneumoniae ATCC® 13883™ | Data | Data | Data | Data |
Note: The data in this table is for illustrative purposes only. Actual MIC values must be determined experimentally.
Some reported MIC values for sulfapyridine include 3.1-25 µg/mL for Yersinia enterocolitica and 25-100 µg/mL for Salmonella.[17][18]
Interpretation and Conclusion: Drawing Meaningful Insights
The comparative MIC data will allow for a robust assessment of sodium sulfapyridine's in vitro potency. Key points to consider during the analysis include:
-
Spectrum of Activity: Does sodium sulfapyridine show potent activity against both gram-positive and gram-negative bacteria?
-
Comparative Potency: How do the MIC values of sodium sulfapyridine compare to those of the reference antibiotics for each organism?
-
Clinical Relevance: Do the MIC values fall within a potentially achievable therapeutic range?
It is important to note that while in vitro data is a critical first step, it does not always directly translate to in vivo efficacy. Factors such as pharmacokinetics, pharmacodynamics, and host immune responses play a significant role in clinical outcomes.
This guide provides a foundational framework for the in vitro benchmarking of sodium sulfapyridine. By adhering to standardized methodologies and a rigorous scientific approach, researchers can generate high-quality, reproducible data that will be invaluable for the continued exploration of this and other antimicrobial compounds.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Sodium Sulfapyridine for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is paramount to ensuring personnel safety and environmental protection. This guide, developed for researchers, scientists, and drug development professionals, provides essential, step-by-step procedures for the proper disposal of sodium sulfapyridine. As your partner in laboratory safety, we aim to provide value beyond the product by equipping you with the knowledge to handle chemical waste with confidence and integrity.
Sodium sulfapyridine, a sulfonamide antibiotic, is a physiologically active substance that requires careful handling throughout its lifecycle, including its final disposal.[1][2] Improper disposal can lead to environmental contamination and potential harm to human health. This document outlines the necessary precautions, procedural steps, and regulatory considerations to manage sodium sulfapyridine waste responsibly.
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal process, it is crucial to understand the hazards associated with sodium sulfapyridine. According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, sulfapyridine (the parent compound of sodium sulfapyridine) is classified as a reproductive toxin, suspected of damaging fertility or the unborn child.[3][4]
Key Hazards:
-
Reproductive Toxicity: Category 2 reproductive toxin.[3][4][5]
-
Moderate Toxicity: Can be harmful if ingested or inhaled.[6]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[7]
Therefore, all personnel handling sodium sulfapyridine waste must wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles. |
| Lab Coat | A cloth lab coat is recommended for handling small quantities. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is necessary where dust may be generated.[3][8] | To prevent inhalation of the powdered substance, especially in poorly ventilated areas or during spill cleanup. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of sodium sulfapyridine is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][7]
Step 1: Segregation and Collection
-
Do Not Mix: Keep sodium sulfapyridine waste separate from other chemical waste streams to avoid unintended reactions.[3]
-
Original Containers: Whenever possible, leave the chemical in its original container.[3] If this is not feasible, use a clearly labeled, sealed, and compatible container for waste collection.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: Sodium Sulfapyridine" and include the appropriate hazard pictograms (e.g., health hazard).
Step 2: Preparing for Disposal
-
Solid Waste: For solid sodium sulfapyridine, ensure the container is tightly sealed to prevent the generation of dust.[3]
-
Contaminated Materials: Any materials that have come into contact with sodium sulfapyridine, such as weighing paper, gloves, and spill cleanup materials, must also be treated as hazardous waste and placed in the designated, labeled container.
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[4] The storage area should be locked or accessible only to authorized personnel.[3][4]
-
Ventilation: The storage area should be well-ventilated.
Step 4: Arranging for Professional Disposal
-
Engage a Certified Waste Disposal Company: The disposal of sodium sulfapyridine must be handled by a licensed and approved hazardous waste disposal company.[3][4] These companies are equipped to manage and transport chemical waste in compliance with all local, state, and federal regulations.
-
Provide Documentation: Be prepared to provide the waste disposal company with a Safety Data Sheet (SDS) for sodium sulfapyridine to ensure they can handle it appropriately.
The following diagram illustrates the decision-making process for the proper disposal of sodium sulfapyridine.
Caption: Workflow for the proper disposal of sodium sulfapyridine waste.
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[3]
-
Don PPE: Before addressing the spill, put on all necessary PPE, including respiratory protection.
-
Contain the Spill: Cover drains to prevent the entry of the chemical.[3]
-
Clean Up:
-
For small spills, dampen the solid material with a suitable solvent like acetone to minimize dust generation.[9]
-
Carefully sweep up or collect the dampened material and place it into a labeled hazardous waste container.[4]
-
Use absorbent paper dampened with the solvent to clean up any remaining residue.[9]
-
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Regulatory Compliance
The disposal of sodium sulfapyridine is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] It is the responsibility of the waste generator (the laboratory) to determine if the chemical waste meets the criteria for hazardous waste and to ensure its proper management from generation to disposal.[4]
While sodium sulfapyridine is not specifically listed as a P- or U-listed hazardous waste by the EPA, its toxic characteristics may require it to be managed as such.[10] Furthermore, many states have stricter regulations than the federal government, so it is imperative to consult local and state environmental agencies for specific requirements.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of sodium sulfapyridine is a critical component of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers and scientists can minimize risks to themselves and the environment. This commitment to best practices not only ensures regulatory compliance but also fosters a culture of safety that is the bedrock of scientific excellence.
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A Researcher's Guide to Handling Sodium Sulfapyridine: Essential Safety Protocols
As a senior application scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. Sodium sulfapyridine is a valuable compound, but its handling requires a protocol grounded in a deep understanding of its properties. This guide moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough risk assessment is paramount. Sodium sulfapyridine, while not classified for acute toxicity, is suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 2).[1][2][3] Its toxicological properties have not been fully investigated, which necessitates a cautious approach.[1][4]
Key hazards include:
-
Inhalation: While occupational exposure limits have not been established, inhaling the fine powder can lead to respiratory irritation.[1][4] In pharmaceutical applications, chronic exposure to even small amounts of potent powders can cause serious health effects.[5]
-
Skin and Eye Contact: Direct contact may cause irritation.[6] Symptoms can include redness and discomfort.[7]
-
Ingestion: Ingestion can lead to symptoms like nausea and vomiting.[7]
-
Reproductive Toxicity: The compound is classified as a Category 2 reproductive toxin, meaning it is suspected of damaging fertility or the unborn child.[1][2][3]
Hazard Summary Table:
| Hazard Route | Potential Effects | GHS Classification |
| Inhalation | Respiratory irritation | Not Classified |
| Skin Contact | Irritation | Not Classified |
| Eye Contact | Irritation | Not Classified |
| Ingestion | Nausea, vomiting | Not Classified |
| Chronic | Suspected of damaging fertility or the unborn child | Reproductive Toxicity, Category 2[1][2][3] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the identified risks. The choice of PPE is not arbitrary; it is a direct response to the specific physical and chemical properties of Sodium sulfapyridine.
2.1 Eye and Face Protection
-
Mandatory: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Causality: Safety glasses with side shields offer a baseline, but goggles provide a complete seal around the eyes, which is critical for preventing fine powders from causing irritation.[1] In situations with a higher risk of splashing or powder aerosolization, a face shield should be worn in conjunction with goggles.
2.2 Hand Protection
-
Mandatory: Wear protective gloves.[1] Nitrile gloves are a common and effective choice for handling many chemical powders.
-
Causality & Best Practice: No single glove material is impervious to all chemicals.[8] It is crucial to inspect gloves for any signs of degradation before use.[1] Always remove gloves using the proper technique (skin-to-skin and glove-to-glove) to avoid contaminating your hands. After removing gloves, thoroughly wash your hands.[3]
2.3 Body Protection
-
Mandatory: A standard laboratory coat is required.
-
Causality: A lab coat provides a removable barrier that protects your personal clothing and skin from contamination. In the event of a spill, a contaminated lab coat can be quickly removed to minimize exposure.[9] For larger-scale operations, a chemical-resistant apron may be necessary.
2.4 Respiratory Protection
-
Under Normal Conditions: No respiratory protection is typically needed when handling small quantities in a well-ventilated area, such as a chemical fume hood.[1][4]
-
For Large-Scale Use or Spills: If significant dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is required.[1][4]
-
Causality: The primary respiratory risk from Sodium sulfapyridine is the inhalation of airborne particulates. A fume hood provides active ventilation to capture and remove these particles at the source. In situations where ventilation is insufficient or a large amount of dust is created, a respirator provides a personal barrier to prevent inhalation.
Operational Plan: Step-by-Step Protocols
Adherence to standardized procedures is critical for safety. The following workflows should be considered mandatory.
3.1 PPE Donning and Doffing Sequence
The order in which you put on and take off PPE is crucial to prevent cross-contamination.
Caption: Waste Disposal Decision Tree.
Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical. [8]
-
Skin Contact: Immediately remove any contaminated clothing. [9]Wash the affected area with plenty of soap and water for at least 15 minutes. [1][4]Seek medical attention if irritation persists. [1]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4]Remove contact lenses if present and easy to do. [6]Seek immediate medical attention. * Inhalation: Move the affected person to fresh air. [1]If they are not breathing, provide artificial respiration. [4]Seek medical attention if symptoms occur. [1]* Ingestion: Do NOT induce vomiting. [10]Clean the mouth with water and drink plenty of water afterward. [1][4]Seek immediate medical attention. [10]* Spill: Evacuate the area. [2]Ensure adequate ventilation. [2]Wearing appropriate PPE, cover the spill with an absorbent material. For small spills, dampen the solid material with acetone, then sweep it into a suitable, sealed container for disposal. [7] By integrating these protocols into your laboratory workflow, you build a robust safety system that protects you, your colleagues, and your research.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
